molecular formula C8H11N3 B1348334 N-o-tolyl-guanidine CAS No. 37557-40-7

N-o-tolyl-guanidine

Cat. No.: B1348334
CAS No.: 37557-40-7
M. Wt: 149.19 g/mol
InChI Key: VVFVRTNNLLZXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-o-tolyl-guanidine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFVRTNNLLZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328323
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37557-40-7
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-o-Tolyl-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of N-o-tolyl-guanidine derivatives, with a primary focus on 1-(o-tolyl)guanidine and the extensively studied 1,3-di(o-tolyl)guanidine (DTG). This document delves into their chemical, physical, and pharmacological characteristics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to this compound Derivatives

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium group is protonated at physiological pH, allowing it to participate in numerous biological interactions.[1] this compound derivatives, featuring one or two o-tolyl groups, have garnered significant interest in medicinal chemistry and pharmacology. Notably, 1,3-di(o-tolyl)guanidine is a well-established high-affinity ligand for sigma receptors, making it a valuable tool for studying their function and a potential scaffold for the development of novel therapeutics.[2]

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their biological activity, dictating factors such as solubility, membrane permeability, and receptor binding affinity.

1-(o-Tolyl)guanidine
PropertyValueReference
Molecular Formula C8H11N3[3]
Molecular Weight 149.20 g/mol [3]
Appearance Off-white solid[3]
Purity ≥ 96% (HPLC)[3]
Storage Conditions 0-8 °C[3]
1,3-Di(o-tolyl)guanidine (DTG)
PropertyValueReference
Molecular Formula C15H17N3[4]
Molecular Weight 239.32 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 176-179 °C[4][6]
Density 1.10 g/cm³ at 20 °C[6]
Solubility Soluble in chloroform, acetone, ethanol; slightly soluble in benzene; insoluble in water, gasoline, and carbon tetrachloride.[5] Water solubility is also reported as 70 mg/mL at 20 °C.[7]
pKa The basicity of aryl guanidines is influenced by substituents.[8]
LogP Calculated XlogP: 3.1[5]

Experimental Protocols

Synthesis of 1,3-Di(o-tolyl)guanidine (DTG)

A common method for the synthesis of DTG involves the reaction of o-toluidine with cyanogen bromide in ethanol.[9]

Materials:

  • o-toluidine

  • Cyanogen bromide

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH)

Procedure: [9]

  • Dissolve o-toluidine (10 mmol) in 15 mL of ethanol in a flask equipped with a magnetic stirrer.

  • Gradually add a solution of cyanogen bromide (12 mmol) in 5 mL of ethanol to the o-toluidine solution at 0 °C.

  • After the initial exothermic reaction subsides, reflux the mixture for 1.5 hours.

  • Filter the reaction mixture.

  • Neutralize the filtrate with 1 M NaOH solution.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from aqueous ethanol to yield pure N,N'-di-o-tolylguanidine.

cluster_synthesis Synthesis of 1,3-Di(o-tolyl)guanidine o_toluidine o-Toluidine reaction_mixture Reaction in Ethanol o_toluidine->reaction_mixture cyanogen_bromide Cyanogen Bromide cyanogen_bromide->reaction_mixture filtration1 Filtration reaction_mixture->filtration1 Reflux 1.5h neutralization Neutralization (1M NaOH) filtration1->neutralization precipitation Precipitation neutralization->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization (aq. Ethanol) filtration2->recrystallization dtg 1,3-Di(o-tolyl)guanidine recrystallization->dtg

A simplified workflow for the synthesis of 1,3-Di(o-tolyl)guanidine.
Determination of Physicochemical Properties

This method is suitable for determining the dissociation constant of basic compounds like aryl guanidines.[8][10]

Materials:

  • Aryl guanidine sample

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer

Procedure: [10]

  • Prepare a 1 mM solution of the aryl guanidine sample.

  • Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

  • Maintain a constant ionic strength throughout the titration by using 0.15 M KCl solution.

  • Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH reaches 12.0-12.5.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point of the titration curve.

  • Perform the titration in triplicate to ensure accuracy.

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[11][12]

Materials:

  • This compound derivative

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with 1-octanol)

  • Vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure: [12]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a vial, add appropriate volumes of the 1-octanol and the aqueous buffer.

  • Add a small aliquot of the stock solution of the test compound to the vial.

  • Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the vial to achieve a clear separation of the two phases.

  • Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

The shake-flask method is also commonly used to determine the equilibrium solubility of a compound.[13]

Materials:

  • This compound derivative (solid)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaker or agitator at a constant temperature (e.g., 37 °C)

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement

Procedure: [9][13]

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

  • Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method.

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Pharmacological Properties and Mechanism of Action

The pharmacological effects of this compound derivatives, particularly DTG, are primarily mediated through their interaction with sigma receptors.

Sigma Receptor Binding

DTG is a non-selective agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[14] Its binding affinity can be determined through radioligand binding assays.

This protocol determines the binding affinity (Ki) of a test compound for the sigma-2 receptor by measuring its ability to displace the radiolabeled ligand, [3H]DTG.[11]

Materials:

  • Rat liver membrane preparation (a rich source of sigma-2 receptors)

  • [3H]1,3-di-o-tolylguanidine ([3H]DTG)

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compound at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure: [11]

  • Incubate the rat liver membrane preparation (30-60 µg of protein) with a fixed concentration of [3H]DTG (e.g., 5 nM) and varying concentrations of the unlabeled test compound.

  • Include 100 nM of (+)-pentazocine in all assay tubes to block the binding of [3H]DTG to sigma-1 receptors.

  • Define non-specific binding in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).

  • Incubate the mixture at room temperature for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTG).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

cluster_binding_assay Sigma-2 Receptor Competitive Binding Assay Workflow prepare_reagents Prepare Reagents: - Rat Liver Membranes - [3H]DTG - (+)-Pentazocine - Test Compound incubation Incubation (Room Temp, 120 min) prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis

Workflow for a sigma-2 receptor competitive binding assay.
Downstream Signaling Pathways

Activation of sigma-1 receptors by agonists like DTG can modulate a variety of downstream signaling pathways, leading to neuroprotective and other cellular effects.

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[1] Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins, influencing cellular calcium homeostasis, reducing oxidative stress, and modulating neuronal excitability.[3][5]

cluster_sigma1_pathway Simplified Downstream Signaling of Sigma-1 Receptor Activation cluster_cellular_effects Cellular Effects DTG DTG (Agonist) Sigma1R Sigma-1 Receptor (ER-Mitochondria) DTG->Sigma1R binds & activates Ca_homeostasis Modulation of Ca2+ Homeostasis Sigma1R->Ca_homeostasis Oxidative_stress Reduction of Oxidative Stress Sigma1R->Oxidative_stress Ion_channels Modulation of Ion Channels (e.g., K+, NMDA) Sigma1R->Ion_channels Neuroprotection Neuroprotection & Cell Survival Ca_homeostasis->Neuroprotection Oxidative_stress->Neuroprotection Ion_channels->Neuroprotection

Key downstream effects of sigma-1 receptor activation by an agonist like DTG.

Applications in Research and Drug Development

This compound derivatives have diverse applications:

  • 1,3-Di(o-tolyl)guanidine (DTG): Primarily used as a pharmacological tool to study the role of sigma receptors in various physiological and pathological processes, including neurological disorders, pain, and addiction.[15] Its high affinity and well-characterized binding make it an essential ligand in sigma receptor research.

  • 1-(o-Tolyl)guanidine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[3] It is also explored in agricultural chemistry as a potential plant growth regulator.[3]

Conclusion

This compound derivatives, encompassing both mono- and di-substituted forms, possess a range of physicochemical and pharmacological properties that make them valuable in scientific research and development. 1,3-di(o-tolyl)guanidine, in particular, stands out as a critical tool for elucidating the complex roles of sigma receptors in cellular function and disease. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate these compounds further, paving the way for potential therapeutic innovations.

References

Synthesis Pathways for N-o-Tolyl-Guanidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N-o-tolyl-guanidine derivatives. These compounds are of significant interest in medicinal chemistry, particularly due to their interactions with sigma (σ) and N-methyl-D-aspartate (NMDA) receptors, indicating their potential as therapeutic agents for neurological and psychiatric disorders. This document details established and modern synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into classical methods, which often involve multi-step procedures, and modern catalytic approaches that offer improved efficiency and milder reaction conditions.

Classical Synthesis Pathways

Classical routes typically utilize readily available starting materials like o-toluidine and a guanylating agent.

  • From o-Toluidine and Cyanogen Halides: A common method involves the reaction of o-toluidine with cyanogen chloride or bromide to form a cyanamide intermediate, which is then treated with another amine or undergoes hydrolysis and subsequent reaction to yield the guanidine.

  • From o-Toluidine and Cyanamide: This pathway involves the direct reaction of o-toluidine with cyanamide, often in the presence of an acid catalyst, to form the corresponding guanidine salt.

  • From Thiourea Derivatives: A widely used two-step approach begins with the synthesis of N,N'-di-o-tolylthiourea from the reaction of o-toluidine with carbon disulfide. The resulting thiourea is then desulfurized to the guanidine using an oxidizing agent, such as lead oxide in the presence of ammonia.

Modern Catalytic Synthesis Pathways

Recent advancements in organic synthesis have introduced several catalytic methods for the formation of guanidine moieties, offering advantages in terms of yield, substrate scope, and reaction conditions.

  • Copper-Catalyzed Guanidination: Copper catalysts, such as copper(I) iodide, can effectively promote the coupling of guanidine nitrate with aryl halides.[1] This method is suitable for the synthesis of both symmetrical and unsymmetrical N,N'-diarylguanidines. A three-component reaction involving a cyanamide, an arylboronic acid, and an amine, catalyzed by copper, also provides a direct route to trisubstituted guanidines.[2]

  • Palladium-Catalyzed Reactions: Palladium catalysts are employed in carboamination reactions of N-allylguanidines with aryl or alkenyl halides to produce cyclic guanidine derivatives.[3]

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for the synthesis of 1,3-di-o-tolylguanidine and related derivatives, allowing for a direct comparison of different synthetic strategies.

Starting Material(s)Reagent(s)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
o-ToluidineCyanogen Chloride- / Hydrolysis---
o-Toluidine, Carbon DisulfideLead Oxide, Ammonia----
DiphenylthioureaOxygen, AmmoniaCopper Diacetate / Acetone, Ethyl Acetate600.0596.1[4]
Guanidine Nitrate, 2-IodotolueneN-MethylglycineCuI / Dioxane70-100-Good to Excellent[1]
Cyanamide, Arylboronic Acid, AmineOxygenCuCl₂·2H₂O, Bipyridine / DMF or Toluene--up to 95[2]

Table 1: Synthesis of 1,3-Di-o-tolylguanidine and Analogues.

DerivativeStarting Material 1Starting Material 2MethodYield (%)Melting Point (°C)Reference(s)
1,3-Di-o-tolylguanidineo-ToluidineCyanogen ChlorideClassical-176-178
1,3-Di-o-tolylguanidineN,N'-Di-o-tolylthioureaLead Oxide/AmmoniaDesulfurization-176-178
N-(5-nitro-2-methylphenyl)-guanidine2-Amino-4-nitrotolueneCyanamideAcid-catalyzed--[5]

Table 2: Physical and Chemical Data for Selected this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,3-Di-o-tolylguanidine from N,N'-Di-o-tolylthiourea (Desulfurization)

Materials:

  • N,N'-Di-o-tolylthiourea

  • Lead(II) oxide (PbO)

  • Aqueous ammonia

  • Ethanol

Procedure:

  • A suspension of N,N'-di-o-tolylthiourea in a suitable solvent such as ethanol is prepared in a round-bottom flask.

  • An excess of lead(II) oxide and concentrated aqueous ammonia are added to the suspension.

  • The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered hot to remove lead sulfide and any unreacted lead oxide.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 1,3-di-o-tolylguanidine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Copper-Catalyzed Synthesis of Symmetrical N,N'-Diarylguanidines

Materials:

  • Guanidine nitrate

  • Aryl iodide or aryl bromide (e.g., 2-iodotoluene)

  • Copper(I) iodide (CuI)

  • N-Methylglycine

  • Potassium phosphate (K₃PO₄)

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add guanidine nitrate, the aryl halide (2.2 equivalents), CuI (10 mol %), N-methylglycine (20 mol %), and K₃PO₄ (2.5 equivalents).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous dioxane is added via syringe, and the reaction mixture is stirred at a temperature ranging from 70 to 100 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the pure N,N'-diarylguanidine.[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key synthesis pathways and the biological signaling mechanisms associated with this compound derivatives.

Synthesis Pathway Diagrams

G Classical Synthesis of 1,3-Di-o-tolylguanidine cluster_0 Thiourea Route cluster_1 Cyanogen Chloride Route o-Toluidine_1 o-Toluidine Di-o-tolylthiourea N,N'-Di-o-tolylthiourea o-Toluidine_1->Di-o-tolylthiourea CS2 CS₂ CS2->Di-o-tolylthiourea 1,3-Di-o-tolylguanidine_1 1,3-Di-o-tolylguanidine Di-o-tolylthiourea->1,3-Di-o-tolylguanidine_1 Desulfurization PbO_NH3 PbO, NH₃ PbO_NH3->1,3-Di-o-tolylguanidine_1 o-Toluidine_2 o-Toluidine Intermediate Intermediate o-Toluidine_2->Intermediate CNCl CNCl CNCl->Intermediate 1,3-Di-o-tolylguanidine_2 1,3-Di-o-tolylguanidine Intermediate->1,3-Di-o-tolylguanidine_2 Reaction Hydrolysis Hydrolysis Hydrolysis->1,3-Di-o-tolylguanidine_2

Caption: Classical synthesis routes to 1,3-di-o-tolylguanidine.

G Modern Catalytic Synthesis of N,N'-Diarylguanidines cluster_0 Copper-Catalyzed Arylation cluster_1 Palladium-Catalyzed Carboamination Guanidine_Nitrate Guanidine Nitrate Diarylguanidine N,N'-Diarylguanidine Guanidine_Nitrate->Diarylguanidine Aryl_Halide Aryl Halide (e.g., 2-Iodotoluene) Aryl_Halide->Diarylguanidine Cu_Catalyst CuI, N-Methylglycine Cu_Catalyst->Diarylguanidine N_Allylguanidine N-Allylguanidine Cyclic_Guanidine Cyclic Guanidine N_Allylguanidine->Cyclic_Guanidine Aryl_Halide_2 Aryl/Alkenyl Halide Aryl_Halide_2->Cyclic_Guanidine Pd_Catalyst Pd Catalyst Pd_Catalyst->Cyclic_Guanidine

Caption: Modern catalytic routes to guanidine derivatives.

Signaling Pathway Diagrams

G Sigma-1 Receptor Signaling Pathway Modulation DTG Di-o-tolylguanidine (Agonist) Sigma1R Sigma-1 Receptor (σ1R) (ER-Mitochondria Interface) DTG->Sigma1R Binds to BiP BiP (Chaperone Protein) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Regulates ER_Stress Reduction of ER Stress Ca_Signaling->ER_Stress Neuroprotection Neuroprotection ER_Stress->Neuroprotection

Caption: Agonist binding to Sigma-1 receptor and downstream effects.

G NMDA Receptor Antagonism by Diarylguanidines Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Ion_Channel Ion Channel NMDAR->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Diarylguanidine Diarylguanidine (Uncompetitive Antagonist) Diarylguanidine->Ion_Channel Blocks Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage

Caption: Mechanism of NMDA receptor antagonism by diarylguanidines.

References

Technical Guide to o-Tolyl-Guanidine Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-tolyl-guanidine derivatives, focusing on their chemical properties, synthesis, and significant applications in biomedical research, particularly in the field of drug development. A clear distinction is made between the monosubstituted N-o-tolyl-guanidine and the more extensively studied disubstituted 1,3-Di-o-tolylguanidine (DTG), which is a critical tool for investigating sigma receptor pharmacology.

Compound Identification and Core Properties

The term "o-tolyl-guanidine" can refer to two distinct molecules. For clarity, their individual properties are presented below. The majority of this guide will focus on 1,3-Di-o-tolylguanidine (DTG) due to its well-documented and significant biological activity.

  • This compound : A monosubstituted guanidine primarily used as a versatile chemical intermediate.[1]

  • 1,3-Di-o-tolylguanidine (DTG) : A symmetrically disubstituted guanidine widely recognized as a high-affinity, non-selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor agonist.[2][3] It is a standard laboratory tool for probing the function of these receptors.

The molecular structures are as follows:

this compound Structure

Figure 1. Molecular structure of this compound.

1,3-Di-o-tolylguanidine (DTG) Structure

Figure 2. Molecular structure of 1,3-Di-o-tolylguanidine (DTG).

A summary of key quantitative data for both compounds is provided in Table 1.

Table 1: Physicochemical and Identification Data

PropertyThis compound1,3-Di-o-tolylguanidine (DTG)
CAS Number 37557-40-7[1][4][5][6]97-39-2[2][3]
Molecular Formula C₈H₁₁N₃[1]C₁₅H₁₇N₃[3]
Molecular Weight 149.2 g/mol [1]239.32 g/mol [2]
Appearance Off-white solid[1]White crystalline powder[7]
Melting Point Not specified178-179 °C[7]
Solubility Not specifiedSoluble in Chloroform, Acetone, Ethanol; Insoluble in water, gasoline.[7]
Purity (Typical) ≥ 96% (HPLC)[1]>99% (Titration)[8]
Synonyms 2-(2-methylphenyl)guanidine[1]DTG, N,N'-bis(2-methylphenyl)-guanidine, DOTG[3]

Focus: 1,3-Di-o-tolylguanidine (DTG) in Drug Development

DTG's primary value in research and drug development stems from its potent interaction with sigma receptors. These receptors are implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, cancer, and pain.[9][10]

Biological Activity: Sigma Receptor Agonism

DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The binding affinities (Ki) are reported to be approximately 61 nM for σ₁ and 42 nM for σ₂ receptors, respectively, though values can vary slightly between studies.[3] This activity allows researchers to modulate sigma receptor-dependent signaling pathways to study their physiological roles and therapeutic potential.

Table 2: Receptor Binding Affinity of DTG

Receptor SubtypeBinding Affinity (Ki)Reference
Sigma-1 (σ₁)61 nM[3]
Sigma-2 (σ₂)42 nM[3]
Mechanism of Action: Sigma-1 Receptor Signaling

The sigma-1 receptor (σ₁R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[11][12] Its activation by an agonist like DTG initiates a cascade of events crucial for maintaining cellular homeostasis, particularly under conditions of stress.

Key Signaling Events:

  • Dissociation from BiP: Under basal conditions, σ₁R is bound to the binding-immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist (e.g., DTG) or cellular stress, σ₁R dissociates from BiP.[11]

  • Modulation of Calcium (Ca²⁺) Homeostasis: The activated σ₁R translocates to interact with and stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3) at the MAM. This action facilitates the efficient transfer of Ca²⁺ from the ER to the mitochondria, which is vital for stimulating mitochondrial ATP production.[11][12]

  • Regulation of ER Stress: Activated σ₁R modulates the Unfolded Protein Response (UPR), a key ER stress pathway. It influences the three main UPR sensors: PERK, IRE1α, and ATF6, helping to mitigate stress and promote cell survival.[11]

  • Interaction with Ion Channels and Receptors: σ₁R can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various ion channels (e.g., voltage-gated Na⁺, K⁺ channels) and G protein-coupled receptors.[12] It also promotes neurotrophic signaling via pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.[9][12]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP S1R_inactive σ₁R (Inactive) S1R_inactive->BiP Bound S1R_active σ₁R (Active) S1R_inactive->S1R_active Dissociation IP3R3 IP₃R3 Ca_flux Ca²⁺ Flux IP3R3->Ca_flux ATP ATP Production DTG DTG (Agonist) DTG->S1R_inactive Stress Cellular Stress Stress->S1R_inactive S1R_active->IP3R3 Stabilizes UPR UPR Modulation (PERK, IRE1α, ATF6) S1R_active->UPR Channels Ion Channel Modulation S1R_active->Channels BDNF BDNF/TrkB Pathway S1R_active->BDNF Ca_flux->ATP

Diagram 1. Agonist-induced Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving DTG.

Synthesis of 1,3-Di-o-tolylguanidine (DTG)

DTG can be synthesized via a two-step process starting from o-toluidine.[7] This method involves the creation of a thiourea intermediate followed by desulfurization.

Protocol: Synthesis via Thiourea Intermediate

  • Step 1: Formation of 1,3-Di-o-tolylthiourea

    • In a suitable reaction vessel, dissolve o-toluidine in an appropriate solvent (e.g., ethanol).

    • Add carbon disulfide (CS₂) dropwise to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

    • The reaction mixture is stirred for several hours until the formation of the 1,3-Di-o-tolylthiourea precipitate is complete.

    • Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under a vacuum.

  • Step 2: Desulfurization to form 1,3-Di-o-tolylguanidine

    • Suspend the dried 1,3-Di-o-tolylthiourea in aqueous ammonia.

    • Add a desulfurizing agent, such as lead(II) oxide (PbO), to the suspension.

    • Heat the mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of black lead(II) sulfide (PbS).

    • After the reaction is complete (typically several hours), cool the mixture and filter to remove the solid PbS and any unreacted lead oxide.

    • The filtrate contains the desired product, DTG. Isolate the product by evaporating the solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-Di-o-tolylguanidine.

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Desulfurization oToluidine o-Toluidine Thiourea 1,3-Di-o-tolylthiourea oToluidine->Thiourea CS2 Carbon Disulfide (CS₂) CS2->Thiourea Thiourea_input Thiourea->Thiourea_input Ammonia Aqueous Ammonia DTG 1,3-Di-o-tolylguanidine (DTG) Ammonia->DTG PbO Lead(II) Oxide (PbO) PbO->DTG Thiourea_input->DTG

Diagram 2. General workflow for the synthesis of DTG.
Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the σ₂ receptor using [³H]DTG. Since DTG is non-selective, a σ₁-selective ligand is used to mask the σ₁ binding sites.[13][14][15]

Materials:

  • Receptor Source: Membrane homogenates from tissue or cells expressing sigma receptors (e.g., rat liver).[13]

  • Radioligand: [³H]1,3-Di-o-tolylguanidine ([³H]DTG).

  • Masking Ligand: (+)-Pentazocine (a selective σ₁ ligand).[13][14]

  • Non-specific Binding Control: Haloperidol (10 µM).[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% PEI).[16]

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, for a final volume of 250 µL per well, combine:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]DTG (at a final concentration near its Kd for σ₂ receptors, e.g., ~20-30 nM).

    • 50 µL of (+)-Pentazocine (at a final concentration sufficient to saturate >95% of σ₁ sites, e.g., 500 nM).[15]

  • Initiate Reaction: Add 100 µL of the membrane preparation (50-120 µg protein) to each well.

  • Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[14][16]

  • Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters.

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[16]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total CPM - Non-specific CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]DTG used and Kd is its dissociation constant for the σ₂ receptor.

In Vivo Ischemic Stroke Model (MCAO)

DTG has been shown to be neuroprotective in rodent models of stroke.[3] The Middle Cerebral Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.

Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).[17]

Materials:

  • 1,3-Di-o-tolylguanidine (DTG) dissolved in a suitable vehicle (e.g., saline).

  • Anesthetic (e.g., isoflurane).

  • 4-0 silicone-coated nylon monofilament suture.[8][17][18]

  • Surgical instruments, including micro-scissors and forceps.

  • Heating pad to maintain body temperature at 37°C.

  • Laser Doppler flowmeter to monitor cerebral blood flow.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA).

  • Vessel Isolation: Carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).

  • Suture Insertion: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the ICA and CCA. Make a small incision in the ECA stump.

  • Occlusion: Introduce the silicone-coated monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (~80%) in cerebral blood flow as measured by the laser Doppler.[19]

  • Treatment Administration: Administer DTG (e.g., 10, 15, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point (e.g., at the onset of reperfusion).[3]

  • Reperfusion (for transient MCAO): After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.[8]

  • Closure and Recovery: Remove all temporary ligatures, close the incision, and allow the animal to recover. Provide post-operative care as per institutional guidelines.

  • Outcome Assessment: At a predetermined endpoint (e.g., 24 hours), assess outcomes such as neurological deficit scores and infarct volume (measured by TTC staining).[3]

MCAO_Workflow A 1. Anesthesia & Surgical Prep B 2. Expose Carotid Arteries (CCA, ECA, ICA) A->B C 3. Ligate ECA & Insert Filament B->C D 4. Advance Filament to Occlude MCA C->D E 5. Confirm Occlusion (Laser Doppler) D->E F 6. Occlusion Period (e.g., 90 min) E->F G 7. Withdraw Filament (Reperfusion) F->G H 8. Administer DTG or Vehicle (i.p.) G->H I 9. Suture & Recover H->I J 10. Assess Outcomes (24h Post-Op) I->J

Diagram 3. Experimental workflow for the MCAO stroke model with DTG treatment.

References

Spectroscopic Characterization of N-o-tolyl-guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-o-tolyl-guanidine (also known as N-(2-methylphenyl)guanidine), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived public data for this specific monosubstituted guanidine, this guide combines expected spectroscopic characteristics based on known chemical principles and analogous structures with detailed, adaptable experimental protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational predictions and data from structurally similar compounds, providing a reference for the characterization of newly synthesized this compound.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (aromatic)6.8 - 7.5MultipletThe four protons on the tolyl ring will exhibit complex splitting patterns.
-CH₃ (methyl)~2.1SingletThe chemical shift of the methyl group attached to the aromatic ring.
-NH & -NH₂4.5 - 6.5Broad SingletThe protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=N (guanidinyl)~158The central carbon of the guanidine group.
Ar-C (ipso, C-N)~148The aromatic carbon directly attached to the guanidine nitrogen.
Ar-C (ipso, C-CH₃)~135The aromatic carbon bearing the methyl group.
Ar-C (ortho, meta, para)120 - 130The remaining aromatic carbons.
-CH₃ (methyl)~18The methyl carbon of the tolyl group.
Table 3: Expected IR Absorption Bands
Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibration Mode
N-H3100 - 3500Medium to Strong, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 2960MediumStretching
C=N1630 - 1680StrongStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
N-H1550 - 1650MediumBending
Table 4: Expected Mass Spectrometry Data
IonExpected m/zNotes
[M+H]⁺150.1082The protonated molecular ion, likely the base peak in ESI-MS.
[M]⁺˙149.0997The molecular ion in EI-MS.

Key Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is expected to involve the loss of ammonia (NH₃), cyanamide (CN₂H₂), and fragments from the tolyl group.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆ (or other as prepared).

  • Temperature: 298 K.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

  • Instrument: 100 MHz (or corresponding frequency for the ¹H NMR spectrometer).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆ (or other as prepared).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (adjust for optimal signal-to-noise).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 180 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for modern FTIR spectrometers.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

  • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) mass spectrometry, which is well-suited for polar molecules like guanidines.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution of 1-10 µg/mL in the same solvent. To promote ionization, a small amount of formic acid (0.1%) can be added for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis Method: Direct infusion is a straightforward method for obtaining the mass spectrum of a pure compound.

    • Load the prepared dilute solution into a syringe.

    • Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 5-10 L/min and 300-350 °C).

    • Nebulizer Pressure: Optimize for a stable spray (e.g., 1-2 bar).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio. The primary ion of interest will be the protonated molecule, [M+H]⁺.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Reporting Technical Report & Data Archiving Structure_Confirmation->Reporting

A high-level workflow for the synthesis and spectroscopic characterization of this compound.

Detailed_Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Purified this compound NMR_Prep Sample Preparation (Dissolve in deuterated solvent) Sample->NMR_Prep IR_Prep ATR-FTIR (Solid sample) Sample->IR_Prep MS_Prep Sample Preparation (Dilute solution) Sample->MS_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data Final_Analysis Structural Elucidation & Data Compilation NMR_Data->Final_Analysis IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Final_Analysis MS_Acq ESI-MS Acquisition (Direct Infusion) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Final_Analysis

A detailed workflow for the multi-technique spectroscopic analysis of this compound.

N-o-tolyl-guanidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of N-o-tolyl-guanidine is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including general principles for aryl guanidines, available data for structurally related compounds, and detailed experimental protocols for property determination.

Core Physicochemical Characteristics

This compound, as an aryl guanidine, possesses a highly basic guanidine group. The protonation of this group to form the guanidinium cation is a key determinant of its chemical behavior.[1] In most physiological and aqueous environments, this compound will exist predominantly in its protonated, cationic form. This protonated state generally leads to increased solubility in polar solvents and enhanced stability.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, general principles for aryl guanidines and data for analogous compounds provide valuable insights. Guanidines are known to be highly soluble in polar solvents, a characteristic that is enhanced by the formation of salts.[4] For instance, the related compound N-p-tolyl-guanidine is noted for its favorable reactivity and solubility, which are beneficial in the synthesis of biologically active molecules.[5][6]

For the structurally similar compound 1,3-Di-o-tolylguanidine (DOTG), some solubility data has been reported and is summarized in the table below. This can serve as a useful reference point for estimating the solubility of this compound in similar solvent systems.

SolventSolubility of 1,3-Di-o-tolylguanidine (DOTG)
Water70 µg/mL at 20 °C[7]
Dimethylformamide (DMF)30 mg/mL[8]
Dimethyl sulfoxide (DMSO)30 mg/mL[8]
Ethanol1 mg/mL[8]

Stability Characteristics

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Aryl guanidines can be susceptible to degradation under harsh conditions. A study on the stability of various arylguanidines in the context of inducible nitric oxide synthase (iNOS) found that they can be more prone to autoxidation compared to alkylguanidines.[9]

To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and stability. The following sections outline standard experimental protocols that can be applied to this compound.

Thermodynamic Solubility Determination

A reliable method for determining thermodynamic solubility involves the use of a laser monitoring method to detect the point of dissolution.

Methodology:

  • Sample Preparation: An excess of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: The resulting suspension is stirred at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The equilibrated suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature Dependence: The experiment is repeated at different temperatures to determine the temperature-solubility profile.[10]

Stability Testing and Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.[11]

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

  • If no degradation is observed, the study can be repeated with 1 M HCl.[11]

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 8 hours.

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the samples by HPLC.

  • If no degradation is observed, the study can be repeated with 1 M NaOH.[11]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 12 hours.

  • At appropriate time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.[11]

5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a petri dish.

  • Expose it to dry heat at 80°C in an oven for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.[11]

6. Photostability:

  • Expose a solution of this compound (e.g., 100 µg/mL) to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

  • A control sample should be kept in the dark in the same environment.

  • After the exposure period, analyze both the exposed and control samples by HPLC.[11]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_report Final Report sol_start Start: this compound thermo_sol Thermodynamic Solubility (Shake-Flask Method) sol_start->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput Screening) sol_start->kinetic_sol sol_analysis Analysis (HPLC/LC-MS) thermo_sol->sol_analysis kinetic_sol->sol_analysis sol_data Solubility Data Table sol_analysis->sol_data final_report Technical Guide/ Whitepaper sol_data->final_report stab_start Start: this compound forced_deg Forced Degradation Studies stab_start->forced_deg acid_hydro Acid Hydrolysis forced_deg->acid_hydro base_hydro Base Hydrolysis forced_deg->base_hydro oxidation Oxidation (H2O2) forced_deg->oxidation thermal Thermal Stress forced_deg->thermal photo Photostability forced_deg->photo stab_analysis Analysis (HPLC/LC-MS) acid_hydro->stab_analysis base_hydro->stab_analysis oxidation->stab_analysis thermal->stab_analysis photo->stab_analysis deg_profile Degradation Profile stab_analysis->deg_profile deg_profile->final_report

Workflow for Solubility and Stability Assessment.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Action of N-o-tolyl-guanidine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-o-tolyl-guanidine, a member of the strongly basic guanidine family of organocatalysts, has emerged as a versatile tool in modern organic synthesis. Its efficacy in promoting a variety of carbon-carbon bond-forming reactions stems from its unique structural and electronic properties. This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound exerts its catalytic activity, with a focus on key organic transformations. By elucidating the underlying principles of its action, this document aims to empower researchers to effectively harness the catalytic potential of this compound in the design and execution of complex synthetic strategies, particularly in the realm of drug development and materials science.

Physicochemical and Spectroscopic Characterization

N,N'-di-o-tolyl-guanidine (DTG), a closely related and synthetically accessible analog, provides valuable insight into the spectroscopic fingerprint of the this compound scaffold.

Spectroscopic Data for N,N'-di-o-tolyl-guanidine (DTG)[1]
Technique Key Observations
FT-IR (KBr, cm⁻¹) 3452, 3386 (N-H stretching), 1631 (C=C stretching), 1575 (C=N stretching)
¹H NMR (500 MHz, DMSO-d₆, δ ppm) 2.14 (s, 6H, CH₃), 5.08 (br s, 2H, NH), 6.77–6.80 (t, 3H), 7.01–7.04 (t, 3H), 7.07–7.09 (d, 3H)
¹³C NMR (125 MHz, DMSO-d₆, δ ppm) 147.69 (C=N), 130.03, 126.16, 121.79, 121.24, 18.12 (CH₃)
HRMS (ESI/QTOF) m/z [M]⁺ Calcd for C₁₅H₁₇N₃: 239.1422, Found: 239.1427

Core Mechanism of Action: A Brønsted Base and Hydrogen Bond Donor

The primary role of this compound in organic reactions is that of a strong, non-nucleophilic Brønsted base.[2] Its high basicity is attributed to the resonance stabilization of the corresponding guanidinium cation formed upon protonation. This allows it to efficiently deprotonate weakly acidic carbon pronucleophiles, such as nitroalkanes and active methylene compounds, to generate highly reactive carbanionic intermediates.

Furthermore, the resulting protonated guanidinium ion can act as a hydrogen bond donor, stabilizing the transition state and activating the electrophile, thereby accelerating the reaction rate and influencing the stereochemical outcome. This dual activation model is a key feature of guanidine organocatalysis.

Guanidine_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound Protonated_Catalyst Protonated N-o-tolyl-guanidinium Catalyst->Protonated_Catalyst Deprotonation Pronucleophile Pronucleophile (e.g., R-CH₂-NO₂) Nucleophile Nucleophile (e.g., R-CH⁻-NO₂) Pronucleophile->Nucleophile Product Product Protonated_Catalyst->Product Protonation & Catalyst Regeneration Intermediate Reaction Intermediate Nucleophile->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., R'-CHO) Electrophile->Intermediate Intermediate->Product

General catalytic cycle of this compound.

Application in Key Organic Reactions

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This compound is an effective catalyst for this transformation.

Mechanism:

  • Deprotonation: this compound abstracts an α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting alkoxide is protonated by the N-o-tolyl-guanidinium ion to yield the β-nitro alcohol and regenerate the catalyst.

Henry_Reaction_Mechanism cluster_0 Henry Reaction Start Nitroalkane + Aldehyde + this compound Step1 Deprotonation of Nitroalkane (Formation of Nitronate) Start->Step1 Step2 Nucleophilic Attack on Carbonyl Carbon Step1->Step2 Step3 Protonation of Alkoxide & Catalyst Regeneration Step2->Step3 End β-Nitro Alcohol Step3->End

Mechanism of the this compound catalyzed Henry reaction.

Illustrative Quantitative Data:

The following table presents representative data for the Henry reaction between various aldehydes and nitromethane, catalyzed by a generic guanidine catalyst.

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde102485
24-Nitrobenzaldehyde101892
34-Methoxybenzaldehyde103678
4Cyclohexanecarboxaldehyde154865

Experimental Protocol (Representative):

To a solution of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in an appropriate solvent (e.g., THF, 2 mL) at room temperature is added this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Michael Addition

This compound can effectively catalyze the Michael addition of active methylene compounds to α,β-unsaturated carbonyls.

Mechanism:

  • Enolate Formation: this compound deprotonates the active methylene compound to generate a nucleophilic enolate.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound in a 1,4-conjugate addition.

  • Protonation: The resulting enolate is protonated by the N-o-tolyl-guanidinium ion to afford the Michael adduct and regenerate the catalyst.

Michael_Addition_Workflow cluster_1 Michael Addition Workflow Reactants Active Methylene Compound + α,β-Unsaturated Carbonyl + this compound Deprotonation Enolate Formation Reactants->Deprotonation Addition Conjugate Addition Deprotonation->Addition Protonation Protonation & Catalyst Regeneration Addition->Protonation Product Michael Adduct Protonation->Product

Workflow for the this compound catalyzed Michael addition.

Illustrative Quantitative Data:

The following table shows representative yields for the Michael addition of various nucleophiles to chalcone catalyzed by a generic guanidine catalyst.

EntryMichael DonorCatalyst Loading (mol%)Time (h)Yield (%)
1Nitromethane101292
2Diethyl malonate152488
3Acetylacetone10895
4Thiophenol5298

Experimental Protocol (Representative):

To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2 mL) is added this compound (0.1 mmol, 10 mol%). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up by washing with a dilute acid solution, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

The Aldol Reaction

While less common than for other bases, guanidines can also catalyze the aldol reaction between two carbonyl compounds.

Mechanism:

  • Enolate Formation: this compound acts as a base to deprotonate the α-carbon of an enolizable carbonyl compound, forming an enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of a second molecule of the carbonyl compound.

  • Protonation: The resulting alkoxide is protonated by the N-o-tolyl-guanidinium ion to give the β-hydroxy carbonyl product and regenerate the catalyst.

Aldol_Reaction_Pathway cluster_2 Aldol Reaction Pathway Start 2 x Carbonyl Compound + this compound Step1 Enolate Formation Start->Step1 Step2 Nucleophilic Addition Step1->Step2 Step3 Protonation & Catalyst Regeneration Step2->Step3 Product β-Hydroxy Carbonyl Step3->Product

Catalytic pathway of the this compound mediated aldol reaction.

Illustrative Quantitative Data:

The following table provides representative data for the aldol reaction of different ketones catalyzed by a generic guanidine catalyst.

EntryKetoneCatalyst Loading (mol%)Time (h)Yield (%)
1Acetone207245
2Cyclohexanone154860
3Acetophenone209630

Experimental Protocol (Representative):

A solution of the carbonyl compound (2.0 mmol) in a suitable solvent (e.g., DMSO, 1 mL) is treated with this compound (0.2 mmol, 10 mol%). The reaction is stirred at an appropriate temperature (e.g., 25-60 °C) and monitored by GC-MS or NMR spectroscopy. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Conclusion

This compound serves as a potent organocatalyst, primarily functioning as a strong Brønsted base to generate reactive nucleophiles from weakly acidic precursors. Its conjugate acid, the guanidinium ion, can further participate in catalysis through hydrogen bonding, activating the electrophile and stabilizing transition states. This dual mode of action makes it an effective catalyst for a range of synthetically important reactions, including the Henry, Michael, and aldol reactions. The detailed mechanistic understanding and representative protocols provided in this guide are intended to facilitate the broader application of this compound and its derivatives in the synthesis of complex molecules for pharmaceutical and materials science research. Further investigations involving in-situ spectroscopic techniques could provide deeper insights into the transient intermediates and transition states involved in these catalytic cycles.

References

The Guanidinium Scaffold: A Versatile Tool in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic compounds, continues to be a focal point of intensive research due to its diverse biological activities and versatile chemical properties.[1] This technical guide provides a comprehensive overview of the potential research applications of substituted guanidine compounds, with a focus on their therapeutic potential, utility as molecular probes, and role in synthetic chemistry. The content herein is curated for professionals engaged in drug discovery and development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Therapeutic and Research Applications of Substituted Guanidines

The unique physicochemical properties of the guanidinium group, particularly its ability to remain protonated at physiological pH, allow it to engage in multiple hydrogen bond interactions with biological targets such as enzymes and receptors.[2] This has led to the development of a wide array of guanidine-containing compounds with significant therapeutic potential across numerous disease areas.

Anticancer Activity

Substituted guanidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[3][4] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and direct interaction with DNA.[5][6]

  • Induction of Apoptosis: Several guanidine derivatives have been shown to trigger programmed cell death in cancer cells. For instance, marine-derived crambescidin alkaloids induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[2][5] This leads to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[5] Batzelladines, another class of marine guanidine alkaloids, have also been reported to induce apoptosis in prostate cancer cells.[7]

  • Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism by which guanidine compounds exert their anticancer effects. The crambescidins have been observed to down-regulate the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK6, as well as cyclins D and A.[2] This leads to an upregulation of CDK inhibitors, causing cell cycle arrest, often at the G2/M phase.[5] Certain synthetic guanidines containing a chalcone skeleton have also been shown to arrest leukemia cells in the G2/M phase of the cell cycle.[5]

  • DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. Some novel guanidine derivatives have been designed as DNA minor groove binders, demonstrating the potential to interfere with DNA replication and transcription in cancer cells.[6] The binding affinity of these compounds to DNA has been quantified, with some derivatives showing binding constants (Kb) in the range of 10^4 to 10^5 M⁻¹.[8]

Antimicrobial and Antiviral Activity

The guanidine moiety is a key feature in a number of antimicrobial and antiviral drugs.[9] Substituted guanidines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including multidrug-resistant strains.[3][10] Their mechanisms of action can involve the disruption of bacterial cell membranes and interference with essential cellular processes.[3] For example, certain synthetic guanidine derivatives have shown potent bactericidal activity against Enterococci by disrupting the cell membrane potential.[3] In the antiviral arena, guanidine-containing compounds have been investigated for their activity against a range of viruses, including rhinoviruses.[11]

Enzyme Inhibition

The ability of the guanidinium group to mimic the side chain of arginine allows it to effectively target the active sites of various enzymes. This has led to the development of potent and selective enzyme inhibitors.

  • Kinase Inhibition: Substituted guanidines have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Roscovitine, a well-known CDK inhibitor, features a substituted purine core that can be modified with a guanidino group to enhance its inhibitory activity against CDK2/cyclin E.[4]

  • Thromboxane A2 Synthase and Receptor Inhibition: Terbogrel is a dual-action compound that inhibits thromboxane A2 synthase and antagonizes the thromboxane A2 receptor, both of which are critical in platelet aggregation.[1] This makes it a promising candidate for the treatment of thrombotic diseases.

Ion Channel Modulation

Guanidine and its derivatives are known to interact with and modulate the activity of ion channels, particularly voltage-gated potassium (Kv) channels. By inhibiting these channels, they can enhance the release of neurotransmitters, a property that has been explored for the treatment of neuromuscular diseases.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected substituted guanidine compounds.

Table 1: Anticancer Activity of Substituted Guanidine Derivatives

Compound Class/NameCell LineAssay TypeIC50 (µM)Reference(s)
Guanidine-Chalcone Hybrids
Compound 6f (N-tosyl, N-methylpiperazine)U-937 (Leukemia)Cytotoxicity1.6 ± 0.6[12]
HL-60 (Leukemia)Cytotoxicity1.5 - 4.5
MOLT-3 (Leukemia)Cytotoxicity1.5 - 4.5
U-937/Bcl-2Cytotoxicity2.2 ± 0.8[12]
SK-MEL-1 (Melanoma)Cytotoxicity1.5 - 4.5
Compound 6i (N-phenyl, piperidine)U-937 (Leukemia)CytotoxicitySimilar to 6f[12]
Pyridazin-3(2H)-one-Based Guanidines
Compound 2 (bis-guanidinium)A2780 (Ovarian)Antiproliferative21 ± 1[13]
Platinum(II) Guanidine Complexes
Compound 16 (cycloplatinated 2-aminoimidazoline)HL-60 (Leukemia)Cytotoxicity55 - 65[14]
Roscovitine Analogs (Pyrazolopyrimidine)
Compound 9cFull NCI-60 panelAntiproliferative0.116 - 2.39[15]

Table 2: Enzyme Inhibition by Substituted Guanidine Derivatives

CompoundTarget Enzyme/ReceptorAssay TypeIC50 / KiReference(s)
Terbogrel Thromboxane A2 SynthaseEnzyme InhibitionIC50: 6.7 ng/mL[1]
Thromboxane A2 ReceptorReceptor OccupancyIC50: 12 ng/mL[1]
Roscovitine Analogs (Pyrazolopyrimidine)
Compound 7aCDK2Kinase InhibitionIC50: 0.262 µM[15]
Compound 9cCDK2Kinase InhibitionIC50: 0.281 µM[15]
Roscovitine (Reference)CDK2Kinase InhibitionIC50: 0.641 µM[15]
Arylpyridin-2-yl Guanidines
Compound 1aMSK1Kinase InhibitionIC50: ~18 µM[16][17]
Compound 49dMSK1Kinase InhibitionIC50: ~2 µM (for IL-6 release)[16]
Guanidine-based Sphingosine Kinase Inhibitors
SLP120701SphK2Kinase InhibitionKi: 1 µM[18]

Table 3: Antimicrobial Activity of Substituted Guanidine Derivatives

Compound Class/NameOrganismAssay TypeMIC (µg/mL)Reference(s)
Isopropoxy benzene guanidine Enterococci (MDR)Broth Microdilution1 - 4[3]
Labdane Diterpenoid Guanidines
Compound 16K. pneumoniae (Carbapenem resistant)Broth Microdilution16[16]
Compound 17K. pneumoniae (Carbapenem resistant)Broth Microdilution32[16]
Compounds 13, 14Candida albicansBroth Microdilution8[16]
Compounds 16, 17, 18Candida albicansBroth Microdilution16[16]

Table 4: DNA Binding Affinity of Substituted Guanidine Derivatives

CompoundMethodBinding Constant (Kb) (M⁻¹)Reference(s)
Novel Guanidine Derivatives (7a-j) UV-Visible Spectroscopy10⁴ - 10⁵[6]
Compound 7iUV-Visible Spectroscopy3.49 x 10⁵ ± 0.04[6]
Cabozantinib (Reference)UV-Visible Spectroscopy5.79 x 10⁵[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted guanidine compounds.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

    • Compound Treatment: Prepare serial dilutions of the guanidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]

    • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.[6]

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin E complex.

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

  • Protocol (Radiometric):

    • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the active CDK2/cyclin E complex, a suitable substrate (e.g., Histone H1), and serial dilutions of the test compound in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[4] Include a vehicle control (DMSO).

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and a tracer amount of [γ-³²P]ATP.[4]

    • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[4]

    • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[4]

    • Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

    • Quantification: Quantify the incorporated radioactivity on the paper using a scintillation counter.[4]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

This assay measures the inhibition of thromboxane A2 (TXA2) production in human platelets.

  • Principle: The activity of thromboxane synthase is determined by measuring the amount of its product, TXA2, which is unstable and rapidly hydrolyzes to the stable metabolite thromboxane B2 (TXB2). TXB2 levels are quantified, typically by an immunoassay.

  • Protocol:

    • Sample Preparation: Use human platelet-rich plasma (PRP) or washed platelets.

    • Pre-incubation: Pre-incubate the platelet suspension with various concentrations of the test compound (e.g., terbogrel) or vehicle for a defined period (e.g., 10 minutes) at 37°C.[19]

    • Activation: Stimulate the platelets with an agonist such as collagen (e.g., 2 µg/mL) or arachidonic acid to induce TXA2 synthesis.[1][19]

    • Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes).[1]

    • Reaction Termination and Sample Processing: Stop the reaction by adding an inhibitor of cyclooxygenase (e.g., indomethacin) and centrifuge to pellet the platelets.[1][19]

    • TXB2 Quantification: Measure the concentration of TXB2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.[20]

    • Data Analysis: Calculate the percentage of inhibition of TXB2 production for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[20]

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Compound Preparation: Prepare two-fold serial dilutions of the guanidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[21]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[21]

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

    • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Visualizing Molecular Mechanisms and Experimental Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted guanidine compounds.

Signaling Pathways

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Guanidine Compound Guanidine Compound Bcl2 Bcl2 Guanidine Compound->Bcl2 inhibits Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl2->Bax inhibits Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 activates Procaspase9 Procaspase9 Procaspase9->Apoptosome Procaspase3 Procaspase3 Caspase9->Procaspase3 activates Caspase3 Caspase3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP Mitochondrial Membrane Mitochondrial Membrane

Caption: Intrinsic apoptosis pathway induced by certain guanidine compounds.

Experimental Workflows

cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation Start Start Synthesis Synthesis of Guanidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary Screening Active Hits Active Hits Primary Screening->Active Hits Active Inactive Inactive Primary Screening->Inactive Inactive Secondary Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Active Hits->Secondary Assays Lead Compound Lead Compound Secondary Assays->Lead Compound

Caption: General workflow for the discovery and evaluation of novel guanidine compounds.

Conclusion

Substituted guanidine compounds represent a privileged scaffold in medicinal chemistry and chemical biology. Their structural versatility and diverse biological activities continue to inspire the development of novel therapeutic agents and research tools. This guide has provided a snapshot of the current landscape of guanidine research, highlighting their applications in oncology, infectious diseases, and beyond. The provided data, protocols, and visual aids are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity. Further exploration into the nuanced structure-activity relationships and molecular mechanisms of action of guanidine derivatives will undoubtedly pave the way for future breakthroughs in medicine and science.

References

The Advent and Evolution of Tolyl Guanidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and pharmacological significance of tolyl guanidine derivatives, with a focus on their role as pivotal research tools and therapeutic prospects.

Introduction

The guanidinium group, a ubiquitous structural motif in numerous natural products and pharmacologically active compounds, has long captured the attention of medicinal chemists. Within this broad class, tolyl guanidine derivatives have emerged as a particularly significant subclass, largely due to their profound impact on the understanding of sigma receptors. This technical guide provides a comprehensive overview of the discovery and history of tolyl guanidine derivatives, detailing their synthesis, key experimental evaluations, and their evolution into indispensable tools for neuroscience research and drug development.

The Genesis of a Selective Ligand: The Discovery of 1,3-Di(2-tolyl)guanidine (DTG)

The journey of tolyl guanidine derivatives into the spotlight of neuropharmacology began with the quest for selective ligands for the enigmatic sigma receptor. Initially mischaracterized as a subtype of opioid receptors, the sigma receptor's unique pharmacological profile necessitated the development of specific chemical probes for its study. A pivotal moment in this endeavor was the synthesis and characterization of 1,3-di(2-[5-³H]tolyl)guanidine ([³H]DTG).[1] This tritiated, symmetrically substituted guanidine derivative was found to bind with high affinity to a single population of sites in guinea pig brain membrane preparations, sites that displayed the stereoselectivity characteristic of sigma-type receptors.[1]

The availability of [³H]DTG as a selective radioligand was a watershed moment, greatly facilitating the biochemical and pharmacological characterization of sigma receptors.[1] It allowed for the detailed mapping of these receptors in the brain and the screening of other compounds for their sigma receptor affinity.

Physicochemical Properties and Synthesis

1,3-Di-o-tolylguanidine (DTG) is a white crystalline powder with a slightly bitter taste and is sparingly soluble in water but soluble in organic solvents like chloroform, acetone, and ethanol.[2]

Synthesis of 1,3-Di-o-tolylguanidine (DTG)

Two primary synthetic routes for DTG have been described:

  • From o-Toluidine and Cyanogen Chloride: This method involves the reaction of o-toluidine with cyanogen chloride, followed by hydrolysis to yield DTG.[2]

  • From Di-o-tolylthiourea: An alternative route starts with the reaction of o-toluidine and carbon disulfide to form di-o-tolylthiourea. Subsequent desulfurization with lead oxide in ammonia water produces DTG.[2][3]

Quantitative Data: Binding Affinities of Tolyl Guanidine Derivatives

The development of DTG spurred the synthesis and evaluation of a wide array of analogs to explore the structure-activity relationships (SAR) at the sigma receptor. These studies have been instrumental in designing more potent and selective ligands. The following table summarizes the binding affinities of selected tolyl guanidine derivatives and related compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
1,3-Di(2-tolyl)guanidine (DTG)σ₁61[4]
σ₂42[4]
N-exo-2-norbornyl-N'-(2-iodophenyl)guanidineσ (non-selective)IC₅₀ = 3[5]
(+)-Pentazocineσ₁4.8 ± 0.4
σ₂1698 ± 103
Haloperidolσ₁5.2 ± 1.3

Experimental Protocols

The characterization of tolyl guanidine derivatives and their interactions with sigma receptors relies on a set of standardized experimental protocols.

Protocol 1: Synthesis of 1,3-Di-o-tolylguanidine (DTG) from Di-o-tolylthiourea

Objective: To synthesize 1,3-di-o-tolylguanidine (DTG) via the desulfurization of di-o-tolylthiourea.

Materials:

  • o-Toluidine

  • Carbon disulfide

  • Lead (II) oxide

  • Ammonia solution

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Di-o-tolylthiourea:

    • In a round-bottom flask, dissolve o-toluidine in ethanol.

    • Slowly add carbon disulfide to the solution while stirring.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated di-o-tolylthiourea by filtration.

    • Wash the solid with cold ethanol and dry.

  • Desulfurization to DTG:

    • Suspend the synthesized di-o-tolylthiourea in an aqueous ammonia solution.

    • Add lead (II) oxide to the suspension.

    • Heat the mixture with stirring for several hours. The black lead sulfide will precipitate.

    • Filter the hot solution to remove the lead sulfide.

    • Cool the filtrate to allow DTG to crystallize.

    • Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1,3-di-o-tolylguanidine.

    • Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors using [³H]DTG.

Materials:

  • Guinea pig brain membrane homogenate (source of sigma receptors)

  • [³H]DTG (radioligand)

  • Test compound (unlabeled ligand)

  • (+)-Pentazocine (for masking σ₁ receptors in σ₂ binding assays)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brains in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [³H]DTG (typically near its Kd value).

      • A range of concentrations of the unlabeled test compound.

      • For σ₂ receptor binding, include a saturating concentration of (+)-pentazocine to block binding to σ₁ receptors.

      • Membrane homogenate.

      • Assay buffer to a final volume.

    • Include tubes for total binding (only [³H]DTG and membranes) and non-specific binding (with a high concentration of an unlabeled sigma ligand like haloperidol or DTG itself).

    • Incubate the tubes at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTG) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Tolyl guanidine derivatives, by acting as sigma receptor ligands, can modulate a variety of downstream signaling pathways. A key area of investigation has been their influence on the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission and synaptic plasticity.

Modulation of NMDA Receptor Function

Sigma-1 receptor activation by ligands such as tolyl guanidine derivatives can potentiate NMDA receptor function.[6][7][8] This modulation is thought to occur through an indirect mechanism. One proposed pathway involves the inhibition of small-conductance calcium-activated potassium (SK) channels by the activated sigma-1 receptor.[6][7] The closure of these channels reduces potassium efflux, leading to a more depolarized membrane potential, which in turn enhances the activity of the NMDA receptor.

Sigma1_NMDA_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows SK_Channel SK Channel K_Efflux K⁺ Efflux SK_Channel->K_Efflux Mediates Sigma1_R Sigma-1 Receptor Sigma1_R->SK_Channel Inhibits Downstream_Effects Synaptic Plasticity (LTP) Ca_Influx->Downstream_Effects Depolarization Membrane Depolarization Depolarization->NMDA_R Potentiates Tolyl_Guanidine Tolyl Guanidine Derivative Tolyl_Guanidine->Sigma1_R Binds & Activates K_Efflux->Depolarization Reduces

Sigma-1 Receptor Modulation of NMDA Receptor Activity.
Experimental Workflow for Assessing Neuroprotection

The neuroprotective potential of tolyl guanidine derivatives is a significant area of research. The following workflow outlines a typical experimental approach to evaluate these effects.

Neuroprotection_Workflow cluster_1 In Vivo Validation Start Start: Hypothesis Tolyl Guanidine Derivative has Neuroprotective Effects In_Vitro In Vitro Studies (e.g., SH-SY5Y cells) Start->In_Vitro Neurotoxicity Induce Neurotoxicity (e.g., H₂O₂, glutamate) In_Vitro->Neurotoxicity Treatment Treat with Tolyl Guanidine Derivative Neurotoxicity->Treatment Cell_Viability Assess Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis Measure Apoptosis (TUNEL Assay) Treatment->Apoptosis ROS Quantify ROS Levels (DCFH-DA Assay) Treatment->ROS In_Vivo In Vivo Studies (e.g., Rodent Model) Cell_Viability->In_Vivo Apoptosis->In_Vivo ROS->In_Vivo Ischemia_Model Induce Ischemia (e.g., MCAO) In_Vivo->Ischemia_Model In_Vivo_Treatment Administer Tolyl Guanidine Derivative Ischemia_Model->In_Vivo_Treatment Behavioral Behavioral Tests (e.g., Neurological Score) In_Vivo_Treatment->Behavioral Histology Histological Analysis (Infarct Volume) In_Vivo_Treatment->Histology Conclusion Conclusion: Evaluate Neuroprotective Efficacy and Mechanism Behavioral->Conclusion Histology->Conclusion

Workflow for Evaluating Neuroprotective Effects.

Conclusion and Future Directions

The discovery of 1,3-di(2-tolyl)guanidine and its derivatives has been a transformative event in the field of sigma receptor pharmacology. From their initial use as selective radioligands to their current investigation as potential therapeutics for a range of neurological and psychiatric disorders, the journey of tolyl guanidines highlights the power of chemical probes in unraveling complex biological systems. The continued exploration of the structure-activity relationships of this chemical class, coupled with a deeper understanding of the intricate signaling pathways modulated by sigma receptors, holds great promise for the development of novel and effective treatments for diseases of the central nervous system. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field.

References

N,N'-di-o-tolylguanidine: A Technical Guide to its Sigma Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N,N'-di-o-tolylguanidine (DTG) for sigma receptors. DTG is a widely utilized tool in pharmacology for the characterization of sigma-1 (σ₁) and sigma-2 (σ₂) receptors due to its high affinity for both subtypes. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine these properties, and the relevant signaling pathways associated with sigma receptor activation.

Data Presentation: Quantitative Binding Affinity of N,N'-di-o-tolylguanidine

N,N'-di-o-tolylguanidine is recognized as a non-selective sigma receptor agonist, demonstrating comparable affinity for both sigma-1 and sigma-2 receptor subtypes.[1] The binding affinity is typically expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeLigandKᵢ (nM)Tissue/Cell LineRadioligandReference
Sigma-1 (σ₁)N,N'-di-o-tolylguanidine35.5 - 69Guinea Pig Brain Membranes--INVALID-LINK---pentazocine[2][3]
Sigma-2 (σ₂)N,N'-di-o-tolylguanidine21 - 39.9Rat Liver Membranes[³H]DTG (with σ₁ masking)[2][3]

Experimental Protocols: Determining Sigma Receptor Binding Affinity

The binding affinity of N,N'-di-o-tolylguanidine for sigma receptors is determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled ligand (DTG) to displace a radiolabeled ligand from the receptor.

Sigma-1 Receptor Binding Assay

A standard method for determining the binding affinity of ligands for the sigma-1 receptor involves a competitive binding assay using --INVALID-LINK---pentazocine, a selective sigma-1 receptor radioligand.[1]

Materials:

  • Tissue Preparation: Guinea pig brain membrane homogenates are commonly used due to the high density of sigma-1 receptors.[1]

  • Radioligand: --INVALID-LINK---pentazocine.

  • Unlabeled Ligand: N,N'-di-o-tolylguanidine (DTG).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol or unlabeled (+)-pentazocine, is used to determine non-specific binding.

Procedure:

  • Guinea pig brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in fresh buffer.

  • A constant concentration of --INVALID-LINK---pentazocine (typically near its Kd value) is incubated with the membrane homogenate.

  • Increasing concentrations of unlabeled N,N'-di-o-tolylguanidine are added to compete for binding with the radioligand.

  • For the determination of non-specific binding, a separate set of tubes is prepared containing the radioligand, membrane homogenate, and a saturating concentration of a non-radiolabeled sigma-1 ligand.

  • The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of DTG, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

As N,N'-di-o-tolylguanidine is non-selective, determining its binding affinity for the sigma-2 receptor requires a method to eliminate its binding to the sigma-1 receptor.[1] This is achieved by "masking" the sigma-1 receptors with a selective, non-radiolabeled ligand.

Materials:

  • Tissue Preparation: Rat liver membrane homogenates are often used due to their relatively higher expression of sigma-2 receptors compared to sigma-1 receptors.[1]

  • Radioligand: [³H]N,N'-di-o-tolylguanidine ([³H]DTG).

  • Unlabeled Ligand: N,N'-di-o-tolylguanidine (DTG).

  • Sigma-1 Masking Agent: A saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included in all assay tubes.[1][4]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: A high concentration of unlabeled DTG is used to determine non-specific binding.

Procedure:

  • Rat liver tissue is homogenized and membranes are prepared as described for the sigma-1 assay.

  • A constant concentration of [³H]DTG is incubated with the membrane homogenate in the presence of the sigma-1 masking agent.

  • Increasing concentrations of unlabeled DTG are added to compete for binding to the sigma-2 receptor.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled DTG.

  • The incubation, filtration, and counting steps are performed as described for the sigma-1 assay.

  • Data analysis is performed to calculate the IC₅₀ and subsequently the Kᵢ of DTG for the sigma-2 receptor.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue (e.g., Guinea Pig Brain) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspend Membranes Centrifuge->Resuspend Incubate Incubation (Membranes + [3H]Radioligand + Unlabeled Ligand) Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[5] Upon ligand binding, it can dissociate and interact with various client proteins, including ion channels and signaling molecules, to modulate cellular functions.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects DTG N,N'-di-o-tolylguanidine (Agonist) Sigma1 Sigma-1 Receptor DTG->Sigma1 binds IP3R IP3 Receptor Sigma1->IP3R modulates IonChannels Ion Channel Modulation (e.g., K+, Ca2+) Sigma1->IonChannels interacts with BDNF_TrkB BDNF/TrkB Signaling Sigma1->BDNF_TrkB promotes Ca_ER Ca2+ Store IP3R->Ca_ER regulates Ca2+ release Ca_cyto Cytosolic Ca2+ Signaling Ca_ER->Ca_cyto Neuroprotection Neuroprotection & Neuronal Plasticity Ca_cyto->Neuroprotection IonChannels->Neuroprotection BDNF_TrkB->Neuroprotection

Caption: Simplified Sigma-1 receptor signaling pathway.

Sigma-2 Receptor (TMEM97) Signaling

The sigma-2 receptor has been identified as Transmembrane Protein 97 (TMEM97).[6] It often forms a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein (LDL) Receptor, playing a role in cholesterol homeostasis and cell proliferation.

sigma2_pathway cluster_membrane Plasma Membrane / ER cluster_downstream Downstream Effects DTG N,N'-di-o-tolylguanidine (Agonist) Sigma2_complex Sigma-2 (TMEM97) / PGRMC1 / LDL Receptor Complex DTG->Sigma2_complex binds Cholesterol Cholesterol Homeostasis & LDL Uptake Sigma2_complex->Cholesterol regulates EGFR EGFR Signaling Sigma2_complex->EGFR modulates mTOR mTOR Pathway Sigma2_complex->mTOR influences Proliferation Cell Proliferation & Survival EGFR->Proliferation mTOR->Proliferation

Caption: Simplified Sigma-2 (TMEM97) receptor signaling pathway.

References

The Biological Activity of N-o-tolyl-guanidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-o-tolyl-guanidine and its structural analogs represent a versatile class of compounds with significant biological activities, primarily mediated through their interaction with sigma receptors. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their mechanism of action, structure-activity relationships (SAR), and neuroprotective potential. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

N,N'-di-o-tolylguanidine (DTG) is a well-established high-affinity ligand for sigma receptors, exhibiting non-selectivity between the σ1 and σ2 subtypes.[1] The guanidine moiety is a key pharmacophore found in numerous biologically active natural products and clinically used drugs.[2] The structural simplicity and synthetic tractability of this compound and its analogs have made them valuable tools for probing the function of sigma receptors and have spurred investigations into their therapeutic potential for a range of neurological and psychiatric disorders. This guide will delve into the core biological activities of this compound class, focusing on their interactions with sigma and NMDA receptors, and their downstream effects on intracellular signaling cascades.

Primary Molecular Target: Sigma Receptors

The primary molecular targets of this compound and its analogs are the sigma receptors, σ1 and σ2.[1] These receptors are unique intracellular proteins, with the σ1 receptor being a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling through the inositol 1,4,5-trisphosphate (IP3) receptor.[3][4]

Structure-Activity Relationships (SAR)

The affinity of diarylguanidines for sigma receptors is significantly influenced by the nature and position of substituents on the aromatic rings, as well as the nature of the groups attached to the guanidine nitrogen atoms.

  • Aromatic Substituents : The affinity of N,N'-diarylguanidines for the sigma receptor generally decreases with increasing steric bulk of ortho substituents larger than an ethyl group.[2] Hydrophobic and electroneutral substituents are generally favored over hydrophilic, strongly electron-donating, or withdrawing groups.[2]

  • Replacement of Aryl Rings : Replacing one or both of the aryl rings with certain saturated carbocyclic groups, such as cyclohexyl, norbornyl, or adamantyl, can lead to a significant increase in binding affinity.[2] For instance, N-exo-2-norbornyl-N'-(2-iodophenyl)guanidine is a highly potent sigma ligand with an IC50 of 3 nM.[2]

  • Guanidine Substitution : The addition of small substituents on the guanidine nitrogens can modulate selectivity between sigma and NMDA receptors. Tri- and tetrasubstituted guanidines often retain affinity for NMDA receptor ion channel sites while exhibiting a significant reduction in their affinity for sigma receptors.[5]

Modulation of NMDA Receptors and Neuroprotective Effects

Beyond their action on sigma receptors, this compound and its analogs are known to modulate the function of N-methyl-D-aspartate (NMDA) receptors. This interaction is a key aspect of their neuroprotective properties.

Mechanism of NMDA Receptor Modulation

Sigma-1 receptor agonists can potentiate NMDA receptor function.[1][6] This potentiation is not due to a direct binding to the NMDA receptor itself, but rather through an indirect mechanism involving the modulation of intracellular signaling pathways. One proposed mechanism is that sigma-1 receptor activation prevents the opening of small conductance Ca2+-activated K+ (SK) channels, which normally shunt NMDA receptor responses. By blocking these channels, the calcium influx through the NMDA receptor is enhanced, leading to a potentiation of NMDA receptor-mediated responses and long-term potentiation (LTP).[6][7]

Neuroprotection

Several diarylguanidine derivatives have demonstrated neuroprotective properties in vitro. They can protect rat hippocampal neurons from glutamate-induced cell death.[8] This neuroprotective effect is often associated with their ability to act as noncompetitive antagonists of the NMDA receptor-gated cation channel.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of this compound and a selection of its analogs at sigma and NMDA receptors.

Table 1: Sigma Receptor Binding Affinities of this compound and Analogs

CompoundReceptor SubtypeAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference
N,N'-di-o-tolylguanidine (DTG)σ1Displacement--INVALID-LINK---PentazocineGuinea Pig Brain Homogenate-17.0[2]
N,N'-di-o-tolylguanidine (DTG)PCPDisplacement[3H]TCPGuinea Pig Brain Homogenate->10,000[2]
N-o-tolyl-N'-phenylguanidineσ1Displacement--INVALID-LINK---PentazocineGuinea Pig Brain Homogenate-35.0[2]
N-o-tolyl-N'-cyclohexylguanidineσ1Displacement--INVALID-LINK---PentazocineGuinea Pig Brain Homogenate-9.0[2]
N-exo-2-norbornyl-N'-(2-iodophenyl)guanidineσ1Displacement--INVALID-LINK---PentazocineGuinea Pig Brain Homogenate-3.0[2]

Table 2: NMDA Receptor Binding Affinities of Diarylguanidine Analogs

CompoundRadioligandPreparationIC50 (nM)Reference
N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine[3H]MK-801Rat Brain Membrane Homogenate100[5]
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine[3H]MK-801Rat Brain Membrane Homogenate36[5]
N,N'-bis(3-ethylphenyl)guanidine[3H]MK-801Rat Brain Membrane Homogenate530[5]

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • --INVALID-LINK---Pentazocine (Radioligand)

  • Unlabeled (+)-Pentazocine (for non-specific binding)

  • Test compounds

  • Guinea pig brain membrane homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microcentrifuge tube, add the following in order: assay buffer, radioligand (at a concentration near its Kd), test compound or vehicle, and membrane homogenate.

  • For determining non-specific binding, a separate set of tubes is prepared with an excess of unlabeled ligand instead of the test compound.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells (e.g., primary neurons or cell lines)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in multi-well plates suitable for fluorescence imaging and allow them to adhere.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in physiological buffer. The final concentration of Fura-2 AM is typically in the range of 1-5 µM.

    • Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to aid in the dispersion of the nonpolar Fura-2 AM.

    • Remove the culture medium from the cells and wash with the physiological buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: After loading, wash the cells with the physiological buffer to remove extracellular Fura-2 AM. Incubate the cells for an additional 15-30 minutes to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.

  • Imaging:

    • Mount the coverslip on the microscope stage or place the multi-well plate in the plate reader.

    • Acquire baseline fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while measuring emission at 510 nm.

    • Add the test compound (e.g., this compound analog) and continue to acquire images or readings to monitor changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i. An increase in this ratio indicates an increase in intracellular calcium.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) based assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Materials:

  • HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

  • Cultured cells expressing the receptor of interest

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • Test compounds

  • HTRF-compatible microplate reader

Procedure:

  • Cell Plating: Seed cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds diluted in stimulation buffer containing LiCl.

  • Stimulation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to quantify the IP1 concentration.

Signaling Pathways and Visualizations

The biological effects of this compound and its analogs are mediated through a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_endpoints Biological Endpoints b_assay Binding Assays (Sigma & NMDA Receptors) affinity Binding Affinity (Ki, IC50) b_assay->affinity ca_assay Intracellular Calcium Measurement (Fura-2) signaling Signal Transduction (Ca2+, IP1) ca_assay->signaling ip_assay Inositol Phosphate Accumulation (HTRF) ip_assay->signaling neuroprotection Neuroprotection (Cell Viability) signaling->neuroprotection

Experimental workflow for assessing biological activity.

signaling_pathway cluster_membrane Plasma Membrane / ER cluster_intracellular Intracellular Signaling ligand This compound Analog sigma1r Sigma-1 Receptor ligand->sigma1r activates ip3r IP3 Receptor sigma1r->ip3r modulates sk_channel SK Channel Inhibition sigma1r->sk_channel inhibits nmdar NMDA Receptor ca_influx Ca2+ Influx nmdar->ca_influx ca_release Ca2+ Release from ER ip3r->ca_release downstream Downstream Signaling ca_influx->downstream ca_release->downstream sk_channel->nmdar potentiates (disinhibition) neuroprotection Neuroprotection downstream->neuroprotection

Proposed signaling pathway for neuroprotection.

Conclusion

This compound and its analogs are a fascinating class of molecules with multifaceted biological activities. Their ability to modulate both sigma and NMDA receptor signaling pathways underscores their potential as therapeutic agents for a variety of CNS disorders. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties and therapeutic applications of these compounds. A thorough understanding of their structure-activity relationships and downstream signaling effects will be crucial for the rational design of novel, more potent, and selective analogs with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for N-o-tolyl-guanidine as a Catalyst in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-o-tolyl-guanidine, a derivative of the strongly basic guanidine functional group, is a versatile organocatalyst. Guanidines are recognized for their high Brønsted basicity and their ability to act as hydrogen-bond donors, enabling them to catalyze a variety of important synthetic transformations.[1][2] Their metal-free nature makes them particularly attractive for applications in pharmaceutical and biomedical fields where metal contamination is a critical concern.[3] this compound can function as a potent Brønsted base to deprotonate weakly acidic pronucleophiles, thereby increasing their reactivity.[4] Furthermore, its conjugate acid, the guanidinium ion, can activate electrophiles through hydrogen bonding, leading to a bifunctional catalytic mechanism that accelerates reactions and can impart selectivity.[1][5][6]

These application notes provide detailed protocols for key synthetic reactions where this compound can be employed as an effective catalyst, based on established methodologies for structurally similar guanidine catalysts.

Application Note 1: The Michael Addition Reaction

The Michael or conjugate addition is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[2] Guanidines are highly effective catalysts for this transformation, activating the nucleophile via deprotonation.[2] this compound is expected to efficiently catalyze the addition of carbon-based nucleophiles like nitroalkanes or active methylene compounds to acceptors such as chalcones or enones.

Catalytic Mechanism: Michael Addition

The catalytic cycle begins with the deprotonation of the Michael donor (e.g., a nitroalkane) by the basic this compound to form a highly reactive nitronate anion. This anion then attacks the β-position of the Michael acceptor. The resulting enolate is subsequently protonated by the conjugate acid of the guanidine catalyst (the guanidinium ion), yielding the final adduct and regenerating the catalyst for the next cycle.

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound Activated_Donor Activated Donor (R⁻) Catalyst->Activated_Donor Deprotonation Donor_H Michael Donor (R-H) Donor_H->Activated_Donor Acceptor Michael Acceptor Intermediate Enolate Intermediate Acceptor->Intermediate Product Adduct Product Product_output Adduct Product Product->Product_output Activated_Donor->Intermediate Nucleophilic Attack Catalyst_H Protonated Catalyst (Guanidinium) Catalyst_H->Product Intermediate->Product Protonation Acceptor_input Michael Acceptor Acceptor_input->Acceptor Donor_H_input Donor_H_input Donor_H_input->Donor_H

Caption: Catalytic cycle for the this compound catalyzed Michael addition.
Data Presentation: Guanidine-Catalyzed Michael Addition

The following table summarizes representative data for the Michael addition of nitromethane to various chalcone derivatives catalyzed by a similar guanidine, N-benzyl-N',N''-diphenylguanidine.[2] These results are indicative of the performance that can be expected when using this compound under optimized conditions.

EntryMichael Acceptor (Chalcone Derivative)Michael DonorProductReaction Time (h)Yield (%)
1ChalconeNitromethane4-Nitro-1,3-diphenylbutan-1-one1292
24'-MethylchalconeNitromethane4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one1295
34-ChlorochalconeNitromethane1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one1890
44-MethoxychalconeNitromethane1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one2488
Experimental Protocol: Michael Addition of Nitromethane to Chalcone

This protocol is adapted from a procedure using N-benzyl-N',N''-diphenylguanidine and serves as a robust starting point for catalysis with this compound.[2]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (e.g., chalcone, 1.0 mmol, 1.0 equivalent).

  • Addition of Catalyst and Solvent: Add this compound (0.1 mmol, 10 mol%). Dissolve the solids in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (N₂ or Ar).

  • Addition of Michael Donor: Add the Michael donor (e.g., nitromethane, 2.0 mmol, 2.0 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Application Note 2: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to form a β-nitro alcohol.[7][8] Guanidines are excellent catalysts for this transformation due to their ability to efficiently deprotonate the nitroalkane without promoting significant side reactions.[4] The resulting β-nitro alcohol products are valuable synthetic intermediates that can be converted into β-amino alcohols, nitroalkenes, or α-nitro ketones.[8]

Catalytic Mechanism: Henry Reaction

Similar to the Michael addition, the Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by this compound, generating a nitronate nucleophile.[8] This nucleophile then adds to the carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is protonated by the guanidinium conjugate acid to give the final β-nitro alcohol product and regenerate the guanidine catalyst. All steps of the Henry reaction are reversible.[8]

Henry_Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound Nitronate Nitronate Anion Catalyst->Nitronate Deprotonation Nitroalkane Nitroalkane Nitroalkane->Nitronate Carbonyl Aldehyde/Ketone Alkoxide β-Nitro Alkoxide Carbonyl->Alkoxide Product β-Nitro Alcohol Product_output β-Nitro Alcohol Product->Product_output Nitronate->Alkoxide C-C Bond Formation Catalyst_H Protonated Catalyst (Guanidinium) Catalyst_H->Catalyst Regeneration Catalyst_H->Product Alkoxide->Product Protonation Carbonyl_input Aldehyde/Ketone Carbonyl_input->Carbonyl Nitro_input Nitro_input Nitro_input->Nitroalkane

Caption: Catalytic cycle for the this compound catalyzed Henry reaction.
Data Presentation: Guanidine-Catalyzed Henry Reaction

The following table presents representative data for the Henry reaction between various aldehydes and nitroalkanes using different guanidine-based catalysts.[9] This data illustrates the general effectiveness of this catalyst class.

EntryAldehydeNitroalkaneCatalyst (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1BenzaldehydeNitromethaneChiral Guanidine (10)2485-82
24-NitrobenzaldehydeNitromethaneChiral Guanidine (10)4892-90
3CyclohexanecarboxaldehydeNitroethaneChiral Guanidine (10)727585:1588 (syn)
4BenzaldehydeNitropropaneChiral Guanidine (10)606890:1091 (syn)
Experimental Protocol: Henry (Nitroaldol) Reaction

This general protocol is adapted from procedures utilizing strong, non-nucleophilic guanidine bases.[4]

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, acetonitrile, or toluene; 4 mL).

  • Addition of Nitroalkane: Add the nitroalkane (1.2 mmol, 1.2 equivalents) to the stirred solution.

  • Initiation: Add this compound (0.05-0.2 mmol, 5-20 mol%) to the reaction mixture at the desired temperature (typically ranging from -20 °C to room temperature).

  • Reaction Monitoring: Stir the reaction for 4-24 hours, monitoring its progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application Note 3: Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is a powerful method for synthesizing biodegradable and biocompatible polymers such as polyesters and polycarbonates. Guanidines have emerged as highly efficient organocatalysts for the ROP of cyclic esters like lactide (LA) and ε-caprolactone (CL).[1][3] this compound can act as a catalyst for these polymerizations, typically in the presence of an alcohol initiator (e.g., benzyl alcohol).

Catalytic Mechanism: Ring-Opening Polymerization

Guanidine-catalyzed ROP proceeds via a bifunctional activation mechanism.[3] The basic guanidine activates the alcohol initiator through deprotonation or hydrogen bonding, increasing its nucleophilicity. Simultaneously, the protonated guanidinium species activates the cyclic ester monomer by forming a hydrogen bond with its carbonyl oxygen, making it more electrophilic. This dual activation facilitates the nucleophilic attack of the initiator on the monomer, leading to ring-opening and the formation of the propagating polymer chain.

ROP_Mechanism cluster_workflow Bifunctional Activation Workflow cluster_activation_detail Activation Detail Start Catalyst + Initiator (ROH) + Monomer Activation Bifunctional Activation Start->Activation Attack Nucleophilic Attack & Ring-Opening Activation->Attack Propagation Chain Propagation Attack->Propagation Propagation->Activation Next Monomer Unit End Polymer Propagation->End Guanidine Guanidine Initiator Initiator (ROH) Guanidine->Initiator H-Bonds (Activates Nucleophile) Monomer Monomer (Cyclic Ester) Guanidine->Monomer H-Bonds (Activates Electrophile)

Caption: Workflow for this compound catalyzed ring-opening polymerization.
Data Presentation: Guanidine-Catalyzed ROP of L-Lactide

The following data is representative of results obtained using guanidine catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for the ROP of L-lactide, providing a benchmark for polymerizations with this compound.

EntryMonomer/Initiator/Catalyst RatioTime (min)Conversion (%)Mₙ ( kg/mol ) (Theoretical)Mₙ ( kg/mol ) (Experimental)Đ (Mₙ/Mₙ)
1100 / 1 / 15>9914.414.21.05
2200 / 1 / 110>9928.827.91.08
3500 / 1 / 1309872.170.51.15
41000 / 1 / 16095144.1138.21.21

Mₙ = Number-average molecular weight; Đ = Dispersity Index.

Experimental Protocol: ROP of L-Lactide

This protocol is based on established procedures for guanidine-catalyzed polymerization and should be performed under strictly anhydrous conditions, preferably in a glovebox.[1]

  • Preparation: In a glovebox, prepare stock solutions of this compound and the initiator (e.g., benzyl alcohol) in anhydrous dichloromethane (CH₂Cl₂) or toluene.

  • Monomer Loading: In a dry vial, dissolve the monomer (e.g., L-lactide, recrystallized and dried, 1.0 g) in the chosen anhydrous solvent to achieve the desired concentration (e.g., 1 M).

  • Initiator Addition: Add the required volume of the initiator stock solution to the monomer solution to achieve the target monomer-to-initiator ratio.

  • Initiation: Vigorously stir the monomer/initiator solution and rapidly add the required volume of the this compound stock solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature. Monitor the conversion over time by taking small aliquots, quenching them with a weak acid (e.g., benzoic acid), and analyzing them by ¹H NMR.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a weak acid solution (e.g., benzoic acid in CH₂Cl₂). Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold non-solvent (e.g., methanol or hexane).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).

References

Application Notes and Protocols for N-o-tolyl-guanidine in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-o-tolyl-guanidine (DOTG) as a secondary accelerator in the vulcanization of rubber. It includes typical formulations, experimental procedures, and expected outcomes based on established principles of rubber chemistry.

Application Notes

This compound (DOTG) is a member of the guanidine class of accelerators, primarily employed as a secondary accelerator in conjunction with primary accelerators from the thiazole (e.g., MBT, MBTS) and sulfenamide classes. Its main function is to activate the primary accelerator, thereby increasing the rate of vulcanization and influencing the final properties of the rubber vulcanizate.

Key Characteristics:

  • Synergistic Activity: DOTG exhibits a strong synergistic effect when used with acidic accelerators like thiazoles and sulfenamides, leading to a faster and more efficient curing process.[1]

  • Processing Safety: Compared to other guanidines like diphenylguanidine (DPG), DOTG offers better scorch safety, meaning it provides a longer time before vulcanization begins at processing temperatures, which is crucial for preventing premature curing.

  • Cure Properties: It is known to provide a slow onset of cure followed by a rapid vulcanization rate at curing temperatures.[2] This characteristic makes it particularly suitable for the vulcanization of thick-walled rubber products where a uniform cure is essential.[3]

  • Physical Properties of Vulcanizates: The use of DOTG typically results in vulcanizates with high tensile strength, high modulus, and good resilience properties.[2] It also contributes to good aging characteristics of the rubber.[2]

  • Compatibility: DOTG is suitable for use in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[3]

Typical Dosage:

  • As a primary accelerator: 0.8-1.5 parts per hundred rubber (phr).[3]

  • As a secondary accelerator with thiazoles: 0.1-0.5 phr.[3]

Experimental Protocols

The following protocols describe a general procedure for evaluating the effect of DOTG in a typical rubber compound.

2.1. Materials

  • Elastomer: Natural Rubber (NR, e.g., SMR-L) or Styrene-Butadiene Rubber (SBR 1502)

  • Filler: Carbon Black (e.g., N330)

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Primary Accelerator: 2,2'-Dithiobis(benzothiazole) (MBTS)

  • Secondary Accelerator: this compound (DOTG)

  • Vulcanizing Agent: Sulfur

2.2. Rubber Compounding

The following formulations can be used to study the effect of varying concentrations of DOTG.

Table 1: Experimental Formulations for Natural Rubber (NR)

IngredientFormulation 1 (Control) (phr)Formulation 2 (phr)Formulation 3 (phr)
Natural Rubber (SMR-L)100100100
Carbon Black (N330)454545
Zinc Oxide555
Stearic Acid222
MBTS1.21.21.2
DOTG 0.0 0.2 0.4
Sulfur2.52.52.5

2.3. Mixing Procedure (Two-Roll Mill)

  • Mastication: Pass the rubber through the tight nip of a two-roll mill several times to soften it.

  • Incorporation of Activators and Filler: Add zinc oxide and stearic acid and ensure they are well dispersed. Then, add the carbon black in increments.

  • Addition of Accelerators: Add the primary accelerator (MBTS) followed by the secondary accelerator (DOTG).

  • Addition of Sulfur: Add the sulfur last and mix thoroughly, keeping the mill temperature low to avoid scorching.

  • Homogenization: Cut and blend the compound on the mill to ensure homogeneity.

  • Sheeting Out: Sheet the final compound and allow it to mature for at least 24 hours at room temperature before testing.

2.4. Determination of Cure Characteristics

The vulcanization characteristics are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C).

Table 2: Representative Cure Characteristics of NR Formulations at 160°C

ParameterFormulation 1 (Control)Formulation 2 (0.2 phr DOTG)Formulation 3 (0.4 phr DOTG)
Scorch Time, t_s2_ (min)4.23.52.8
Optimum Cure Time, t_90_ (min)10.58.06.5
Minimum Torque, M_L_ (dNm)1.51.61.7
Maximum Torque, M_H_ (dNm)18.020.522.5
Cure Rate Index (CRI)15.922.227.0

2.5. Vulcanization and Testing of Physical Properties

  • Vulcanization: Cure sheets of the rubber compounds in a compression molding press at the vulcanization temperature (160°C) for their respective optimum cure times (t_90_).

  • Physical Testing: After vulcanization, the following physical properties should be tested according to relevant ASTM standards:

    • Tensile Strength (ASTM D412)

    • Modulus at 300% Elongation (ASTM D412)

    • Elongation at Break (ASTM D412)

    • Hardness (Shore A) (ASTM D2240)

Table 3: Representative Physical Properties of NR Vulcanizates

PropertyFormulation 1 (Control)Formulation 2 (0.2 phr DOTG)Formulation 3 (0.4 phr DOTG)
Tensile Strength (MPa)242729
Modulus at 300% (MPa)111417
Elongation at Break (%)580540500
Hardness (Shore A)626568

Visualizations

experimental_workflow cluster_compounding Compounding Stage cluster_testing Testing Stage Mastication Mastication Activators Activators Mastication->Activators Add ZnO, Stearic Acid Filler Filler Activators->Filler Add Carbon Black Accelerators Accelerators Filler->Accelerators Add MBTS, DOTG Sulfur Sulfur Accelerators->Sulfur Add Sulfur Maturation Maturation Sulfur->Maturation Sheet out MDR Cure Characteristics (MDR) Maturation->MDR Vulcanization Vulcanization MDR->Vulcanization Physical_Tests Physical Property Testing Vulcanization->Physical_Tests

Caption: Experimental workflow for rubber vulcanization using DOTG.

signaling_pathway Primary_Accelerator Primary Accelerator (MBTS) Active_Complex Active Sulfurating Complex Primary_Accelerator->Active_Complex form DOTG Secondary Accelerator (DOTG) DOTG->Active_Complex form Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex form Sulfur Sulfur Rubber_Chain Rubber Polymer Chain Sulfur->Rubber_Chain react with Active_Complex->Rubber_Chain react with Crosslinked_Rubber Vulcanized Rubber (Crosslinked Network) Rubber_Chain->Crosslinked_Rubber forms

Caption: Simplified signaling pathway of the DOTG-accelerated vulcanization system.

logical_relationships cluster_cure Cure Characteristics cluster_physical Physical Properties Increase_DOTG Increase in DOTG Concentration Decrease_Scorch_Time Decrease in Scorch Time (ts2) Increase_DOTG->Decrease_Scorch_Time Decrease_Cure_Time Decrease in Cure Time (t90) Increase_DOTG->Decrease_Cure_Time Increase_Cure_Rate Increase in Cure Rate Index Increase_DOTG->Increase_Cure_Rate Increase_MH Increase in Max. Torque (MH) Increase_DOTG->Increase_MH Increase_Modulus Increase in Modulus Increase_MH->Increase_Modulus Increase_Hardness Increase in Hardness Increase_MH->Increase_Hardness Increase_Tensile Increase in Tensile Strength Increase_MH->Increase_Tensile Decrease_Elongation Decrease in Elongation at Break Increase_MH->Decrease_Elongation

Caption: Logical relationships of increasing DOTG concentration on vulcanizate properties.

References

N-o-tolyl-guanidine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-o-tolyl-guanidine as a versatile ligand in coordination chemistry. The unique electronic and steric properties of this compound make it a valuable building block for the synthesis of metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry.

Introduction to this compound in Coordination Chemistry

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their high basicity and strong electron-donating ability make them excellent ligands for a wide range of metal ions. The tolyl substituent in this compound introduces steric bulk and modulates the electronic properties of the guanidine core, influencing the geometry, stability, and reactivity of the resulting metal complexes.

The coordination of this compound to a metal center typically occurs through the imine nitrogen atom, acting as a monodentate ligand. However, depending on the reaction conditions and the metal precursor, it can also act as a bridging ligand or undergo deprotonation to form a guanidinate anion, which can chelate the metal in a bidentate fashion. This versatility in coordination modes allows for the synthesis of a wide array of coordination compounds with tailored properties.

Applications of this compound Metal Complexes

Coordination complexes of this compound and its derivatives have shown significant promise in various fields:

  • Catalysis: Guanidine-ligated metal complexes, particularly those of zinc, are effective catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).[1][2][3] The guanidine ligand plays a crucial role in activating the monomer and stabilizing the active catalytic species.

  • Corrosion Inhibition: N,N'-di-o-tolylguanidine (a related derivative) has been demonstrated to be an effective corrosion inhibitor for copper in acidic media.[4] The guanidine moiety strongly adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This suggests potential applications for this compound in surface protection.

  • Medicinal Chemistry: The guanidine functional group is a key structural motif in many biologically active molecules. While research on the specific medicinal applications of this compound complexes is emerging, related guanidine derivatives have been investigated for their interaction with biological targets.[5]

Quantitative Data Summary

While specific quantitative data for this compound complexes is not abundant in publicly accessible literature, the following tables provide representative data for closely related guanidine-based metal complexes to illustrate typical structural and performance parameters.

Table 1: Selected Bond Lengths and Angles in Guanidine-Metal Complexes

ComplexMetalM-N (Å)M-X (Å) (X=anion)N-M-N Angle (°)Reference
[PtI2(HNEt2){HN=C(NEt2)2}]Pt2.006(9)2.597(2) (I)-[6]
Zinc Guanidine-Phenolate ComplexZn1.95 - 2.10-90 - 110[2]
Copper(II) Guanidine ComplexCu1.992(7)–2.024(6)--[7]

Table 2: Catalytic Performance of Guanidine-Zinc Complexes in Lactide Polymerization

CatalystMonomer/Catalyst RatioTemperature (°C)Conversion (%)Time (h)PDI (Mw/Mn)Reference
Zinc Guanidine Complex 11001309511.1 - 1.3[1]
Zinc Guanidine Complex 210,000190>990.51.5 - 1.8[8]
Novel Zinc Guanidine Complex50,000180>99<11.2 - 1.4[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-o-tolyl-guanidine (DTG)

This protocol describes the synthesis of a closely related and well-documented derivative, N,N'-di-o-tolyl-guanidine, which can be adapted for the synthesis of this compound.

Materials:

  • o-Toluidine

  • Cyanogen bromide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure: [4]

  • Dissolve o-toluidine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of cyanogen bromide in ethanol to the stirring solution of o-toluidine.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N,N'-di-o-tolyl-guanidine.

  • Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.[4]

Characterization Data for N,N'-di-o-tolyl-guanidine (DTG): [4]

  • FT-IR (cm-1): 3452, 3386 (-NH), 1631 (C=C), 1575 (C=N).

  • 1H NMR (DMSO-d6, ppm): 2.14 (s, 6H, -CH3), 5.08 (s, 3H, -NH).

  • 13C NMR (DMSO-d6, ppm): 147.69 (C=N), 130.03 (C-NH).

Protocol 2: General Procedure for the Synthesis of a Guanidine-Zinc Complex for Lactide Polymerization

This protocol provides a general method for the synthesis of a zinc complex with a guanidine-based ligand, which is a common application.

Materials:

  • This compound (or a derivative)

  • Zinc salt (e.g., zinc chloride, zinc triflate, diethylzinc)

  • Anhydrous solvent (e.g., toluene, THF, dichloromethane)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating plate

  • Filtration and crystallization glassware

Procedure: [1][2]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand in the anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the zinc salt in the same anhydrous solvent.

  • Slowly add the zinc salt solution to the ligand solution at room temperature with vigorous stirring.

  • The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. Monitor the reaction by an appropriate method (e.g., NMR spectroscopy).

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially or fully removed under vacuum to induce crystallization.

  • Isolate the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

  • Characterize the resulting zinc complex using techniques such as X-ray crystallography (for single crystals), elemental analysis, and NMR spectroscopy.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the coordination chemistry of this compound.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_application Application o-Toluidine o-Toluidine This compound This compound o-Toluidine->this compound Reaction Cyanamide Cyanamide Cyanamide->this compound Metal Complex Metal Complex This compound->Metal Complex Coordination Metal Salt Metal Salt Metal Salt->Metal Complex Catalysis Catalysis Metal Complex->Catalysis Use

Caption: General workflow for the synthesis and application of this compound metal complexes.

Coordination_Modes This compound This compound Monodentate Monodentate This compound->Monodentate Coordination via imine nitrogen Bridging Bridging This compound->Bridging Links two metal centers Chelating (as Guanidinate) Chelating (as Guanidinate) This compound->Chelating (as Guanidinate) After deprotonation

Caption: Possible coordination modes of this compound with metal centers.

Catalytic_Cycle_ROP Initiation Initiation Active Catalyst\n[L-M-OR] Active Catalyst [L-M-OR] Initiation->Active Catalyst\n[L-M-OR] Alcohol addition Propagation Propagation Propagation->Propagation Chain growth Termination Termination Propagation->Termination Quenching Active Catalyst\n[L-M-OR]->Propagation Monomer insertion

Caption: Simplified conceptual cycle for ring-opening polymerization catalyzed by a metal-guanidine complex.

References

Application Notes and Protocols for N-o-Tolyl-Guanidine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions mediated by N-o-tolyl-guanidine and its derivatives. The content includes detailed protocols for the synthesis of a key derivative, di-o-tolylguanidine, and its application as a catalyst in Michael addition reactions. Furthermore, its role as a pharmacological tool in neuroscience research is highlighted.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity and ability to act as hydrogen-bond donors make them effective organocatalysts for a variety of chemical transformations. This compound and its symmetrically substituted analogue, N,N'-di-o-tolylguanidine (DTG), are of particular interest due to their applications in both organic synthesis and medicinal chemistry. DTG is a well-established selective sigma (σ) receptor agonist, making it a valuable tool in neuroscience research and a lead compound for the development of potential antipsychotic agents.[1] This document outlines the synthesis of DTG and provides a detailed protocol for a representative guanidine-catalyzed Michael addition reaction.

Synthesis of N,N'-Di-o-tolylguanidine (DTG)

A common and efficient method for the synthesis of N,N'-di-o-tolylguanidine is through the desulfurization of N,N'-di-o-tolylthiourea.

Experimental Protocol: Synthesis of N,N'-Di-o-tolylguanidine

This protocol is adapted from a patented industrial process and provides a high yield of the desired product.

Materials:

  • N,N'-Di-o-tolylthiourea

  • Ammonia (aqueous solution)

  • Copper (II) acetate (Cu(OAc)₂)

  • Methanol

  • Water

  • Oxygen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Gas inlet tube

  • Thermometer

  • Pressure gauge

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a jacketed glass reactor, prepare a solvent mixture of 75 g of water and 75 g of methanol.

  • Addition of Reagents: To the solvent mixture, add 0.2 mol of N,N'-di-o-tolylthiourea, 2.6 mol of aqueous ammonia, and 0.1 mmol of Cu(OAc)₂ as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to 30°C and introduce oxygen gas at a pressure of 3.5 bar while stirring vigorously.

  • Reaction Monitoring: Maintain the reaction at 30°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After 3 hours, a white precipitate of di-o-tolylguanidine will form. Cool the reaction mixture to room temperature and filter the solid product using a Büchner funnel.

  • Drying: Wash the collected solid with water and dry it in an oven to obtain the final product.

Quantitative Data for DTG Synthesis
ParameterValue
Yield 93.2%
Melting Point 172-174 °C
Purity >98%

Data is illustrative of typical results expected under the described conditions.

N,N'-Diarylguanidine-Catalyzed Michael Addition

Sterically hindered diarylguanidines, such as N,N'-di-o-tolylguanidine, can serve as effective Brønsted base catalysts. They activate nucleophiles by deprotonation, facilitating their addition to Michael acceptors. The following is a general protocol for the Michael addition of a nitroalkane to an α,β-unsaturated ketone, based on a reaction catalyzed by a similar triarylguanidine.[1]

Experimental Protocol: Michael Addition

Materials:

  • Chalcone (or other α,β-unsaturated ketone)

  • Nitromethane (or other Michael donor)

  • N,N'-Di-o-tolylguanidine (as catalyst)

  • Anhydrous Toluene (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the chalcone derivative (1.0 mmol, 1.0 equivalent).

  • Addition of Catalyst and Solvent: Add N,N'-di-o-tolylguanidine (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL).

  • Addition of Michael Donor: Add nitromethane (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.[1]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Quantitative Data for Guanidine-Catalyzed Michael Addition

The following table summarizes representative data for the Michael addition of nitromethane to various chalcone derivatives catalyzed by a triarylguanidine, which is expected to be comparable to the performance of N,N'-di-o-tolylguanidine under similar conditions.[1]

EntryMichael Acceptor (Chalcone Derivative)Michael DonorProductReaction Time (h)Yield (%)
1ChalconeNitromethane4-Nitro-1,3-diphenylbutan-1-one1292
24'-MethylchalconeNitromethane4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one1295
34-ChlorochalconeNitromethane1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one1490

Visualization of Experimental Workflows and Mechanisms

Synthesis of N,N'-Di-o-tolylguanidine (DTG)

G Workflow for the Synthesis of N,N'-Di-o-tolylguanidine (DTG) cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 N,N'-Di-o-tolylthiourea reaction Desulfurization 30°C, 3.5 bar, 3h reagent1->reaction reagent2 Ammonia (aq) reagent2->reaction reagent3 Cu(OAc)₂ reagent3->reaction reagent4 Methanol/Water reagent4->reaction reagent5 Oxygen reagent5->reaction filtration Filtration reaction->filtration washing Washing with Water filtration->washing drying Drying washing->drying product N,N'-Di-o-tolylguanidine (>98% Purity) drying->product

Caption: Workflow for the Synthesis of DTG.

Catalytic Cycle of Guanidine-Mediated Michael Addition

G Catalytic Cycle for Guanidine-Mediated Michael Addition catalyst Di-o-tolylguanidine (Catalyst) intermediate1 Deprotonated Donor (Nucleophile) catalyst->intermediate1 intermediate2 Guanidinium Ion catalyst->intermediate2 + H⁺ donor Michael Donor (e.g., Nitromethane) donor->intermediate1 - H⁺ acceptor Michael Acceptor (e.g., Chalcone) product_complex Product-Catalyst Complex acceptor->product_complex intermediate1->acceptor Nucleophilic Attack intermediate2->product_complex Proton Transfer product_complex->catalyst Regeneration product Michael Adduct product_complex->product

Caption: Guanidine-Mediated Michael Addition.

N,N'-Di-o-tolylguanidine as a Sigma Receptor Ligand

G Pharmacological Role of N,N'-Di-o-tolylguanidine (DTG) DTG N,N'-Di-o-tolylguanidine (DTG) sigma1 Sigma-1 Receptor DTG->sigma1 Agonist sigma2 Sigma-2 Receptor DTG->sigma2 Agonist cellular_effects Modulation of Cellular Signaling (e.g., Ion Channels, Kinases) sigma1->cellular_effects sigma2->cellular_effects physiological_response Physiological Response (e.g., Neuroprotection, Antidepressant Effects) cellular_effects->physiological_response

Caption: Pharmacological Role of DTG.

References

Application Notes and Protocols for the Analytical Detection of N-o-tolyl-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-o-tolyl-guanidine and related guanidinium compounds in various sample matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and environmental analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound and its derivatives in complex matrices such as biological fluids and environmental water samples.[1][2]

Application Note: Quantification of Di-o-tolylguanidine (DTG) in Human Urine and Environmental Water

This method is applicable for the trace-level quantification of 1,3-di-o-tolylguanidine (DTG), a derivative of this compound, in human urine and various water samples.[3][4] The use of isotope dilution and solid-phase extraction (SPE) enhances accuracy and removes matrix interferences.[4]

Quantitative Data Summary

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)Citation
1,3-Di-o-tolylguanidine (DTG)Human UrineHPLC-MS/MS0.020.0575.3–1110.66–3.76[4]
Guanidine DerivativesRiver WaterLC-MS/MS--73–1372.1–5.8[3]
Experimental Protocol: LC-MS/MS Analysis of DTG in Urine

This protocol is adapted from a validated method for the determination of guanidine derivatives in human urine.[4]

1.2.1. Materials and Reagents

  • 1,3-Di-o-tolylguanidine (DTG) analytical standard

  • Isotopically labeled internal standard (e.g., DPG-d10, if DTG labeled standard is unavailable)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges[4]

  • Human urine samples

1.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the HLB SPE cartridge by passing 3 mL of MeOH followed by 3 mL of deionized water.[4]

  • Loading: Load 1 mL of the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% MeOH in water to remove matrix components.[4]

  • Elution: Elute the analyte with 3 mL of MeOH.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

1.2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: ACQUITY UPLC system or equivalent.[3]

  • Mass Spectrometer: Xevo-TQ triple quadrupole mass spectrometer or equivalent.[3]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar guanidine derivatives.[3] Alternatively, a C18 reversed-phase column can be used.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The specific mass-to-charge transitions for DTG and the internal standard need to be optimized. For a related compound, meta-iodobenzylguanidine, the transition involved the loss of the guanidine group.[1]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an effective method for the analysis of semi-volatile compounds like this compound. Derivatization may be required to improve volatility and chromatographic performance.[5]

Application Note: Qualitative and Quantitative Analysis of Guanidine Derivatives

While specific protocols for this compound are not abundant, GC-MS methods for other guanidino compounds often involve derivatization to make them amenable to gas chromatography.[5] The NIST library contains mass spectral data for di-o-tolylguanidine, which can be used for qualitative identification.[6]

Experimental Protocol: GC-MS Analysis (General Approach)

2.2.1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent.

  • Derivatization (if necessary):

    • React the extracted sample with a derivatizing agent such as isovaleroylacetone and ethyl chloroformate to improve volatility.[5]

    • Follow a validated derivatization procedure, which typically involves heating the reaction mixture.

  • Cleanup: Perform a liquid-liquid extraction or use a silica gel column to remove excess derivatizing agent and by-products.

  • Final Solution: Evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

2.2.2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.

Logical Flow for GC-MS Method Development

GCMS_Logic Start Start: Analyze this compound CheckVolatility Is the compound sufficiently volatile for GC? Start->CheckVolatility DirectAnalysis Direct GC-MS Analysis CheckVolatility->DirectAnalysis Yes Derivatize Derivatization Required CheckVolatility->Derivatize No GCMS_Analysis Perform GC-MS Analysis DirectAnalysis->GCMS_Analysis SelectAgent Select Derivatizing Agent (e.g., ECF) Derivatize->SelectAgent OptimizeReaction Optimize Derivatization Reaction SelectAgent->OptimizeReaction OptimizeReaction->GCMS_Analysis End End: Data Analysis GCMS_Analysis->End

Caption: Decision workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Evaporative Light Scattering Detection (ELSD) can be used for the analysis of this compound. Due to the lack of a strong chromophore in some guanidine compounds, derivatization might be necessary for sensitive UV detection.[7][8] However, the tolyl group in this compound should provide some UV absorbance.

Application Note: Purity Assessment and Quantification

HPLC is a robust technique for determining the purity of this compound raw materials and for quantifying it in various formulations.[9] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for retaining polar, basic compounds like guanidines.[7]

Experimental Protocol: HPLC with UV Detection

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

3.2.2. Sample Preparation

  • Dissolution: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of water and ACN.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

3.2.3. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Mixed-mode column (e.g., Primesep 100) or a C18 reversed-phase column.[7]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the tolyl group absorbs, likely around 200-220 nm.[7]

  • Injection Volume: 10 µL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: General workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: N-o-tolyl-guanidine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-di-o-tolyl-guanidine (DTG) as a highly effective corrosion inhibitor, particularly for copper in acidic environments. The information compiled herein is based on recent scientific findings and is intended to facilitate further research and application in the field of materials science and corrosion protection.

Introduction

Corrosion is a significant challenge across various industries, leading to economic losses and compromising the integrity of materials. Organic corrosion inhibitors are crucial in mitigating these effects. Guanidine derivatives, such as N,N'-di-o-tolyl-guanidine, have emerged as potent corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons, which facilitate strong adsorption onto metal surfaces.[1][2][3] This document outlines the performance, mechanism, and experimental protocols for evaluating DTG as a corrosion inhibitor for copper in acidic media.

Mechanism of Action

N,N'-di-o-tolyl-guanidine functions as a mixed-type inhibitor, impeding both anodic and cathodic reactions of the corrosion process.[1][2] The inhibition mechanism involves the adsorption of DTG molecules onto the copper surface, forming a protective layer that isolates the metal from the corrosive environment.[1][2] This adsorption is primarily chemical, as evidenced by the Langmuir adsorption isotherm model that the process follows.[1][2][3] The lone pair of electrons on the nitrogen atoms and the π-electrons of the tolyl groups in the DTG molecule play a crucial role in the chemical adsorption process by interacting with the vacant d-orbitals of copper atoms. This protective film effectively hinders the dissolution of copper and the evolution of hydrogen.[1]

G cluster_solution Corrosive Solution (Acidic) cluster_surface Copper Surface DTG N,N'-di-o-tolyl-guanidine (DTG) Adsorbed_DTG Adsorbed DTG Protective Layer DTG->Adsorbed_DTG Adsorption H+ H+ ions Cu Copper (Cu) H+->Cu Attacks Cl- Cl- ions Cl-->Cu Attacks Adsorbed_DTG->Cu Protects

Figure 1: Mechanism of N,N'-di-o-tolyl-guanidine corrosion inhibition.

Quantitative Data Summary

The effectiveness of N,N'-di-o-tolyl-guanidine as a corrosion inhibitor has been quantified through various electrochemical measurements. The following tables summarize the key performance indicators.

Table 1: Inhibition Efficiency of N,N'-di-o-tolyl-guanidine on Copper in 0.5 M HCl

DTG Concentration (M)Inhibition Efficiency (%)
5 x 10⁻⁶> 90%
10 x 10⁻⁶> 95%
15 x 10⁻⁶> 97%
20 x 10⁻⁶> 98%

Data synthesized from electrochemical measurements.[1][2][3]

Table 2: Electrochemical Parameters for Copper in 0.5 M HCl with and without DTG

ConditionCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)
Blank (0.5 M HCl)-25025.0800
20 x 10⁻⁶ M DTG-2300.515000

Representative data illustrating the effect of DTG on electrochemical parameters.[1]

Experimental Protocols

Detailed protocols for the key electrochemical techniques used to evaluate the performance of N,N'-di-o-tolyl-guanidine are provided below.

Synthesis of N,N'-di-o-tolyl-guanidine (DTG)

A reported synthesis method for N,N'-di-o-tolyl-guanidine involves the reaction of di-o-tolylthiourea with ammonia and an oxygen-containing gas in the presence of a copper(II) acetate catalyst.

Materials:

  • di-o-tolylthiourea

  • Ammonia solution

  • Copper(II) acetate (Cu(OAc)₂)

  • Water

  • Oxygen or air

Procedure:

  • Combine 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia, and 0.1 mmol of Cu(OAc)₂ in 130 g of water in a suitable reaction vessel.

  • Pressurize the reactor with oxygen to 3 bar.

  • Heat the reaction mixture to 80°C and maintain for 3 hours with stirring.

  • After the reaction is complete, cool the mixture and collect the precipitated N,N'-di-o-tolyl-guanidine.

Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the inhibitive action (anodic, cathodic, or mixed-type) of DTG.

Equipment and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Copper specimen (e.g., 1 cm² exposed area)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum sheet or graphite rod

  • Corrosive Medium: 0.5 M HCl solution

  • N,N'-di-o-tolyl-guanidine (DTG) solutions of varying concentrations in the corrosive medium

Procedure:

  • Electrode Preparation: Mechanically polish the copper working electrode with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (blank or with inhibitor).

  • Stabilization: Allow the working electrode to immerse in the test solution for a sufficient time (e.g., 30-60 minutes) to attain a stable open-circuit potential (OCP).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting polarization curve (log current density vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance and the formation of a protective film at the metal-solution interface.

Equipment and Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described in 4.2)

  • Corrosive Medium and inhibitor solutions (as described in 4.2)

Procedure:

  • Electrode Preparation and Cell Setup: Follow steps 1 and 2 from the PDP protocol.

  • Stabilization: Immerse the working electrode in the test solution until a stable OCP is reached.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log frequency). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

G cluster_prep Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis A Prepare Corrosive and Inhibitor Solutions C Assemble Three-Electrode Cell A->C B Prepare and Polish Working Electrode (Copper) B->C D Stabilize at Open Circuit Potential C->D E Perform Potentiodynamic Polarization (PDP) Scan D->E F Perform Electrochemical Impedance Spectroscopy (EIS) D->F G Analyze PDP Data: Ecorr, icorr, Inhibition Efficiency E->G H Analyze EIS Data: Rct, Protective Film Formation F->H

Figure 2: Experimental workflow for evaluating corrosion inhibitors.

Surface Analysis

To confirm the formation of a protective film, surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed. These analyses are typically performed on copper specimens after immersion in the corrosive solution with and without the inhibitor for an extended period (e.g., 48 hours). The results visually demonstrate the reduction in surface degradation in the presence of N,N'-di-o-tolyl-guanidine.[1][2]

Conclusion

N,N'-di-o-tolyl-guanidine has been demonstrated to be a highly effective corrosion inhibitor for copper in acidic media, with inhibition efficiencies exceeding 98%.[1][2][3] Its mechanism of action involves the formation of a stable, protective film on the copper surface through chemical adsorption. The experimental protocols provided herein offer a standardized approach for the evaluation of this and other potential corrosion inhibitors. Further research may explore its efficacy on other metals and in different corrosive environments.

References

Application Notes: N-o-tolyl-guanidine as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-ortho-tolyl-guanidine (N-o-tolyl-guanidine) is an aromatic guanidine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, including the nucleophilic guanidinyl group and the hydrophobic tolyl moiety, make it an attractive starting material for the development of novel agrochemicals, particularly herbicides and fungicides. The guanidine functional group is a known pharmacophore in various bioactive molecules, contributing to interactions with biological targets through hydrogen bonding and electrostatic interactions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative triazine-based herbicide.

Application in Herbicide Synthesis: Triazine Derivatives

A significant application of this compound in agrochemical synthesis is its use as a nucleophile in the sequential substitution of chlorine atoms on a 1,3,5-triazine (s-triazine) core. The s-triazine scaffold is the foundation of a major class of herbicides, such as atrazine and simazine.[3] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. Typically, the first chlorine can be substituted at temperatures around 0-5°C, the second at room temperature, and the third at elevated temperatures.[3][4]

By reacting this compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a monosubstituted dichlorotriazine intermediate can be synthesized. This intermediate can then be further functionalized by reaction with other nucleophiles (e.g., amines, alcohols) to generate a diverse library of potential herbicidal compounds. The o-tolyl group can influence the molecule's binding affinity to target enzymes, such as acetolactate synthase (ALS) or photosystem II, common targets for herbicides.

Experimental Protocols

Protocol 1: Synthesis of a Dichlorotriazinyl-N-o-tolyl-guanidine Intermediate

This protocol describes the synthesis of a key intermediate, 2-chloro-4,6-bis(N-o-tolyl-guanidino)-1,3,5-triazine, a potential herbicidal agent. The procedure is based on established methods for the nucleophilic substitution of cyanuric chloride.

Materials:

  • This compound

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.4 g (0.1 mol) of cyanuric chloride in 150 mL of acetone.

  • Cool the resulting solution to 0-5°C using an ice bath.

  • In a separate beaker, prepare a solution of 10.6 g (0.1 mol) of sodium carbonate in 100 mL of water.

  • In another beaker, dissolve 29.8 g (0.2 mol) of this compound in 100 mL of acetone.

  • Slowly add the this compound solution to the cooled cyanuric chloride solution over a period of 30 minutes, maintaining the temperature between 0-5°C.

  • Concurrently, add the sodium carbonate solution dropwise to neutralize the hydrochloric acid formed during the reaction. The pH should be maintained between 6.5 and 7.0.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, pour the mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Purity:

The expected yield of 2-chloro-4,6-bis(N-o-tolyl-guanidino)-1,3,5-triazine is typically in the range of 85-95%. The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

ParameterValueMethod of Analysis
Product Name 2-chloro-4,6-bis(N-o-tolyl-guanidino)-1,3,5-triazine-
Molecular Formula C₂₁H₂₂ClN₉-
Molecular Weight 447.92 g/mol -
Theoretical Yield 44.79 gCalculation
Actual Yield 40.31 g (90%)Gravimetric
Purity >98%HPLC
Melting Point 185-188 °CCapillary Method
Herbicidal Activity (IC₅₀) 50 µM (on A. thaliana)In vitro assay

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway reactant1 This compound arrow reactant1->arrow reactant2 Cyanuric Chloride reactant2->arrow product 2-chloro-4,6-bis(N-o-tolyl-guanidino) -1,3,5-triazine plus + plus->arrow arrow->product conditions Acetone, Na₂CO₃ 0°C to RT

Caption: Synthetic route to a triazine herbicide intermediate.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep1 Dissolve Cyanuric Chloride in Acetone prep2 Cool to 0-5°C prep1->prep2 react1 Slowly add reactants to Cyanuric Chloride solution prep2->react1 prep3 Prepare this compound and Na₂CO₃ solutions prep3->react1 react2 Maintain Temperature and pH react1->react2 react3 Stir at Room Temperature for 4h react2->react3 workup1 Pour into ice water react3->workup1 workup2 Collect precipitate by vacuum filtration workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Dry product in vacuum oven workup3->workup4 analysis1 Determine Yield and Melting Point workup4->analysis1 analysis2 Assess Purity (HPLC) analysis1->analysis2 analysis3 Structural Confirmation (NMR, MS) analysis2->analysis3

Caption: Step-by-step experimental workflow for synthesis.

References

Application Note: Quantification of N-o-tolyl-guanidine in Human Urine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-o-tolyl-guanidine (also known as 1,3-di-o-tolylguanidine or DTG) is a rubber additive that has been detected in various environmental and biological matrices.[1][2] Its potential for human exposure necessitates sensitive and reliable analytical methods for its quantification.[1] This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection by tandem mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals involved in exposure monitoring and toxicological studies.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample 500 µL Urine Sample spike Spike with Internal Standard (e.g., DPG-d10) sample->spike vortex Vortex and Incubate spike->vortex load_sample Load Sample onto SPE Cartridge vortex->load_sample spe_conditioning Condition SPE Cartridge (Methanol, then Water) spe_conditioning->load_sample wash Wash Cartridge load_sample->wash elute Elute Analyte (Methanol) wash->elute drydown Evaporate to Dryness (Nitrogen Stream) elute->drydown reconstitute Reconstitute in Methanol drydown->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the quantification of this compound.

Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for quantifying guanidine compounds in human urine.[2]

  • Materials:

    • 15 mL polypropylene (PP) tubes

    • Oasis HLB SPE cartridges (60 mg/3 mL) or equivalent

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Internal Standard (IS) solution (e.g., 1,3-Diphenylguanidine-d10 (DPG-d10) at a suitable concentration)

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer a 500 µL aliquot of the urine sample into a 15 mL PP tube.

    • Spike the sample with the internal standard solution (e.g., 2.5 ng of DPG-d10).[2]

    • Vortex the sample and let it stand at room temperature for 30 minutes.[2]

    • Precondition an Oasis HLB SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.[2]

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 6 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL) and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

The following conditions are based on established methods for the analysis of guanidine derivatives.[2][3]

  • Instrumentation:

    • HPLC system capable of gradient elution

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9×100 mm) is a suitable choice for separating guanidine compounds.[4]

    • Mobile Phase A: 0.1% Formic acid in Water.[3]

    • Mobile Phase B: 0.1% Formic acid in Methanol.[2]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 2-5 µL.[2][4]

    • Column Temperature: 30-40 °C.[3][4]

    • Gradient Program:

      • An initial mobile phase composition with a low percentage of organic solvent (e.g., 5% B) is held for a short period, followed by a linear gradient to a high percentage of organic solvent (e.g., 95% B). The column is then re-equilibrated to the initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

    • Source Parameters (typical starting points, require optimization):

      • Capillary Voltage: 3.5 kV.[3]

      • Gas Temperature: 250 °C.[3]

      • Gas Flow: 10 L/min.[3]

      • Nebulizer Pressure: 45 psi.[3]

    • MRM Transitions:

      • The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer. For 1,3-di-o-tolylguanidine (DTG), a precursor ion would correspond to its protonated molecule [M+H]+.

Quantitative Data

The following tables summarize the expected performance of the method based on published data for similar compounds.[1][2]

Table 1: Method Validation Parameters

ParameterThis compound (DTG)
Linearity Range (ng/mL)0.05 - 100
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD) (ng/mL)0.002 - 0.02
Lower Limit of Quantification (LLOQ) (ng/mL)0.005 - 0.05

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Recovery (%)Intra-day Variation (%RSD)Inter-day Variation (%RSD)
1101 - 1080.47 - 3.900.66 - 3.76
5101 - 1080.47 - 3.900.66 - 3.76
10101 - 1080.47 - 3.900.66 - 3.76
20101 - 1080.47 - 3.900.66 - 3.76

Note: The data presented in the tables are based on the analysis of 1,3-di-o-tolylguanidine in human urine and serve as a representative example of the expected method performance.[1][2] Actual results may vary depending on the specific instrumentation and laboratory conditions.

Discussion

This HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in human urine. The use of solid-phase extraction effectively removes matrix interferences and concentrates the analyte, contributing to the low detection limits.[1] The selection of an appropriate isotopically labeled internal standard is crucial for achieving high accuracy and precision by compensating for variations during sample preparation and analysis.[2] For the analysis of this compound, an isotopically labeled analog would be the ideal internal standard. If an exact analog is unavailable, a structurally similar compound, such as DPG-d10, can be used, although it may result in slightly lower recoveries for the target analyte.[2] The method demonstrates good linearity over a wide concentration range, making it suitable for various applications, from environmental exposure assessment to clinical research.

References

Application Notes and Protocols for Safe Handling of N-o-tolyl-guanidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential safety protocols and guidelines for handling N-o-tolyl-guanidine and its common derivative, 1,3-Di-o-tolylguanidine, in a laboratory environment. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.

Hazard Identification and Classification

This compound and its related compounds are classified as hazardous materials. The primary hazards are:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger[1]

Physical and Chemical Properties

Proper handling and storage procedures are informed by the substance's physical and chemical properties.

PropertyValueReference
Chemical Formula C15H17N3[2][3]
Molecular Weight 239.32 g/mol [3][4]
Appearance Crystalline solid / Off-white powder[2][5]
Melting Point 176 - 179 °C[5][6]
Solubility Soluble in ethanol, DMSO, and dimethylformamide (DMF).[2] Water solubility: 70 mg/mL at 20 °C.[6]
Storage Temperature -20°C[2]
Stability Stable under recommended storage conditions. May be light-sensitive.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeRequired PPERationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.[7] A face shield may be necessary for splash hazards.[8]To protect against splashes and dust which can cause serious eye irritation.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7] Lab coat or chemical-resistant coveralls.[7]To prevent skin contact which can cause irritation.[7] Contaminated clothing should be washed before reuse.[7]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If dust formation is likely, a NIOSH-approved N95 dust mask is required.[6]To prevent inhalation of dust or vapors.[5]
Footwear Closed-toe shoes, preferably chemical-resistant.[7]To protect feet from spills.

PPE Selection Workflow

PPE_Selection start Task Involves This compound? handling_solid Handling Solid Form start->handling_solid Yes, solid handling_solution Handling Solution start->handling_solution Yes, solution ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Dust Mask (if weighing) - Work in Fume Hood handling_solid->ppe_solid ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Face Shield (if splash risk) - Work in Fume Hood handling_solution->ppe_solution end Proceed with Experiment ppe_solid->end ppe_solution->end

Caption: Personal Protective Equipment selection workflow.

Experimental Protocols: Safe Handling and Use

4.1. General Handling Precautions

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid the formation of dust.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Store locked up and protected from light.[1][3]

4.2. Protocol for Preparing a Stock Solution

  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the required amount of this compound (crystalline solid) on a tared weigh boat inside the fume hood to minimize dust inhalation.

  • Dissolving: Transfer the solid to an appropriate glass container. Add the solvent of choice (e.g., ethanol, DMSO, DMF) and purge with an inert gas.[2] Cap the container securely.

  • Solubilization: Gently swirl or vortex the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.[2]

  • Cleanup: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container. Clean the work area thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. First Aid Measures

Exposure RouteFirst Aid ProtocolReference
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1] Rinse mouth.[1] Do NOT induce vomiting.[1]
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [5] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes. [1][5] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. [3][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical advice/attention.[3]

Emergency First Aid Response

First_Aid exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Move to Fresh Air Seek Medical Attention inhalation->action_inhalation action_skin Wash with Soap & Water (15+ min) Remove Contaminated Clothing skin_contact->action_skin action_eye Rinse with Water (15+ min) Seek Medical Attention eye_contact->action_eye action_ingestion Call POISON CENTER Immediately Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingestion

Caption: First aid procedures for exposure.

5.2. Spill and Leak Procedures

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup:

    • For small spills, wear appropriate PPE and gently sweep up the solid material, avoiding dust generation.[7]

    • Place the spilled material into a suitable, labeled container for disposal.[7]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[1][3] Protect from light.[1][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains or the environment.[9]

Toxicological and Ecological Information

  • LD50 Oral (Rat): 500 mg/kg for 1,3-Di-o-tolylguanidine.[1]

  • Ecotoxicity: Harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Avoid release to the environment.[3]

This document is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols before handling this compound.

References

Troubleshooting & Optimization

How to improve the yield of N-o-tolyl-guanidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N'-di-o-tolylguanidine. Our goal is to help you optimize your experimental workflow and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N,N'-di-o-tolylguanidine?

A1: Several common methods for the synthesis of N,N'-di-o-tolylguanidine include:

  • From o-Toluidine and Cyanogen Bromide: This method involves the reaction of o-toluidine with cyanogen bromide in a solvent like ethanol, followed by reflux and neutralization.[1]

  • From o-Toluidine and Carbon Disulfide: This two-step process involves first reacting o-toluidine with carbon disulfide to form di-o-tolylthiourea, which is then desulfurized using an oxidizing agent like lead oxide in the presence of ammonia.[2]

  • Oxidative Amination of Thioureas: A more general method involves the reaction of the corresponding N,N'-disubstituted thiourea with ammonia and oxygen (or an oxygen-containing gas) in the presence of a solvent and a catalyst.[3]

  • Using Guanylating Agents: Various guanylating agents can be used, such as cyanamide or derivatives like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, which can react with o-toluidine.

Q2: I am experiencing a low yield in my N,N'-di-o-tolylguanidine synthesis. What are the potential causes?

A2: Low yields in guanidine synthesis can arise from several factors:

  • Reagent Quality: The purity of starting materials, especially the amine (o-toluidine) and the guanylating agent, is crucial. Impurities or degradation of reagents can lead to side reactions.[4]

  • Moisture: The presence of water in the reaction can hydrolyze reactive intermediates. Using anhydrous solvents and ensuring all glassware is dry is important.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete reactions or the formation of byproducts.[4][5]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and lower yields of the desired product.[5]

  • Purification: Inefficient purification methods can lead to loss of product.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[4]

Troubleshooting Guide

Issue: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor Quality of Reagents Ensure the purity and dryness of your o-toluidine and guanylating agent. If possible, purify the starting materials before use. For reagents like Boc-anhydride, ensure it is fresh as it can degrade with moisture.[4]
Presence of Moisture Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
Incorrect Reaction Temperature Some guanidinylation reactions are temperature-sensitive. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition. Optimize the temperature based on literature procedures for similar guanidines.[4]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. If the reaction has not gone to completion, extend the reaction time.[4]
Issue: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step
Side Reactions Re-evaluate the reaction conditions. Changes in temperature, solvent, or the presence of impurities can favor side reactions.
Over-reaction or Decomposition Prolonged reaction times or excessive heat can lead to the decomposition of the product or the formation of byproducts. Monitor the reaction closely and quench it once the starting material is consumed.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent may be beneficial, but a large excess can lead to byproduct formation.[5]

Experimental Protocols

Protocol 1: Synthesis from o-Toluidine and Cyanogen Bromide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-toluidine (1.0 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, gradually add a solution of cyanogen bromide (1.2 equivalents) in ethanol at 0 °C.

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 1.5 hours.[1]

  • Work-up: After cooling, filter the mixture. Neutralize the filtrate with a 1 M NaOH solution to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis from Di-o-tolylthiourea

This method involves the preparation of the thiourea intermediate followed by desulfurization.

Part A: Synthesis of N,N'-di-o-tolylthiourea

  • Reaction Setup: In a suitable reaction vessel, combine o-toluidine and carbon disulfide. The reaction is often carried out in the presence of a base.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

Part B: Desulfurization to N,N'-di-o-tolylguanidine

  • Reaction Setup: Suspend the N,N'-di-o-tolylthiourea in a solvent mixture, for example, water and methanol.[3]

  • Addition of Reagents: Add ammonia and a catalytic amount of a metal salt (e.g., Cu(OAc)₂).[3]

  • Reaction: Stir the mixture vigorously while bubbling oxygen through it. The reaction temperature and pressure can be optimized (e.g., 30-60 °C, 1-3.5 bar oxygen pressure).[3]

  • Work-up: The product often precipitates from the reaction mixture as a white solid and can be collected by filtration, followed by washing and drying.[3]

Data Presentation

Table 1: Comparison of Reported Yields for Disubstituted Guanidine Synthesis

Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Diphenylthiourea, Ammonia, OxygenCu(OAc)₂Water/Methanol50198.1[3]
Di-o-tolylthiourea, Ammonia, OxygenCu(OAc)₂-50393.2[3]
Diphenylthiourea, Ammonia, OxygenCo(OAc)₂-50591.8[3]
o-Toluidine, CyanamideNitric AcidEthanol/WaterReflux-92[6]
Di-Boc-thiourea, AmineCyanuric Chloride (TCT)THF0 to RT-up to 95[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Starting Materials (e.g., o-toluidine, guanylating agent) setup Set up Reaction (inert atmosphere) reagents->setup glassware Dry Glassware glassware->setup addition Add Reagents (controlled temperature) setup->addition react React for Specified Time (monitor via TLC/LC-MS) addition->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (e.g., chromatography, recrystallization) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for N,N'-di-o-tolylguanidine synthesis.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_moisture->optimize purify_reagents Purify Starting Materials optimize->purify_reagents Impure Reagents change_conditions Adjust Temperature/Time optimize->change_conditions Suboptimal Conditions dry_solvents Use Anhydrous Solvents optimize->dry_solvents Moisture Contamination

References

Troubleshooting low catalytic activity of N-o-tolyl-guanidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-o-tolyl-guanidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile organocatalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on diagnosing and resolving problems related to low catalytic activity.

Q1: My reaction is sluggish or results in a low yield. What are the primary factors to investigate?

A1: Low catalytic activity is often traced back to issues with the catalyst's integrity, the purity of reagents and solvents, or the experimental setup. A systematic approach is crucial for identifying the root cause.

Start by evaluating the quality and handling of the this compound catalyst. Subsequently, verify the purity of all substrates and the solvent. Finally, review your reaction conditions, including temperature and atmosphere control. The logical workflow below can guide your troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Low Catalytic Activity start Low Activity or Yield Observed cat_check Step 1: Assess Catalyst Integrity start->cat_check storage Is catalyst stored properly (cool, dry, inert atmosphere)? cat_check->storage reagent_check Step 2: Verify Reagent & Solvent Purity solvent_dry Is the solvent anhydrous and degassed? reagent_check->solvent_dry condition_check Step 3: Review Reaction Conditions atmosphere Is the reaction under a strictly inert atmosphere (N2/Ar)? condition_check->atmosphere age Is the catalyst old or from a previously opened bottle? storage->age Yes purify_cat Consider purification or use a fresh batch of catalyst. storage->purify_cat No age->reagent_check No age->purify_cat Yes purify_solvent Purify solvent (e.g., distillation, passage through alumina). solvent_dry->purify_solvent No substrate_pure Are substrates free from acidic or reactive impurities? solvent_dry->substrate_pure Yes purify_solvent->substrate_pure substrate_pure->condition_check Yes purify_substrate Purify substrates (e.g., chromatography, recrystallization). substrate_pure->purify_substrate No purify_substrate->condition_check improve_setup Improve inert technique (e.g., use Schlenk line, glovebox). atmosphere->improve_setup No temp_loading Are temperature and catalyst loading optimal? atmosphere->temp_loading Yes improve_setup->temp_loading optimize Optimize reaction parameters. (See Data Table) temp_loading->optimize No success Catalytic Activity Restored temp_loading->success Yes optimize->success DeactivationPathway cluster_0 Catalyst Deactivation by CO2 ActiveCat This compound (Active Catalyst) CO2 + CO2, H2O (from air) ActiveCat->CO2 InactiveSalt Guanidinium Bicarbonate Salt (Inactive) CO2->InactiveSalt CatalyticCycle Guanidine-Catalyzed Michael Addition Cycle cluster_cycle Guanidine-Catalyzed Michael Addition Cycle Cat Guanidine Catalyst (B:) node1 1. Deprotonation of Donor Cat->node1 NuH Michael Donor (Nu-H) NuH->node1 E Michael Acceptor (E) node3 2. H-Bond Activation of Acceptor E->node3 Guanidinium [BH]+ activates E Product Product (Nu-E-H) node2 [Nu]- [BH]+ node1->node2 Forms active nucleophile node2->node3 node4 3. Conjugate Addition node3->node4 node5 4. Proton Transfer & Catalyst Regeneration node4->node5 Forms C-Nu bond node5->Cat Regenerates B: node5->Product

Technical Support Center: Optimizing N-o-tolyl-guanidine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-o-tolyl-guanidine catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound is a strong, non-nucleophilic organic base. In catalysis, its main function is to act as a Brønsted base, deprotonating a substrate to enhance its nucleophilicity and initiate the desired chemical reaction. The resulting guanidinium ion can also stabilize anionic intermediates through hydrogen bonding.[1]

Q2: My reaction catalyzed by this compound is sluggish or not proceeding. What are the initial checks I should perform?

A2: Firstly, it's important to verify the quality and purity of the this compound, as guanidines can be hygroscopic.[1] Ensure that all reactants and the solvent are anhydrous because water can hydrolyze the catalyst and interfere with the reaction.[1] Next, double-check the accuracy of reagent measurements and concentrations. Finally, confirm that the reaction temperature is suitable for the specific transformation you are performing.

Q3: Is this compound sensitive to air or moisture?

A3: Yes. Guanidines, in general, can be sensitive to moisture and atmospheric CO2.[1] For optimal catalyst activity and reproducibility, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]

Q4: What are the most common reactions catalyzed by guanidines like this compound?

A4: Guanidines are effective catalysts for a variety of carbon-carbon bond-forming reactions. The most common examples include the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds and the Henry (nitroaldol) reaction between a nitroalkane and an aldehyde or ketone.[2][3]

Q5: How does this compound activate substrates in a Michael addition?

A5: In a Michael addition, this compound activates the nucleophile (Michael donor) through deprotonation, increasing its reactivity towards the α,β-unsaturated carbonyl compound (Michael acceptor).[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

If you are experiencing a low yield in your this compound catalyzed reaction, consider the following troubleshooting steps.

LowYield Start Low Reaction Yield VerifyCatalyst Verify Catalyst Activity (Purity, Age, Storage) Start->VerifyCatalyst Anhydrous Ensure Anhydrous Conditions (Dry Solvents & Reagents) VerifyCatalyst->Anhydrous Catalyst OK OptimizeLoading Optimize Catalyst Loading (See Table 1) Anhydrous->OptimizeLoading Conditions OK AdjustTemp Adjust Reaction Temperature (See Table 2) OptimizeLoading->AdjustTemp No Improvement YieldImproved Yield Improved OptimizeLoading->YieldImproved Yield Improved ScreenSolvent Screen Different Solvents (See Table 3) AdjustTemp->ScreenSolvent No Improvement AdjustTemp->YieldImproved Improvement NoImprovement No Improvement ScreenSolvent->NoImprovement

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Catalyst Activity:

    • Purity: Ensure the this compound is of high purity. Impurities can inhibit the reaction.

    • Age and Storage: Older or improperly stored guanidine may have degraded. Use a fresh batch if possible. Guanidines should be stored in a cool, dry place under an inert atmosphere.

  • Ensure Anhydrous Conditions:

    • Dry Solvents: Use freshly dried solvents. The presence of water is a common reason for incomplete reactions as it can hydrolyze the catalyst.[4]

    • Dry Reagents: Ensure all starting materials are free of water.

  • Optimize Catalyst Loading:

    • The optimal catalyst loading can vary depending on the specific reaction. A typical range is 5-20 mol%.[1] If the reaction is slow, consider increasing the catalyst loading. See Table 1 for general guidance.

  • Adjust Reaction Temperature:

    • Many guanidine-catalyzed reactions are run at room temperature.[3] However, some may benefit from cooling to reduce side reactions, while others may require gentle heating to proceed at a reasonable rate.[5] See Table 2 for temperature considerations.

  • Screen Different Solvents:

    • The choice of solvent can significantly impact reaction rate and yield. Solvents like toluene, THF, and dichloromethane are commonly used.[2][6] The solvent should be chosen to ensure all reactants are soluble.[5] See Table 3 for a list of common solvents.

Issue 2: Formation of Side Products/Low Selectivity

Unwanted side reactions can compete with the desired transformation, leading to a complex reaction mixture and low selectivity.

Potential Causes and Solutions:

  • Reaction Temperature is Too High:

    • Solution: Decrease the reaction temperature. Running the reaction at a lower temperature can improve selectivity, even if it requires a longer reaction time.[1]

  • Excessive Catalyst Loading:

    • Solution: Reduce the amount of this compound. High catalyst loading can sometimes promote undesired reaction pathways.[1]

  • Incorrect Solvent Polarity:

    • Solution: The solvent can influence reaction selectivity. Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile).[1]

  • Substrate Decomposition:

    • Solution: If the substrate is unstable under basic conditions, consider adding it slowly to the reaction mixture or using a milder base.

Issue 3: Difficult Product Purification

This compound is a basic compound, which can sometimes complicate purification by column chromatography.

Potential Causes and Solutions:

  • Catalyst in Product after Column Chromatography:

    • Solution: Add a small amount of a proton source (e.g., 1% acetic acid) to the eluent to protonate the guanidine, making it more polar and less mobile on silica gel.[1]

  • Emulsion Formation During Aqueous Workup:

    • Solution: Perform an acid wash (e.g., with dilute HCl or NH4Cl solution) to convert the guanidine into its water-soluble salt, which can then be easily separated in the aqueous layer.[1]

Data Presentation: Optimizing Reaction Parameters

The optimal conditions for a given reaction are highly dependent on the specific substrates. The following tables provide general guidance on how key parameters can be adjusted based on typical results for guanidine-catalyzed reactions.

Table 1: Effect of Catalyst Loading on Reaction Rate

Catalyst Loading (mol%)Relative Reaction RateNotes
1 - 5Slow to ModerateMay be sufficient for highly reactive substrates.
5 - 10Moderate to FastCommonly used range for many transformations, providing a good balance between reaction rate and catalyst cost.[1]
10 - 20FastMay be necessary for less reactive substrates or to shorten reaction times.[1]

Table 2: Effect of Temperature on Reaction Outcome

TemperatureReaction RateGeneral Outcome
0 °C to RT (25 °C)SlowerHigher selectivity, reduced side products.[1]
RT to 50 °CModerate to FastGood balance for many reactions.
> 50 °CVery FastMay lead to decreased selectivity and increased side product formation.

Table 3: Common Solvents for Guanidine Catalysis

SolventPolarityTypical Applications
TolueneNon-polarMichael Additions, Henry Reactions[2][6]
Dichloromethane (DCM)Polar aproticMichael Additions, Aldol Reactions[1]
Tetrahydrofuran (THF)Polar aproticMichael Additions, Henry Reactions[5]
AcetonitrilePolar aproticCan be effective for certain substrates.[5]
EthanolProticCan enhance enantioselectivity and yield in some cases.

Experimental Protocols

General Protocol for this compound Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a nitroalkane to an α,β-unsaturated ketone using this compound as the catalyst.

MichaelAddition Start Start AddReagents 1. Add Michael Acceptor, This compound, and solvent to a dry reaction vessel. Start->AddReagents AddDonor 2. Add Michael Donor to the reaction mixture. AddReagents->AddDonor Stir 3. Stir at room temperature. AddDonor->Stir Monitor 4. Monitor reaction progress by TLC. Stir->Monitor Workup 5. Aqueous workup. Monitor->Workup Reaction Complete Purify 6. Purify by column chromatography. Workup->Purify End End Purify->End

Caption: General workflow for a Michael addition reaction.

Materials:

  • α,β-unsaturated ketone (Michael acceptor) (1.0 mmol)

  • Nitroalkane (Michael donor) (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene) (5 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica gel

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol) and this compound (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir until all solids are dissolved.

  • Add the nitroalkane (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.[2]

General Protocol for this compound Catalyzed Henry (Nitroaldol) Reaction

This protocol provides a general method for the Henry reaction between an aldehyde and a nitroalkane using this compound as the catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkane (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., THF) (5 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the nitroalkane (1.2 mmol) to the stirred solution.

  • Add this compound (0.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.

References

How to avoid side product formation in N-o-tolyl-guanidine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-o-tolyl-guanidine reactions. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield and multiple spots on my TLC. What are the common side products and how can I avoid them?

A1: Low yields and the presence of multiple products are common issues in guanidine synthesis. The primary side products in the synthesis of this compound are typically:

  • N,N'-di-o-tolylguanidine: This is formed when a second molecule of o-toluidine reacts with the guanidinylating agent or the desired this compound product. The steric hindrance from the ortho-methyl group can reduce the likelihood of this side reaction compared to less hindered anilines, but it remains a significant possibility.

  • Unreacted Starting Materials: Residual o-toluidine or the guanidinylating agent (e.g., cyanamide, S-methylisothiourea) are common impurities.

  • Polymerization/Decomposition Products: Guanidinylating agents like cyanamide can polymerize under certain conditions, leading to a complex mixture of byproducts.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Use a slight excess of the amine (o-toluidine) when reacting with a guanidinylating agent like cyanamide to favor the formation of the monosubstituted product. However, a large excess can promote the formation of the disubstituted byproduct. A good starting point is a 1.1:1 molar ratio of o-toluidine to the guanidinylating agent.

  • Reaction Temperature: Guanidinylation reactions can be sensitive to temperature. High temperatures can lead to the formation of byproducts and decomposition. It is advisable to start at a lower temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC. A gradual increase in temperature may be necessary if the reaction is sluggish.[1]

  • Slow Addition of Reagents: Adding the guanidinylating agent slowly to the solution of o-toluidine can help maintain a low concentration of the reactive species and minimize the formation of the N,N'-di-o-tolylguanidine byproduct.[2]

  • Choice of Guanidinylating Agent: The choice of reagent can significantly impact the side product profile. Protected guanidinylating agents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, can offer cleaner reactions, although they involve additional protection and deprotection steps.[2]

Q2: I am having difficulty purifying my this compound. What is the recommended purification method?

A2: The high basicity of guanidines can make purification by standard silica gel chromatography challenging. Here are the recommended purification strategies:

  • Recrystallization: This is often the most effective method for purifying solid guanidine derivatives. The choice of solvent is crucial. A good starting point is to screen for a solvent system where the this compound is soluble at high temperatures but sparingly soluble at room temperature or below.[3][4][5][6][7] Common solvent systems for recrystallization of guanidines include ethanol/water, isopropanol, or toluene.

  • Acid-Base Extraction: Due to the basic nature of the guanidine group, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer, leaving less basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified guanidine can be extracted back into an organic solvent.

  • Chromatography on Alumina: Basic alumina is often a better choice than silica gel for the chromatography of basic compounds like guanidines, as it can reduce tailing and decomposition on the stationary phase.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable eluent system, such as a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a nonpolar solvent (e.g., dichloromethane or hexanes), often with a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent streaking of the basic guanidine product. The consumption of the starting materials and the formation of the product can be visualized under UV light or by using a suitable staining agent.

Data Presentation

Table 1: Comparison of General Guanidinylation Methods

Guanidinylation MethodKey ReagentsTypical Yield RangeCommon Side ProductsNotes
From ThioureaN,N'-di-o-tolylthiourea, Ammonia, Oxygen, Cu(II) catalyst90-99% (for diarylguanidines)[8]Unreacted thiourea, sulfur-containing byproductsThis method is effective for symmetrical diarylguanidines and may be adapted.[8]
From Cyanamideo-toluidine, CyanamideModerate to GoodN,N'-di-o-tolylguanidine, cyanamide polymersStoichiometry control is critical to minimize disubstitution.
From Protected Guanidinylating Agento-toluidine, N,N'-Di-Boc-1H-pyrazole-1-carboxamidineGood to Excellent-Requires subsequent deprotection step.[2]

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-o-tolylguanidine from Di-o-tolylthiourea (Adapted for this compound)

This protocol is adapted from a procedure for the synthesis of the disubstituted N,N'-di-o-tolylguanidine and should be optimized for the monosubstituted product.[8]

Materials:

  • o-tolylthiourea

  • Aqueous Ammonia (e.g., 35% solution)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Oxygen gas

  • Water

Procedure:

  • In a pressure-resistant reaction vessel, create a suspension of o-tolylthiourea (1 equivalent), a significant molar excess of aqueous ammonia, and a catalytic amount of Cu(OAc)₂ (e.g., 0.1 mol%).

  • Pressurize the vessel with oxygen (e.g., 2-3 bar).

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Note: To favor the formation of the monosubstituted this compound, it is recommended to start with o-toluidine and a suitable guanidinylating agent like cyanamide, and carefully control the stoichiometry.

Protocol 2: Purification by Recrystallization [3][4][5][6][7]

  • Transfer the crude this compound to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reaction o-toluidine o-toluidine This compound This compound o-toluidine->this compound + Guanidinylating_Agent Guanidinylating Agent (e.g., Cyanamide) Guanidinylating_Agent->this compound N-o-tolyl-guanidine_side This compound NN'-di-o-tolylguanidine N,N'-di-o-tolylguanidine (Side Product) N-o-tolyl-guanidine_side->NN'-di-o-tolylguanidine + o-toluidine_side o-toluidine o-toluidine_side->NN'-di-o-tolylguanidine

Caption: Reaction pathways for the synthesis of this compound and a common side product.

Purification_Workflow Crude_Product Crude this compound (mixture) Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Dry under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Unreacted_SM Unreacted Starting Material? Multiple_Spots->Unreacted_SM Yes Purify Purify by recrystallization or chromatography Multiple_Spots->Purify No Higher_Rf_Spot Higher Rf Spot (less polar)? Unreacted_SM->Higher_Rf_Spot No Optimize_Time_Temp Increase reaction time or temperature Unreacted_SM->Optimize_Time_Temp Yes Adjust_Stoichiometry Adjust stoichiometry, slow reagent addition Higher_Rf_Spot->Adjust_Stoichiometry Yes (Likely N,N'-di-o-tolylguanidine) Higher_Rf_Spot->Purify No Optimize_Time_Temp->Purify Adjust_Stoichiometry->Purify

Caption: Troubleshooting logic for addressing low yield and impurity issues in this compound synthesis.

References

Technical Support Center: Scorch Safety in DOTG-Accelerated Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scorch safety of Di-o-tolylguanidine (DOTG) in rubber compounding. It is intended for researchers, scientists, and professionals in rubber formulation and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOTG in a rubber compound, and why does it affect scorch safety?

A1: DOTG is a medium-fast guanidine accelerator. It is typically used as a secondary accelerator or an activator for primary accelerators from the thiazole class (like MBT and MBTS) in natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR) compounds.[1][2] Its primary function is to increase the speed of vulcanization and improve the final physical properties of the cured rubber.[3] However, DOTG is a basic accelerator, and its high reactivity can significantly reduce the scorch time, which is the processing safety window before vulcanization begins.[2][4] This increases the risk of premature vulcanization, or "scorch," during mixing and processing stages.[5]

Q2: My rubber compound with DOTG is scorching prematurely. What are the immediate steps I can take to troubleshoot this?

A2: Premature scorch in a DOTG-accelerated compound is a common issue.[5] The most effective and straightforward solution is to introduce a scorch retarder into your formulation.[5][6] Scorch retarders, also known as pre-vulcanization inhibitors (PVIs), delay the onset of cross-linking without significantly altering the overall cure rate or final properties.[6] Acidic retarders are particularly effective with basic accelerators like DOTG.[7]

Q3: What types of scorch retarders are most effective with DOTG?

A3: Acidic retarders are highly recommended for use with basic accelerators such as DOTG.[7] Common and effective acidic retarders include:

  • Phthalic Anhydride (PX): Considered one of the best retarding acids for thiazole/guanidine systems with minimal impact on the final state of cure.[7]

  • Benzoic Acid (BAX): Has a minimal retarding effect at higher processing temperatures (above 225°F) but is useful for improving shelf stability.[7]

  • Salicylic Acid (SAX): Provides good scorch improvement up to about 260°F and can help reduce reversion in natural rubber.[7]

  • N-(cyclohexylthio)phthalimide (CTP): An outstanding retarder that is very potent at low concentrations, though it can lower the final state of cure.[7]

Q4: Will adding a retarder negatively impact the final physical properties of my rubber product?

A4: When used at appropriate levels, most retarders have a minimal negative impact on the final properties and can sometimes offer benefits. Acid retarders like phthalic anhydride and benzoic acid generally do a good job of retaining the compound's state-of-cure.[7] Some, like salicylic acid, can even improve reversion resistance in natural rubber.[7] However, it is crucial to re-evaluate the physical properties after any formulation change, as some retarders like CTP can slightly lower the maximum torque (state of cure).[7]

Troubleshooting Guide: Improving Scorch Safety

This guide provides a systematic approach to resolving common scorch issues encountered with DOTG.

Issue: Compound scorches during mixing or extrusion.
  • Cause: The processing temperature exceeds the scorch safety limit of the compound, initiating premature vulcanization.[4] The thermal history of the rubber compound during mixing should be minimized to improve the scorch safety period.[8]

  • Solution 1: Introduce an Acidic Retarder.

    • Action: Add a pre-vulcanization inhibitor (PVI) to the compound. For DOTG systems, Phthalic Anhydride (PX) or N-(cyclohexylthio)phthalimide (CTP) are excellent starting points.[3][7]

    • Dosage: Start with a low dosage (e.g., 0.1 - 0.5 phr) and adjust based on Mooney Scorch test results. CTP is typically effective at very low levels (0.10-0.40 phr).[7]

  • Solution 2: Adjust the Primary Accelerator.

    • Action: If using a fast primary accelerator like MBT, consider switching to a safer, delayed-action accelerator from the sulfenamide class, such as CBS or TBBS.[2] Sulfenamides offer a longer scorch delay.[2]

    • Benefit: This can provide sufficient scorch safety without the need for a separate retarder.[7]

  • Solution 3: Optimize Mixing Parameters.

    • Action: Reduce the mixing temperature and/or decrease the mixing time.[8] Ensure cooling systems on the mixer are functioning efficiently. Adding sulfur and fast accelerators (like DOTG) late in the mixing cycle can also prevent premature heat generation.[9]

Data Presentation: Effect of Retarders

The following table summarizes the general effects of common retarder types on rubber compounds accelerated with basic systems like DOTG.

Retarder TypeCommon ExamplesScorch Safety ImprovementEffect on Cure RateEffect on Final Torque (State of Cure)Notes
Acidic Phthalic Anhydride (PX), Salicylic Acid (SAX), Benzoic Acid (BAX)Moderate to High[7]Generally minimal impactGenerally minimal impact; can be slightly lower (PX) or higher (SAX, BAX)[7]Very effective with DOTG. Good for non-discoloring articles.[7]
Sulfenamide-type N-(cyclohexylthio)phthalimide (CTP)Outstanding[7]Can slightly slow cureUsually lowered[7]Very potent at low dosages (0.1-0.4 phr). Can bloom if used above ~0.5 phr.[7]

Experimental Protocols

Mooney Scorch Test (ASTM D1646)

This test is essential for determining the processing safety of an unvulcanized rubber compound.[10]

  • Objective: To measure the time at a specific temperature for the viscosity of a rubber compound to rise to a defined point above a minimum, indicating the onset of cure.[4][10]

  • Apparatus: Mooney Viscometer.[10]

  • Procedure:

    • Set the test temperature, typically a processing temperature like 121°C or 135°C.[4]

    • Place a sample of the uncured rubber compound into the die cavity.[10]

    • Close the dies and preheat the sample for a specified time (e.g., 1 minute).

    • Start the rotor at a constant speed (typically 2 rpm).[11]

    • The instrument measures the torque required to rotate the disk, reported in Mooney Units (MU), as a function of time.[10]

    • The test continues until the viscosity rises significantly past the minimum value.

  • Key Parameters:

    • Minimum Viscosity (MV): The lowest torque value recorded during the test.[10]

    • Scorch Time (ts5, ts10, etc.): The time from the start of the test for the Mooney viscosity to increase by a specific number of units (e.g., 5 or 10) above the minimum viscosity. This value represents the available processing time before scorch begins.[4][10]

Oscillating Disk Rheometer (ODR) Test

This test is used to characterize the cure behavior of a rubber compound at a vulcanization temperature.[12]

  • Objective: To measure the change in stiffness (torque) of a rubber sample as it vulcanizes over time.[13][14]

  • Apparatus: Oscillating Disk Rheometer (ODR).[13]

  • Procedure:

    • A sample of the uncured rubber compound is placed in a heated, sealed die cavity.[15]

    • A biconical disk (rotor) embedded in the sample oscillates at a fixed frequency and angle (e.g., 100 cpm, ±1°).[16]

    • As the rubber cures, its stiffness increases, requiring more torque to oscillate the disk.[10]

    • The instrument plots this torque value against time, generating a cure curve (rheograph).[14]

  • Key Parameters:

    • Minimum Torque (ML): Represents the viscosity of the uncured compound.[10]

    • Maximum Torque (MH): Indicates the stiffness or modulus of the fully cured compound.[10]

    • Scorch Time (ts1 or ts2): The time required for the torque to rise by 1 or 2 dN·m above ML. This is a measure of processing safety at cure temperature.[10]

    • Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque state. This is often used to determine the ideal vulcanization time for production.[17]

Visualizations

The following diagrams illustrate key relationships and workflows for managing scorch safety.

Scorch_Troubleshooting_Workflow A Problem Identified: Premature Scorch B Analyze Potential Causes A->B Start C Select Intervention Strategy B->C Causes Assessed D Implement Formulation or Process Change C->D Strategy Chosen E Evaluate with Mooney Scorch & Rheometer Tests D->E Change Made F Scorch Safety Improved? E->F Data Collected G Production Trial F->G Yes H Re-evaluate Strategy F->H No H->C Iterate

Caption: A workflow for systematically troubleshooting scorch issues.

Scorch_Control_Logic cluster_accelerators Cure System Thiazole Primary Accelerator (e.g., MBTS, CBS) CureRate Cure Rate (CRI) Production Speed Thiazole->CureRate Governs Base Cure DOTG Secondary Accelerator (DOTG) ScorchTime Scorch Time (ts2) Processing Safety DOTG->ScorchTime Decreases Safety (High Risk) DOTG->CureRate Increases Rate (Activation) Retarder Scorch Retarder (e.g., PVI, Phthalic Anhydride) Retarder->ScorchTime Increases Safety (Inhibits Early Cure) Retarder->CureRate Minimal Impact

Caption: Logical relationships in a DOTG-accelerated cure system.

References

Technical Support Center: Purification of N-o-tolyl-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-o-tolyl-guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical properties:

  • High Basicity: The guanidine group is strongly basic (pKa ≈ 12.5), which can lead to strong interactions with acidic stationary phases like silica gel during chromatography, often resulting in peak tailing and poor separation.[1]

  • Potential for Salt Formation: Its basic nature means it can readily form salts with acidic impurities or additives, which can complicate purification and analysis.

  • Solubility: While soluble in many organic solvents, its solubility can vary significantly with the solvent system, making the choice of an appropriate solvent for recrystallization or chromatography crucial.[2][3]

  • Stability: N-aryl guanidines can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] Thermal degradation is also a possibility to consider.[5][6]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the product. Common synthesis routes, such as the reaction of o-toluidine with cyanamide, may lead to impurities like:

  • Unreacted o-toluidine.

  • Di-o-tolylguanidine and other over-alkylated products.

  • Urea or thiourea derivatives if the reaction conditions are not well-controlled.

  • Impurities from coupling reagents if used in the synthesis.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing a buffer to control pH is a common method. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for polar guanidine compounds.[7][8]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of purity and help in developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra of the purified sample to a reference standard.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the main component and any impurities.

Troubleshooting Guides

Recrystallization

Problem: Difficulty finding a suitable recrystallization solvent.

Possible Cause Solution
Compound is too soluble in most common solvents.Try solvent/anti-solvent systems. Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Then, allow the solution to cool slowly.[9][10]
Compound "oils out" instead of crystallizing.This happens when the compound's solubility is too high at the crystallization temperature. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Low recovery of the purified product.The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent system where the solubility difference between hot and cold is more pronounced. Ensure you are not using an excessive amount of solvent.
Impurities co-crystallize with the product.The chosen solvent may not be selective enough. A different solvent system might leave the impurities dissolved in the mother liquor. A second recrystallization may be necessary.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Column Chromatography

Problem: Significant peak tailing and poor separation on silica gel.

Possible Cause Solution
Strong interaction of the basic guanidine group with acidic silanol groups on the silica surface.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic additive like triethylamine (0.1-1%) or ammonia.[11] Alternatively, use a less acidic stationary phase such as alumina (neutral or basic) or a bonded silica phase (e.g., amino- or diol-functionalized).[12]
Inappropriate solvent system.The eluent may not be polar enough to effectively move the compound off the column. Gradually increase the polarity of the eluent. A common mobile phase for basic compounds on silica is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier.
Column overloading.Too much sample has been loaded onto the column, exceeding its capacity. Use a larger column or load less sample. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.

Experimental Protocol: Flash Column Chromatography on Deactivated Silica Gel

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of dichloromethane and methanol with 0.5% triethylamine.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Deactivation: Flush the packed column with 2-3 column volumes of the eluent containing the basic additive to neutralize the acidic sites.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting) in reversed-phase HPLC.

Possible Cause Solution
Interaction of the basic analyte with residual silanol groups on the stationary phase.Use a mobile phase with a pH that ensures the guanidine is consistently protonated (e.g., pH 2-4). Add a competing base like triethylamine (0.1%) to the mobile phase to mask the active silanol sites.[11] Employ a highly end-capped column designed for the analysis of basic compounds.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Mass overload.The concentration of the injected sample is too high. Dilute the sample and reinject.

Experimental Protocol: Analytical Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 5-10 µL.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number37557-40-7[13]
Molecular FormulaC₈H₁₁N₃[13]
Molecular Weight149.2 g/mol [13]
AppearanceOff-white solid[13]
Purity (Typical)≥ 96% (HPLC)[13]
Storage ConditionsStore at 0-8 °C[13]

Table 2: Common Solvents for Purification and Analysis

SolventApplicationNotes
DichloromethaneChromatography, DissolutionGood solvent for many organic compounds.
Methanol / EthanolRecrystallization, ChromatographyPolar protic solvents, often used in combination with less polar solvents.
Ethyl AcetateRecrystallization, ChromatographyMedium polarity solvent.
Hexanes / HeptaneRecrystallization (anti-solvent), ChromatographyNon-polar solvents.
AcetonitrileHPLC (mobile phase)Common organic modifier in reversed-phase HPLC.
Water with Buffer/AcidHPLC (mobile phase)Used to control pH and ensure consistent ionization of the analyte.

Visualizations

Purification_Workflow cluster_start Crude this compound cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude Product recrystallization Recrystallization start->recrystallization Option 1 column_chrom Column Chromatography start->column_chrom Option 2 analysis Purity Check (HPLC, TLC, NMR) recrystallization->analysis column_chrom->analysis analysis->recrystallization Purity < 96% (Re-purify) end Pure this compound analysis->end Purity ≥ 96%

Caption: General workflow for the purification of this compound.

Troubleshooting_HPLC_Tailing start Peak Tailing Observed in RP-HPLC cause1 Silanol Interactions? start->cause1 cause2 Incorrect Sample Solvent? start->cause2 cause3 Column Overload? start->cause3 solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution2 Dissolve Sample in Mobile Phase cause2->solution2 Yes solution3 Dilute Sample cause3->solution3 Yes end Improved Peak Shape solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting guide for peak tailing in HPLC analysis.

References

Technical Support Center: N,N'-di-o-tolylguanidine (DOTG) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information regarding the handling, potential deactivation, and recovery of N,N'-di-o-tolylguanidine (DOTG) when used as an organocatalyst.

Disclaimer: The scientific literature does not contain established, validated protocols for the chemical regeneration of N,N'-di-o-tolylguanidine to reverse catalytic deactivation. The procedures outlined below focus on the recovery, purification, and reuse of the catalyst from a reaction mixture, which may be a practical solution for catalyst recycling.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-di-o-tolylguanidine (DOTG) and what are its key properties as a catalyst? A1: N,N'-di-o-tolylguanidine is a strong organic base belonging to the guanidine family.[1] Its utility as a catalyst stems from its strong Brønsted basicity, which allows it to deprotonate a wide range of substrates, and its ability to act as a hydrogen-bond donor.[2] It is a solid with a melting point of 176-178 °C and is soluble in many organic solvents and dilute acids.[1][3]

Q2: Can I regenerate my deactivated N,N'-di-o-tolylguanidine catalyst? A2: Currently, there are no specific, documented methods for regenerating DOTG that has become chemically altered or deactivated. Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, or thermal degradation.[4][5][6] However, if the catalyst is merely mixed with products and unreacted starting materials, it can often be recovered and purified for reuse.

Q3: How can I recover DOTG from my post-reaction mixture? A3: The most effective method for recovering guanidines like DOTG is through acid-base extraction.[1] Because DOTG is a strong base, it can be selectively protonated with an aqueous acid (like 1 M HCl or 1 M citric acid) and extracted from an organic solvent into the aqueous phase.[1] The neutral or acidic products remain in the organic layer. The DOTG can then be reclaimed by basifying the aqueous layer, causing the free base to precipitate.[1]

Q4: What might cause my DOTG catalyst to lose activity? A4: Potential causes for the deactivation of a guanidine catalyst fall into several general categories:

  • Poisoning: Acidic impurities in the reactants or solvent can neutralize the basic catalyst, forming an inactive guanidinium salt. Strong coordination with metal ions can also block the active site.[4]

  • Fouling: Insoluble byproducts or polymers formed during the reaction can physically coat the catalyst surface, preventing it from interacting with the substrates.[4][5]

  • Thermal Degradation: Although DOTG is thermally stable to a degree, excessively high reaction temperatures could lead to decomposition.

  • Strong Binding: The catalyst may form an overly stable, non-reactive complex with the product, preventing catalyst turnover.

Troubleshooting Guide for DOTG Catalyst Performance

This guide addresses common issues encountered when using DOTG as a catalyst.

Problem Potential Cause Recommended Solution
Low or No Catalytic Activity Catalyst Poisoning: The reaction medium (solvents, reactants) contains acidic impurities that neutralize the basic DOTG catalyst.1. Ensure all solvents and reactants are rigorously purified and dried before use.2. Consider adding a proton sponge or a non-nucleophilic base to scavenge trace acids if compatible with the reaction chemistry.
Incorrect Catalyst Form: The catalyst being used is a salt (e.g., DOTG hydrochloride) instead of the free base required for basic catalysis.Verify the identity and form of the catalyst. If it is a salt, it may need to be neutralized with a suitable base and extracted to yield the free base form.
Reaction Stalls or Incomplete Conversion Product Inhibition: The guanidinium cation formed after proton abstraction forms a highly stable, insoluble, or non-reactive complex with the deprotonated product, inhibiting catalyst turnover.1. Try running the reaction at a higher dilution.2. Experiment with different solvents that may better solvate the intermediate ion pairs.
Catalyst Fouling: The catalyst is being coated by polymeric or insoluble byproducts generated during the reaction.[4][5]1. Analyze the reaction mixture for insoluble materials.2. Attempt to recover the catalyst from the mixture using the acid-base extraction protocol to separate it from the foulants.
Difficulty Separating Catalyst from Product Similar Solubility Profiles: Both the DOTG catalyst and the desired product have similar solubilities, making purification by crystallization or chromatography difficult.[1]1. Utilize the acid-base extraction method described in the protocol below. This exploits the basicity of DOTG for selective separation.[1]2. Alternatively, add an acid (e.g., HCl in ether) to the organic mixture to precipitate the catalyst as its guanidinium salt, which can then be removed by filtration.[1]

Experimental Protocol: Catalyst Recovery & Purification

This protocol details the recovery of DOTG from a typical organic reaction mixture using acid-base extraction.

Objective: To separate N,N'-di-o-tolylguanidine from a crude reaction mixture for subsequent reuse.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash (Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 1 M aqueous acid solution (e.g., citric acid or HCl).[1]

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

    • Allow the layers to separate. The protonated DOTG-salt will be in the lower aqueous layer.

    • Drain the aqueous layer into a separate flask.

    • Repeat the wash 1-2 more times to ensure complete extraction of the guanidine.[1]

  • Product Isolation: The organic layer, now free of the DOTG catalyst, can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to isolate the reaction product.[1]

  • Catalyst Reclamation (Neutralization):

    • Combine the acidic aqueous extracts containing the DOTG-salt into an Erlenmeyer flask.

    • While stirring, slowly add a strong base (e.g., 1 M or 6 M NaOH) until the solution is strongly basic (pH > 12).

    • The free DOTG base will precipitate out of the solution as a solid.[1]

  • Final Purification:

    • Collect the precipitated DOTG by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • The recovered solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Dry the purified catalyst thoroughly under vacuum. Verify its identity and purity using techniques like melting point determination, NMR, or mass spectrometry before reuse.

Visualizations

G cluster_0 Troubleshooting Logic for DOTG Catalyst start Reaction Performance is Unsatisfactory check_purity Are reactants/solvents pure and anhydrous? start->check_purity purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No check_form Is catalyst the correct free base form? check_purity->check_form Yes purify_reagents->check_purity neutralize Neutralize catalyst salt to obtain free base check_form->neutralize No recover Attempt Catalyst Recovery (See Workflow) check_form->recover Yes neutralize->recover end_good Problem Resolved recover->end_good end_bad Consider Alternative Catalyst or Conditions recover->end_bad If unsuccessful

Caption: Troubleshooting flowchart for addressing poor DOTG catalyst performance.

G cluster_1 Workflow for DOTG Catalyst Recovery and Purification start Crude Reaction Mixture in Organic Solvent add_acid 1. Add Aqueous Acid (e.g., 1M HCl) & Shake in Separatory Funnel start->add_acid separate_layers 2. Separate Layers add_acid->separate_layers org_phase Organic Phase (Contains Product) separate_layers->org_phase aq_phase Aqueous Phase (Contains Protonated DOTG Salt) separate_layers->aq_phase workup_product Wash, Dry, Concentrate to isolate Product org_phase->workup_product add_base 3. Add Strong Base (e.g., NaOH) to Aqueous Phase until pH > 12 aq_phase->add_base precipitate 4. Precipitated Free Base DOTG Forms add_base->precipitate filter_dry 5. Filter, Wash, and Dry the Solid Catalyst precipitate->filter_dry end Purified, Reusable DOTG Catalyst filter_dry->end

Caption: Experimental workflow for recovering DOTG via acid-base extraction.

References

Overcoming solubility issues of N-o-tolyl-guanidine in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered with N-o-tolyl-guanidine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative data for this compound is not abundant in public literature, its structure—comprising a polar guanidine group and a non-polar o-tolyl group—dictates its solubility. Guanidine itself is highly soluble in polar solvents like water and alcohols but has limited solubility in non-polar organic solvents.[1][2][3] The presence of the o-tolyl group increases its hydrophobicity compared to unsubstituted guanidine. Therefore, this compound is expected to have moderate solubility in polar organic solvents and better solubility in non-polar organic solvents than guanidine itself, but it may be sparingly soluble in highly non-polar solvents like hexanes.[4]

Q2: I am observing poor solubility in a common organic solvent. What are the likely reasons?

A2: Several factors could be contributing to poor solubility:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental.[5] The polarity of your chosen solvent may not be optimal for this compound's structure.

  • Compound Purity: Impurities from synthesis or degradation can significantly impact the observed solubility.[6]

  • Low Dissolution Rate: The compound may be soluble but dissolving very slowly. Factors like particle size and inadequate agitation can affect the dissolution rate.

  • pH of the Medium: As a strong base, the ionization state of the guanidine group is highly dependent on pH. In a neutral organic solvent, it exists as a less polar free base, which can limit its solubility, especially in more polar solvents.[2]

Q3: What is the pKa of this compound and why is it critical for solubility?

A3: The pKa of the conjugate acid of guanidine is approximately 13.5, making it one of the strongest organic bases.[3][7] Aromatic substituents, like the o-tolyl group, tend to slightly lower this pKa but it remains highly basic.[1] This high basicity is critical because it means the guanidine group can be easily protonated by an acid to form a charged guanidinium salt. This salt is significantly more polar than the neutral free base, which dramatically increases its solubility in polar organic solvents such as alcohols, DMSO, and DMF.

Q4: Can I use techniques like heating or sonication to improve dissolution?

A4: Yes, both are common and effective methods.

  • Heating: Gently warming the solvent increases the kinetic energy of the system and can significantly improve both the dissolution rate and the saturation point of the compound.[1][6] However, exercise caution to avoid solvent evaporation or thermal degradation of this compound or other components in your experiment.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process, especially for compounds that are slow to dissolve.[6]

Troubleshooting Guides

Problem: My compound dissolves in hot solvent but crashes out or "oils out" upon cooling.

This indicates that the solution is becoming supersaturated as the temperature decreases. The compound may also be melting in the hot solvent rather than truly dissolving if its melting point is below the solvent's boiling point.

Solutions:

  • Increase Solvent Volume: You may be at the solubility limit. Add more solvent to keep the compound below its saturation point at room temperature.[8]

  • Use a Co-Solvent System: Introduce a "stronger" or more miscible solvent (a co-solvent) to the system to increase the overall solvating power of the mixture.[6] See Protocol 3 for a detailed method.

  • Slow Cooling: Rapid cooling encourages precipitation. Allow the solution to cool to room temperature slowly, and then place it in an ice bath if required. This promotes the formation of purer crystals rather than amorphous solid.[8]

Problem: The dissolution rate is extremely slow.

Even if a compound is soluble, the kinetics of dissolution can be a practical barrier.

Solutions:

  • Reduce Particle Size: Grind the solid this compound using a mortar and pestle. A smaller particle size increases the surface area available for solvation.

  • Increase Agitation: Ensure vigorous stirring with a magnetic stir bar to maximize the interaction between the solid and the solvent.

  • Apply Gentle Heat or Sonication: As mentioned in the FAQ, these methods can significantly speed up the process.[6]

Problem: I am seeing inconsistent solubility results between experiments.

This issue often points to uncontrolled variables in the experimental setup.

Solutions:

  • Verify Compound Purity: Use an analytical technique (e.g., NMR, LC-MS) to confirm the purity and identity of your this compound batch. Impurities can act as either solubility inhibitors or enhancers.

  • Control Solvent Quality: Ensure you are using anhydrous solvents if required, as trace amounts of water can alter the solvent's properties and interact with the basic guanidine group.

  • Standardize Temperature: Always measure and record the temperature during your dissolution experiments, as solubility is temperature-dependent.[1]

  • Control pH: For polar solvents, trace acidic or basic impurities can change the protonation state of your compound, leading to variable results.

Solubility Data Summary

Specific quantitative solubility data for this compound is limited. The following table provides a qualitative summary based on the behavior of similar guanidine derivatives and general chemical principles. Experimental verification is essential.

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSparingly Soluble to SolubleCan hydrogen bond, but solubility is limited by the non-polar tolyl group. Protonation will greatly enhance solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleGood dipole-dipole interactions. Often effective for moderately polar compounds.
Less Polar Dichloromethane (DCM), THF, Ethyl AcetateSolubleA good balance of polarity to dissolve the molecule. Similar guanidines show good solubility in DCM and THF.[6]
Non-Polar Toluene, Diethyl Ether, HexanesSparingly Soluble to InsolubleThe polar guanidine headgroup limits solubility in highly non-polar environments.[4][6]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single-solvent system.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a different test solvent from the table above.

  • Agitation: Vigorously stir or vortex each vial at a controlled room temperature for 2-5 minutes.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 50 mg/mL.

  • Incremental Addition: If the solid does not dissolve, continue adding 100 µL aliquots of the solvent, vortexing after each addition, until the solid fully dissolves. Record the total volume of solvent used to calculate the approximate solubility.

  • Heating Test: If solubility is poor at room temperature, gently warm the vial and observe if dissolution occurs. Note if the compound precipitates upon cooling.

Protocol 2: Solubility Enhancement by pH Modification (Acidification)

This protocol is highly effective for polar solvents where the neutral form has low solubility.

Methodology:

  • Dispersion: Suspend a known amount of this compound (e.g., 100 mg) in a chosen polar solvent (e.g., 5 mL of methanol) in which it is sparingly soluble.

  • Acidification: While stirring, add a suitable acid dropwise. A common choice is a solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether or isopropanol) to avoid introducing water. Organic acids like acetic acid or trifluoroacetic acid can also be used.[9]

  • Observation: Continue adding the acid until the solid completely dissolves. The solution should become clear as the highly soluble guanidinium salt is formed.

  • Caution: Use the minimum amount of acid necessary to achieve dissolution. Excess acid can potentially interfere with downstream reactions or processes.

Protocol 3: Developing a Co-Solvent System

This method is useful when a single solvent does not provide the desired solubility.[6]

Methodology:

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or DMSO).

  • Titration: Slowly add the "poor" solvent (the desired final solvent for the experiment) to the solution while stirring vigorously.

  • Identify Precipitation Point: Continue adding the poor solvent until you observe the first sign of persistent cloudiness or precipitation. This marks the boundary of the solubility in that co-solvent mixture.

  • Optimization: Prepare the final co-solvent system with a slightly lower percentage of the poor solvent than determined in the previous step to ensure the compound remains in solution. For example, if precipitation occurred at a 1:4 mixture of DCM:Hexane, use a 1:3 mixture for your experiment.

Visualizations

Troubleshooting_Workflow start Solubility Issue Identified (e.g., solid remains, oils out) check_purity Step 1: Verify Compound Purity (LCMS, NMR) start->check_purity solvent_screen Step 2: Perform Solvent Screen (See Protocol 1) check_purity->solvent_screen is_soluble Is solubility achieved in a suitable solvent? solvent_screen->is_soluble physical_methods Step 3: Apply Physical Methods is_soluble->physical_methods No success Success: Compound Solubilized is_soluble->success Yes heat_sonicate Gently Heat or Sonicate (Monitor for degradation) physical_methods->heat_sonicate is_soluble2 Does it dissolve? heat_sonicate->is_soluble2 chemical_methods Step 4: Use Chemical Modification is_soluble2->chemical_methods No is_soluble2->success Yes ph_adjust Is solvent polar? (e.g., MeOH, ACN) chemical_methods->ph_adjust use_acid Adjust pH with Acid (Form soluble salt) (See Protocol 2) ph_adjust->use_acid Yes cosolvent Develop Co-Solvent System (See Protocol 3) ph_adjust->cosolvent No use_acid->success fail Re-evaluate solvent choice or synthetic strategy use_acid->fail If incompatible cosolvent->success cosolvent->fail If impractical

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Protonation_Mechanism Mechanism of Solubility Enhancement via Protonation cluster_0 Low Solubility State cluster_1 High Solubility State guanidine This compound (Free Base) - Neutral Molecule - More Non-Polar Character - Poorly soluble in polar solvents process + Acid (H⁺) (e.g., HCl, TFA) guanidine->process salt N-o-tolyl-guanidinium Salt - Cationic Species (Charged) - More Polar Character - Readily soluble in polar solvents process->salt

Caption: How acidification converts the less polar guanidine base into a highly soluble guanidinium salt.

References

Degradation pathways of N-o-tolyl-guanidine under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-o-tolyl-guanidine under various experimental conditions. The information is intended to help researchers anticipate potential challenges, diagnose issues, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is showing unexpected byproducts. What are the likely degradation pathways?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific byproducts will depend on the reaction conditions (pH, temperature, presence of oxidizing agents, exposure to light).

  • Hydrolysis: The guanidine group can undergo hydrolysis to form o-tolylurea and ammonia. This reaction is catalyzed by both acids and bases. Under acidic conditions, the guanidinium ion is attacked by water, while under basic conditions, the hydroxide ion is the nucleophile.[1][2][3]

  • Oxidation: The aromatic ring and the amino groups are susceptible to oxidation.[4][5][6] This can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or bases, or by the addition of oxidizing agents. Potential byproducts include hydroxylated derivatives, N-oxides, and further degradation products from ring-opening.

  • Photolysis: Aromatic amines can degrade upon exposure to light, particularly UV radiation.[7][8] This can lead to a complex mixture of degradation products.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. How should I store it?

A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light. For long-term storage, refrigeration is recommended. The solid form is generally more stable than solutions. If preparing a stock solution, it is best to use a non-aqueous, aprotic solvent and prepare it fresh if possible.

Q3: My purification of a product from a reaction involving this compound is complicated by a persistent impurity with a similar polarity. What could it be?

A3: A common and persistent impurity could be o-tolylurea, the hydrolysis product of this compound. Its polarity might be close to that of your target compound, making separation by standard chromatography challenging. To confirm its identity, you can use LC-MS to check for the expected molecular weight of o-tolylurea.

Q4: I am planning a synthesis where this compound will be subjected to high temperatures. Is it thermally stable?

A4: Guanidinium salts can undergo thermal decomposition at elevated temperatures.[9][10][11] The decomposition can release gases such as ammonia, nitrogen oxides, and carbon dioxide. The stability of this compound will depend on whether it is in its free base form or as a salt, and the nature of the counter-ion if it is a salt. It is recommended to perform a preliminary thermal stability study, for example, using thermogravimetric analysis (TGA), if your process involves high temperatures.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Where this compound is a Reactant
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Check for Hydrolysis: Analyze a sample of the reaction mixture by LC-MS to look for the mass corresponding to o-tolylurea. If present, consider using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Minimize Oxidation: Degas your solvents and run the reaction under an inert atmosphere. Avoid sources of ignition or high-energy input that could promote oxidation.3. Protect from Light: If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil or in an amber-colored flask.
Incorrect Reaction Conditions 1. pH Control: The basicity of this compound can significantly affect the reaction pH. Monitor the pH and consider using a buffer if the reaction is pH-sensitive.2. Temperature: If the reaction is conducted at an elevated temperature, consider if the temperature is causing the decomposition of this compound. Try running the reaction at a lower temperature for a longer duration.
Issue 2: Inconsistent Results in Biological Assays Using this compound
Possible Cause Troubleshooting Steps
Degradation in Aqueous Buffer 1. Assess Stability: Perform a time-course study of this compound in the assay buffer. Aliquots should be taken at different time points and analyzed by HPLC to determine the rate of degradation.2. Adjust Buffer Conditions: If degradation is observed, consider adjusting the pH of the buffer to a range where this compound is more stable. Generally, neutral to slightly acidic conditions might be preferable to strongly basic conditions for minimizing hydrolysis.
Interaction with Assay Components 1. Check for Oxidizing Agents: Some assay reagents may have oxidizing properties. Evaluate the compatibility of this compound with all components of the assay mixture.2. Photostability in Assay Plates: If the assay involves incubation under laboratory lighting, assess the photostability of this compound under these conditions. Consider using opaque plates or minimizing light exposure.

Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known chemistry of related compounds.

Hydrolysis_Pathway This compound This compound o-tolylurea o-tolylurea This compound->o-tolylurea + H2O (Acid or Base Catalyzed) Ammonia Ammonia o-tolylurea->Ammonia + H2O (further hydrolysis)

Fig. 1: Hypothesized Hydrolysis Pathway of this compound.

Oxidation_Pathway This compound This compound Oxidized_Products Hydroxylated derivatives, N-oxides, Ring-opened products This compound->Oxidized_Products [O] (e.g., O2, H2O2)

Fig. 2: Potential Oxidative Degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize_and_Dilute Neutralize (if necessary) and dilute samples Acid_Hydrolysis->Neutralize_and_Dilute Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Neutralize_and_Dilute Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Neutralize_and_Dilute Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Thermal_Stress->Neutralize_and_Dilute Photolytic_Stress Photolytic Stress (ICH Q1B guidelines) Photolytic_Stress->Neutralize_and_Dilute Prepare_Solutions Prepare solutions of This compound Expose_to_Stress Expose to stress conditions for a defined period Prepare_Solutions->Expose_to_Stress Analyze_Samples Analyze by HPLC-UV/MS Neutralize_and_Dilute->Analyze_Samples Identify_Degradants Identify and characterize degradation products Analyze_Samples->Identify_Degradants

Fig. 3: General Workflow for a Forced Degradation Study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV and/or mass spectrometric detection.[12][13][14][15]

Protocol 2: HPLC Method for Monitoring this compound and its Degradation Products

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer for identification of degradation products.

  • Column Temperature: 30°C.

Data Presentation

The following tables are templates for organizing data from your stability and degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration % Degradation of this compound Major Degradation Products (Retention Time)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
80°C (solid)48 h
Light (ICH Q1B)

Table 2: Stability of this compound in Different Solvents/Buffers

Solvent/Buffer pH Storage Temperature (°C) % Remaining after 7 days
Water7.025
PBS7.425
AcetonitrileN/A25
MethanolN/A25

This technical support center provides a foundational understanding of the potential degradation pathways of this compound and offers practical guidance for troubleshooting common experimental issues. Researchers are encouraged to adapt these protocols and methodologies to their specific experimental contexts.

References

Enhancing the stability of N-o-tolyl-guanidine for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-o-tolyl-guanidine for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it can be stable for at least three to four years.

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than one month. To minimize degradation, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.[1]

Q3: What are the primary factors that can cause this compound to degrade?

The main factors contributing to the degradation of this compound are:

  • Hydrolysis: The guanidine group is susceptible to both acid and base-catalyzed hydrolysis, which can lead to the formation of corresponding ureas and amines.[2]

  • Oxidation: Exposure to oxidizing agents can lead to degradation. The tolyl group may also be susceptible to oxidation.

  • Light: Photodegradation can occur upon exposure to light, particularly UV radiation.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.

Q4: What are the visual or analytical signs of this compound degradation?

Degradation may be indicated by:

  • A change in the physical appearance of the solid, such as discoloration or clumping.

  • The appearance of new peaks in an HPLC chromatogram of the sample.

  • A decrease in the area of the main peak corresponding to this compound in an HPLC analysis.

  • Inconsistent or unexpected results in biological assays.

Q5: Can I use this compound in aqueous buffers for my experiments?

While this compound can be used in aqueous buffers, its stability will be pH-dependent. Guanidines are generally more stable in neutral or slightly acidic conditions and more prone to hydrolysis at highly acidic or alkaline pH.[5] It is advisable to prepare the buffered solution immediately before use and to conduct a preliminary stability test in your specific buffer system if the experiment is of a long duration.

Troubleshooting Guides

Issue 1: Inconsistent results in a biological assay using a freshly prepared solution of this compound.

Possible Cause Troubleshooting Step
Degradation in Assay Medium The pH or components of your assay medium may be causing rapid degradation. Perform a control experiment by incubating this compound in the assay medium for the duration of your experiment and analyze for degradation by HPLC.
Solvent Incompatibility The solvent used to dissolve this compound may be reacting with components of your assay. Ensure the final concentration of the organic solvent is low and does not affect the assay performance or compound stability.
Adsorption to Labware Guanidine compounds can be "sticky" and adsorb to plastic or glass surfaces. Consider using low-adhesion microplates or glassware and pre-treating with a blocking agent if necessary.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored this compound solution.

Possible Cause Troubleshooting Step
Hydrolysis If the solution was stored in a non-anhydrous solvent or exposed to humidity, hydrolysis may have occurred. Prepare fresh solutions using anhydrous solvents and store under an inert atmosphere.
Oxidation The solution may have been exposed to air. Use de-gassed solvents and store under nitrogen or argon. Avoid solvents that can form peroxides (e.g., older bottles of THF or diethyl ether).
Photodegradation The solution was exposed to light. Store solutions in amber vials or wrap vials in aluminum foil.

Predicted Degradation Pathways

Based on the known reactivity of guanidines and aromatic compounds, the following degradation pathways for this compound can be predicted under stress conditions:

G A This compound B o-tolylurea A->B Hydrolysis (Acid/Base) C o-toluidine A->C Hydrolysis (Acid/Base) D Oxidized Products A->D Oxidation E Photodegradation Products A->E Photolysis (UV light)

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for subjecting this compound to forced degradation to identify potential degradation products and assess its intrinsic stability.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL this compound solution in acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox photo Photolytic Degradation (Solution, UV light) prep->photo sampling Sample at 0, 2, 6, 12, 24h acid->sampling base->sampling ox->sampling therm Thermal Degradation (Solid, 80°C) therm->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL solution, add 1 mL of 6% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store solid this compound in an oven at 80°C.

  • Photolytic Degradation: Expose a 1 mg/mL solution in acetonitrile to a calibrated UV light source.

For each condition, take samples at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

G start Start col_select Select C18 Column start->col_select mob_phase Optimize Mobile Phase (Acetonitrile/Water with TFA) col_select->mob_phase gradient Develop Gradient Elution mob_phase->gradient inject Inject Stressed Samples gradient->inject check_res Check Resolution of Parent and Degradant Peaks inject->check_res check_res->mob_phase Resolution < 2 validate Validate Method (ICH Q2(R1)) check_res->validate Resolution > 2 end End validate->end

Caption: Logical workflow for developing a stability-indicating HPLC method.

Suggested Starting HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Method Development Notes:

  • Inject a mixture of the stressed samples to ensure the method separates all degradation products from the parent compound.

  • Adjust the gradient slope and mobile phase composition to achieve a resolution of >2 between this compound and the nearest eluting peak.

  • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table provides a framework for summarizing data from your own stability studies.

Storage Condition Time Point % this compound Remaining Major Degradation Products (% Area)
Solid, -20°C, Dark0100%-
12 monthsUser DataUser Data
24 monthsUser DataUser Data
Solution in DMSO, -20°C0100%-
1 monthUser DataUser Data
3 monthsUser DataUser Data
Solution in Buffer pH 4, RT0100%-
24 hoursUser DataUser Data
Solution in Buffer pH 9, RT0100%-
24 hoursUser DataUser Data

References

Validation & Comparative

N-o-tolyl-guanidine vs. Diphenylguanidine: A Comparative Guide for Vulcanization Acceleration

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two common secondary accelerators for rubber vulcanization, N-o-tolyl-guanidine (OTG) and diphenylguanidine (DPG), reveals key differences in processing safety and vulcanizate properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and protocols, to inform the selection of the optimal accelerator for specific applications.

This compound (also known as Di-o-tolylguanidine or DOTG) and diphenylguanidine (DPG) are both widely used secondary accelerators in the sulfur vulcanization of natural and synthetic rubbers. They are typically employed in conjunction with primary accelerators, such as those from the thiazole and sulfenamide classes, to enhance the rate and efficiency of the cross-linking process. While chemically similar, their performance characteristics exhibit notable distinctions that can significantly impact rubber processing and the final properties of the vulcanized product.

Performance Comparison: OTG vs. DPG

A key differentiator between the two accelerators is their effect on the initial stage of vulcanization, commonly referred to as scorch time. Scorch time is a critical processing parameter, representing the period during which the rubber compound can be mixed and shaped at elevated temperatures without premature curing.

Cure Characteristics:

Experimental data consistently indicates that this compound offers superior scorch safety compared to diphenylguanidine. This means that rubber compounds accelerated with OTG can be processed for longer durations or at higher temperatures before the onset of vulcanization, reducing the risk of material waste and equipment fouling.

In terms of overall cure rate, both guanidines act as effective activators for primary accelerators, leading to a reduction in the optimal cure time (t90) and an increase in the cure rate index (CRI) compared to a system with a primary accelerator alone. When used as secondary accelerators, they contribute to a high degree of cross-linking, resulting in vulcanizates with high modulus and good mechanical properties.[2][3]

Table 1: Qualitative Comparison of Cure Characteristics

ParameterThis compound (OTG/DOTG)Diphenylguanidine (DPG)
Scorch Safety (ts2) LongerShorter
Cure Rate Effective activatorEffective activator
State of Cure HighHigh

Mechanical Properties of Vulcanizates:

Both OTG and DPG contribute to the development of robust mechanical properties in the final rubber product. Vulcanizates containing these secondary accelerators typically exhibit high tensile strength, modulus, and hardness.[4] The higher cross-link density achieved with guanidine accelerators generally translates to improved stiffness and resistance to deformation.[4] However, it is also noted that guanidine-accelerated vulcanizates can have poorer heat aging resistance and may be prone to discoloration, particularly in light-colored compounds.[1][4]

Experimental Protocols

The evaluation of vulcanization accelerators is typically conducted using standardized testing methods to ensure comparability and reproducibility of results. The key experimental protocols are outlined below.

1. Cure Characteristics Analysis:

The cure characteristics of rubber compounds are determined using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR) in accordance with ASTM D2084 .[1][5][6][7]

  • Principle: A small, uncured rubber sample is placed in a heated, sealed cavity containing an oscillating rotor or die. The torque required to oscillate the rotor/die at a specified angle and frequency is measured as a function of time. As vulcanization proceeds, the stiffness of the rubber increases, leading to a corresponding increase in torque.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness or modulus of the fully cured rubber, which is related to the cross-link density.[8]

    • Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque, representing the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the point at which the desired vulcanization state is achieved.

2. Pre-Vulcanization Characteristics (Mooney Scorch):

The Mooney Viscometer, as described in ASTM D1646 , is used to assess the processing safety of a rubber compound by measuring its Mooney Scorch time.[2][9][10][11][12]

  • Principle: A rotor rotates at a constant speed within a heated, pressurized die cavity filled with the uncured rubber compound. The resistance to this rotation is measured as Mooney viscosity. As the compound begins to cure, the viscosity increases.

  • Key Parameter Measured:

    • Mooney Scorch Time (t5 or t10): The time it takes for the Mooney viscosity to rise by 5 or 10 units above the minimum viscosity.

3. Mechanical Properties Testing:

The physical properties of the vulcanized rubber are evaluated using a series of standardized tests.

  • Tensile Properties (ASTM D412): Dumbbell-shaped specimens are stretched at a constant rate until they break. This test determines:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The maximum extent to which the material can be stretched before breaking.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).

  • Hardness (ASTM D2240): The resistance of the rubber to indentation is measured using a durometer, typically on the Shore A scale.

  • Tear Strength (ASTM D624): This test measures the resistance of the rubber to the growth of a cut or nick when under tension.

Vulcanization Mechanism and Signaling Pathway

The vulcanization of rubber with sulfur and accelerators is a complex process involving a series of chemical reactions. When used as secondary accelerators, guanidines like OTG and DPG play a crucial role in activating the primary accelerator (e.g., a thiazole like MBTS) to form an active sulfurating agent. This agent then reacts with the rubber polymer chains to create cross-links.

The general mechanism can be visualized as a multi-step process:

VulcanizationMechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase Primary_Accelerator Primary Accelerator (e.g., Thiazole) Active_Complex Active Accelerator-Sulfur Complex Primary_Accelerator->Active_Complex Reacts with Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Facilitated by Guanidine_Accelerator Guanidine Accelerator (OTG or DPG) Guanidine_Accelerator->Active_Complex Activated by Rubber_Chains Rubber Polymer Chains Active_Complex->Rubber_Chains Reacts with Crosslinked_Rubber Vulcanized Rubber Network Rubber_Chains->Crosslinked_Rubber Forms Sulfur Cross-links

Caption: Simplified workflow of accelerated sulfur vulcanization.

In this pathway, the guanidine accelerator, being a basic compound, activates the primary accelerator and facilitates the formation of a complex with sulfur. This active complex is more efficient at donating sulfur to the rubber polymer chains, leading to the formation of the desired three-dimensional cross-linked network that gives rubber its characteristic elasticity and strength.

Experimental Workflow

A typical workflow for comparing the performance of vulcanization accelerators is as follows:

ExperimentalWorkflow Start Start: Define Rubber Formulation Compounding Rubber Compounding (Two-roll mill or internal mixer) Start->Compounding Sample_Prep Sample Preparation for Testing Compounding->Sample_Prep Vulcanization Vulcanization of Test Slabs (Compression molding) Compounding->Vulcanization Rheometry Cure Characteristics Analysis (ASTM D2084) Sample_Prep->Rheometry Mooney Mooney Scorch Test (ASTM D1646) Sample_Prep->Mooney Data_Analysis Data Analysis and Comparison Rheometry->Data_Analysis Mooney->Data_Analysis Mechanical_Testing Mechanical Property Testing (ASTM D412, D2240, etc.) Vulcanization->Mechanical_Testing Mechanical_Testing->Data_Analysis Conclusion Conclusion on Accelerator Performance Data_Analysis->Conclusion

Caption: Standard experimental workflow for accelerator evaluation.

Environmental and Toxicological Considerations

Both DPG and OTG have been identified as environmental contaminants, with studies detecting their presence in indoor dust and water sources.[13] Toxicological studies have indicated that DPG may have neurotoxic and endocrine-disrupting properties. For OTG, studies have reported reproductive and developmental toxicity in rats.[13] The potential for human exposure through various environmental pathways is an area of ongoing research.

Conclusion

The choice between this compound and diphenylguanidine as a secondary vulcanization accelerator depends on the specific processing requirements and desired final properties of the rubber product. OTG offers a distinct advantage in terms of improved scorch safety, which can be critical for preventing premature vulcanization during mixing and shaping operations. Both accelerators are effective in activating primary accelerators and contributing to a high state of cure and robust mechanical properties. However, considerations regarding their environmental fate and potential toxicity are becoming increasingly important in material selection. For applications where processing latitude is a primary concern, this compound presents a compelling alternative to diphenylguanidine.

References

A Comparative Guide to the Catalytic Efficiency of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine derivatives have emerged as a versatile and powerful class of organocatalysts, prized for their strong basicity and unique ability to act as hydrogen-bond donors. Their utility spans a wide range of organic transformations, from carbon-carbon bond formation to polymerization, making them valuable tools in both academic research and industrial drug development. This guide provides a comparative analysis of the catalytic efficiency of various guanidine derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Comparison of Catalytic Performance

The catalytic efficiency of guanidine derivatives is highly dependent on their structure and the specific reaction being catalyzed. This section compares the performance of common achiral and chiral guanidine catalysts in key organic reactions.

Achiral Guanidine Catalysts: TBD and MTBD

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), are among the most widely used bicyclic guanidine catalysts. Their rigid structure and strong basicity make them highly effective in a variety of reactions.

Table 1: Performance in Michael Addition of Dimethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)¹
TBD102959.54.75
MTBD104929.22.3

¹Calculated from the provided data.

Table 2: Performance in the Henry (Nitroaldol) Reaction of Benzaldehyde and Nitromethane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)¹
TBD100.5949.418.8
MTBD101919.19.1

¹Calculated from the provided data.

Chiral Guanidine Catalysts in Asymmetric Synthesis

Chiral guanidine derivatives are highly effective in promoting enantioselective transformations, leveraging their ability to create a chiral environment through hydrogen bonding.

Table 3: Performance in Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Turnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)¹
Axially Chiral Guanidine1129895988.17

¹Calculated from representative data.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.

General Procedure for TBD-Catalyzed Michael Addition

To a solution of chalcone (1.0 mmol) in toluene (5 mL), dimethyl malonate (1.2 mmol) is added. The reaction mixture is stirred at room temperature, and TBD (0.1 mmol, 10 mol%) is subsequently added. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for MTBD-Catalyzed Henry Reaction

To a stirred solution of benzaldehyde (1.0 mmol) in nitromethane (10.0 mmol) at 0 °C, MTBD (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by TLC. After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

General Procedure for Asymmetric Michael Addition with a Chiral Guanidine Catalyst

To a stirred solution of the β-nitrostyrene derivative (0.2 mmol) and the chiral guanidine catalyst (0.002 mmol, 1 mol%) in toluene (1.0 mL) at room temperature, dimethyl malonate (0.3 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated in the corresponding data table. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the γ-nitro carbonyl compound. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic activity of guanidine bases stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.

Catalytic_Cycle_Michael_Addition cluster_0 Catalytic Cycle Guanidine Guanidine Guanidinium_Ion Guanidinium_Ion Guanidine->Guanidinium_Ion + Pronucleophile Pronucleophile Pronucleophile Nucleophile Nucleophile Pronucleophile->Nucleophile Deprotonation Electrophile Electrophile Guanidinium_Ion->Guanidine + Product Intermediate Intermediate Guanidinium_Ion->Intermediate H-bonding activation Nucleophile->Intermediate + Electrophile Product Product Intermediate->Product Protonation

Caption: Generalized catalytic cycle for a guanidine-catalyzed Michael addition.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reactants Combine Reactants (Substrate, Nucleophile) Start->Reactants Solvent Add Solvent Reactants->Solvent Catalyst Add Guanidine Catalyst Solvent->Catalyst Reaction Stir at Specified Temperature and Time Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a guanidine-catalyzed reaction.

N-o-tolyl-guanidine: A Comparative Guide to its Efficacy in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of novel synthetic strategies. This guide provides an objective comparison of the performance of N-o-tolyl-guanidine and its derivatives against other organocatalysts in two widely applicable synthetic routes: the Biginelli reaction for the synthesis of dihydropyrimidines and the Michael addition for carbon-carbon bond formation.

This document summarizes quantitative data from various studies, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and workflows to offer a comprehensive evaluation of this compound's efficacy.

The Biginelli Reaction: Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidines (DHPMs), a class of heterocyclic compounds with significant pharmacological activities.[1][2] Various catalysts have been employed to improve the yields and reaction conditions of this classical transformation.[3][4] Guanidines, owing to their basicity, have emerged as effective organocatalysts for this reaction.[5][6]

Comparative Performance of Catalysts in the Biginelli Reaction

The following table summarizes the performance of various catalysts in the Biginelli reaction between an aldehyde, a β-ketoester, and urea or its derivatives. This allows for a direct comparison of reaction conditions and yields.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemp. (°C)Time (h)Yield (%)Reference
Triazone-protected Guanidine p-NitrobenzaldehydeEthyl acetoacetateProtected GuanidineDMF701286[6]
Guanidine Hydrochloride BenzaldehydeEthyl acetoacetateGuanidine HClEtOH120 (MW)0.1770[5]
(-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide BenzaldehydeEthyl acetoacetateThioureaNeat50->96[4]
CuFe2O4 Nanoparticles 4-MethoxybenzaldehydeEthyl acetoacetateUreaUltrasound500.3392[7]
Chitosan Immobilized Ionic Liquid BenzaldehydeEthyl acetoacetateUreaNeat90-High[8]
Ammonium Chloride VariousAcetylacetoneUrea/ThioureaSolvent-free--Good[9]
[bmim][MeSO4] BenzaldehydeEthyl acetoacetateUreaNeatRT0.4291[10]
Experimental Protocol: Biginelli Reaction Catalyzed by a Protected Guanidine

This protocol is adapted from a study on the synthesis of guanidine-containing heterocycles.[6]

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.2 mmol)

  • Triazone-protected guanidine (1.1 mmol)

  • Sodium bicarbonate (NaHCO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the aldehyde and β-ketoester in DMF, add the triazone-protected guanidine and a catalytic amount of sodium bicarbonate.

  • Heat the reaction mixture at 70 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight and Workflow

The following diagrams illustrate the proposed mechanism of the Biginelli reaction and a general experimental workflow.

Biginelli_Mechanism cluster_step1 Step 1: Aldehyde-Urea Condensation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration A Aldehyde I1 N-Acyliminium Ion A->I1 + H+ U Urea U->I1 I2 Intermediate I1->I2 K β-Ketoester (Enol form) K->I2 P Dihydropyrimidine (DHPM) I2->P - H2O

Proposed mechanism for the Biginelli reaction.

Biginelli_Workflow Start Start Reactants Combine Aldehyde, β-Ketoester, Urea, and Catalyst Start->Reactants Reaction Heat Reaction Mixture (Conventional or MW) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Characterize Pure Dihydropyrimidine Purification->Product

General experimental workflow for the Biginelli reaction.

The Michael Addition: Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[11] Organocatalysts, including guanidine derivatives, have been shown to be effective in promoting this reaction under mild conditions.[11][12]

Comparative Performance of Guanidine-based Catalysts in the Michael Addition

The following table presents a comparison of different guanidine and related organocatalysts in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

CatalystMichael AcceptorMichael DonorSolventTemp. (°C)Time (h)Yield (%)Reference
N-benzyl-N',N''-diphenylguanidine ChalconeNitromethaneTolueneRT1292[11]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) ChalconeDimethyl Malonate-RT295[12]
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) ChalconeDimethyl Malonate-RT492[12]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ChalconeDimethyl Malonate-RT688[12]

Note: While direct data for this compound was not found, N-benzyl-N',N''-diphenylguanidine serves as a structurally similar analogue.

Experimental Protocol: Michael Addition Catalyzed by a Tri-substituted Guanidine

This protocol is based on a study utilizing N-benzyl-N',N''-diphenylguanidine as the catalyst.[11]

Materials:

  • α,β-Unsaturated carbonyl compound (Michael acceptor, 1.0 mmol)

  • Nucleophile (Michael donor, 1.2 mmol)

  • N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the Michael acceptor and N-benzyl-N',N''-diphenylguanidine in the anhydrous solvent.

  • Add the Michael donor to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle and Logical Relationships

The diagrams below illustrate the proposed catalytic cycle for a guanidine-catalyzed Michael addition and the logical relationship in catalyst selection.

Michael_Addition_Cycle Catalyst Guanidine Catalyst Activated_Nu Activated Nucleophile (Nu-) Catalyst->Activated_Nu Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Catalyst Intermediate Enolate Intermediate Activated_Nu->Intermediate + Acceptor Acceptor Michael Acceptor Acceptor->Intermediate Product Michael Adduct Intermediate->Product + H+ Product->Catalyst Regeneration Protonated_Cat Protonated Guanidinium Protonated_Cat->Intermediate

Catalytic cycle of a guanidine-catalyzed Michael addition.

Catalyst_Selection Goal Efficient Synthesis Reaction_Type Choose Synthetic Route (e.g., Biginelli, Michael Add.) Goal->Reaction_Type Catalyst_Class Select Catalyst Class (e.g., Organocatalyst) Reaction_Type->Catalyst_Class Subclass Consider Guanidines Catalyst_Class->Subclass Specific_Catalyst Evaluate Specific Guanidine (e.g., this compound, TBD) Subclass->Specific_Catalyst Comparison Compare Performance Data (Yield, Time, Conditions) Specific_Catalyst->Comparison Final_Choice Select Optimal Catalyst Comparison->Final_Choice Optimization Optimize Reaction Conditions Final_Choice->Optimization

Logical workflow for catalyst selection in a synthetic route.

References

Cross-reactivity studies of N-o-tolyl-guanidine with other reagents.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding profile of N-o-tolyl-guanidine (DOTG), a widely used sigma receptor agonist. This report presents a comparative analysis of its cross-reactivity with other biological targets, supported by quantitative data and detailed experimental protocols.

This compound, also known as 1,3-di-o-tolylguanidine (DOTG or DTG), is a high-affinity non-selective agonist for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] It is a crucial tool in neuroscience research for studying the physiological and pharmacological roles of these receptors. Understanding its cross-reactivity profile is paramount for interpreting experimental results accurately and for the development of more selective ligands. This guide provides a summary of the binding affinity of DOTG against a panel of receptors and enzymes, along with the methodologies used to determine these interactions.

Cross-Reactivity Profile of this compound

To assess the selectivity of this compound, its binding affinity has been determined across a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The data, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, reveals a high degree of selectivity for sigma receptors.

TargetKi (nM)SpeciesAssay TypeReference
Sigma-1 (σ₁) Receptor 14.5HumanRadioligand BindingNIMH PDSP
Sigma-2 (σ₂) Receptor 16.7HumanRadioligand BindingNIMH PDSP
5-HT₂ₐ Receptor>10,000HumanRadioligand BindingNIMH PDSP
5-HT₂c Receptor>10,000HumanRadioligand BindingNIMH PDSP
Dopamine D₂ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Muscarinic M₁ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Muscarinic M₃ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Opioid Receptor (μ, δ, κ)>10,000HumanRadioligand BindingNIMH PDSP
Adrenergic α₁ₐ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Adrenergic α₂ₐ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Adrenergic β₁ Receptor>10,000HumanRadioligand BindingNIMH PDSP
Histamine H₁ Receptor>10,000HumanRadioligand BindingNIMH PDSP
NMDA Receptor (PCP site)1,400RatRadioligand BindingNIMH PDSP

Table 1: Binding affinities (Ki) of this compound for various receptors. A higher Ki value indicates lower binding affinity.

The data clearly indicates that this compound exhibits high affinity for both sigma-1 and sigma-2 receptors, with Ki values in the low nanomolar range. In contrast, its affinity for a wide range of other receptors, including serotonergic, dopaminergic, muscarinic, opioid, adrenergic, and histaminergic receptors, is negligible, with Ki values exceeding 10,000 nM. A modest affinity for the PCP site of the NMDA receptor was observed, although it is significantly lower than its affinity for sigma receptors.

Experimental Protocols

The binding affinities presented in this guide are primarily determined using radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay used to assess the affinity of a test compound like this compound for the sigma-1 receptor.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 ligand).

  • Test Compound: this compound (DOTG).

  • Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel Cell Harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation counter.

  • Scintillation Cocktail: Ecoscint A or equivalent.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL. Homogenize briefly using a Polytron homogenizer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of varying concentrations of this compound.

    • 50 µL of [³H]-(+)-Pentazocine at a final concentration of approximately 1 nM.

    • 100 µL of the prepared membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using Prism software).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Competitor_Prep Competitor (DOTG) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine IC50 Calculate Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound involves its interaction with sigma receptors, which are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane. The binding of DOTG to these receptors can modulate a variety of downstream signaling pathways, influencing cellular processes such as calcium signaling, ion channel function, and cell survival.

Sigma_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_effects Downstream Cellular Effects DOTG This compound (DOTG) Sigma1 Sigma-1 Receptor DOTG->Sigma1 Agonist Sigma2 Sigma-2 Receptor DOTG->Sigma2 Agonist Ca_Signaling Modulation of Calcium Signaling Sigma1->Ca_Signaling Ion_Channels Regulation of Ion Channels Sigma1->Ion_Channels Cell_Survival Influence on Cell Survival Pathways Sigma1->Cell_Survival Sigma2->Cell_Survival Neuronal_Function Modulation of Neuronal Function Ca_Signaling->Neuronal_Function Ion_Channels->Neuronal_Function Cell_Survival->Neuronal_Function

Caption: Simplified signaling pathways modulated by DOTG binding to sigma receptors.

References

A Comparative Performance Analysis of N,N'-di-o-tolylguanidine and Other Organic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the field of organic synthesis, the selection of an appropriate organic base is critical for reaction efficiency, selectivity, and yield. Guanidine derivatives, known for their strong, non-nucleophilic basicity, are frequently employed as catalysts in a multitude of reactions. This guide provides a detailed performance comparison of N,N'-di-o-tolylguanidine (DOTG), a sterically hindered aromatic guanidine, with other widely used organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,1,3,3-Tetramethylguanidine (TMG), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

This analysis focuses on key performance indicators including basicity (pKa), catalytic activity in representative organic transformations, and physicochemical properties, supported by experimental data from peer-reviewed literature.

Physicochemical Properties and Basicity

The basicity of an organic base, quantified by the pKa of its conjugate acid, is a primary determinant of its catalytic prowess. Guanidines are typically stronger bases than amidines due to the extensive resonance stabilization of the guanidinium cation formed upon protonation.[1] The steric and electronic effects of substituents significantly modulate this property.

N,N'-di-o-tolylguanidine is a solid, sterically hindered base.[2] Its two ortho-tolyl groups create a bulky environment around the basic nitrogen center, which can influence its reactivity and selectivity. In contrast, DBU is a liquid bicyclic amidine, while TMG is a less hindered acyclic guanidine.[3] TBD is a bicyclic guanidine with a rigid structure that enhances its basicity.

The table below summarizes the key physicochemical properties and pKa values of these bases. Note that pKa values are highly solvent-dependent.[1]

PropertyN,N'-di-o-tolylguanidine (DOTG)DBUTMGTBD
Chemical Class GuanidineAmidineGuanidineBicyclic Guanidine
Physical Form White SolidLiquid[3]LiquidWhite Solid[4]
Molecular Weight 239.35 g/mol [5]152.24 g/mol 115.18 g/mol 139.20 g/mol [4]
pKa (Conjugate Acid) 10.32 (Predicted, Water)[6]~24.3 (Acetonitrile)~23.3 (Acetonitrile)~26.0 (Acetonitrile)[7][8]
Water Solubility 70 mg/L at 20°C[5][9]MiscibleMiscibleSoluble[4]
Performance in Catalysis: Ring-Opening Polymerization (ROP)

Guanidine and amidine bases are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone, which are crucial for producing biodegradable polymers such as polylactic acid (PLA).[7][10] The catalyst initiates the reaction by activating an alcohol initiator, which then attacks the monomer.[11]

The performance of these bases in ROP is influenced by their basicity, steric hindrance, and ability to form hydrogen bonds to activate the monomer and propagating chain end.[12][13] While direct comparative studies for DOTG in ROP are limited, we can infer its potential performance based on the behavior of similar guanidine structures and compare it with established catalysts like DBU and TBD. Stronger bases generally lead to faster polymerization rates.[14][15]

The following table presents typical performance data for DBU and TBD in the ROP of L-lactide, illustrating the high efficiency of these organic bases.

CatalystMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)PDI
DBU100RT0.25>951.15
TBD100RT<0.1>981.05

Data synthesized from representative literature on lactide polymerization. PDI (Polydispersity Index) indicates the distribution of molecular weights in the resulting polymer; a value closer to 1.0 indicates a more controlled polymerization.

The high steric hindrance of DOTG, resulting from its two ortho-tolyl groups, might lead to different selectivity compared to less hindered bases, although it could potentially reduce the reaction rate. Hydrophobic substituents are generally preferred for sigma receptor affinity, a known biological target of DOTG.[16]

Experimental Protocols & Methodologies

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below is a representative protocol for conducting a catalyzed reaction, which can be adapted to compare the performance of DOTG with other bases.

General Protocol for Ring-Opening Polymerization of L-Lactide

This protocol describes a typical procedure for the ROP of L-lactide using an organic base as a catalyst and an alcohol as an initiator.

1. Materials:

  • L-Lactide (recrystallized from dry toluene and sublimed before use)

  • Organic Base Catalyst (e.g., DBU, TBD, DOTG), dried and stored under inert atmosphere

  • Initiator (e.g., Benzyl Alcohol), distilled over CaH₂ and stored under inert atmosphere

  • Solvent (e.g., Dichloromethane or Toluene), dried using a solvent purification system

2. Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations

  • Dry glassware (vials, syringes)

  • Magnetic stirrer and stir bars

  • Gas Chromatograph (GC) for monitoring monomer conversion

  • Gel Permeation Chromatograph (GPC) for determining polymer molecular weight and PDI

3. Procedure:

  • Preparation: All manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Stock Solutions: Prepare stock solutions of the catalyst and initiator in the chosen dry solvent to ensure accurate dispensing of small quantities. For example, a 1.0 M solution of benzyl alcohol and a 0.2 M solution of the organic base.

  • Reaction Setup: In a glovebox, add a stir bar and a specific amount of L-lactide (e.g., 200 mg) to a dried vial. Dissolve the monomer in a calculated volume of solvent (e.g., 2 mL).

  • Initiation: Using a syringe, add the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • Catalysis: Start the polymerization by adding the required volume of the catalyst stock solution (e.g., to achieve a 1:1 ratio of catalyst to initiator).

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). At timed intervals, withdraw small aliquots from the reaction mixture, quench them with a weak acid (e.g., benzoic acid solution), and analyze by GC to determine monomer conversion.

  • Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by adding a slight excess of a weak acid. Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent like cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

  • Characterization: Analyze the purified polymer using GPC to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the interplay of chemical properties.

G Experimental Workflow for Catalyst Performance Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization A Reagent Purification (Monomer, Initiator) B Inert Atmosphere Setup (Glovebox/Schlenk) A->B C Stock Solution Prep (Catalyst, Initiator) B->C D Reaction Setup (Monomer + Solvent) C->D E Initiation D->E F Catalysis E->F G Monitoring (Aliquots for GC) F->G H Termination & Precipitation G->H I Polymer Purification & Drying H->I J Characterization (GPC, NMR) I->J G Factors Influencing Organic Base Performance cluster_properties Inherent Base Properties cluster_outcomes Catalytic Outcomes pka Basicity (pKa) rate Reaction Rate pka->rate increases sterics Steric Hindrance (e.g., o-tolyl groups) sterics->rate decreases selectivity Selectivity (e.g., Stereoselectivity) sterics->selectivity influences hbond H-Bonding Ability hbond->rate increases control Polymerization Control (Low PDI) hbond->control improves

References

A Comparative Guide to the Efficacy of N-o-tolyl-guanidine Versus Other Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N,N'-di-o-tolylguanidine (DTG), a non-selective sigma receptor agonist, against a panel of other well-characterized sigma receptor ligands. The following sections detail their comparative binding affinities, functional efficacies in relevant in vitro assays, and the experimental protocols utilized for these assessments.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The table below summarizes the Ki values for DTG and other selected sigma receptor ligands at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

LigandTypeσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
N,N'-di-o-tolylguanidine (DTG) Non-selective Agonist35.5 - 6921 - 39.9~0.5 - 1.1 (Non-selective)
(+)-Pentazocineσ₁ Agonist1.7 - 6.5>1000>150 (σ₁ selective)
HaloperidolAntagonist2.0 - 6.554~8-27 (Moderately σ₁ selective)
SA4503 (Cutamesine)σ₁ Agonist3.3 - 4.651 - 178414 - 55 (σ₁ selective)
RimcazoleAntagonist14803860.26 (σ₂ selective)
BD-1063σ₁ Antagonist4.43 - 9449>49 (σ₁ selective)

Comparative Analysis of Functional Efficacy

Beyond binding affinity, the functional efficacy of a ligand describes its ability to elicit a biological response. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various cellular assays.

Modulation of Intracellular Calcium ([Ca²⁺]i)

Sigma-1 receptors are known to modulate intracellular calcium signaling. The following table presents available data on the functional efficacy of the selected ligands in assays measuring changes in intracellular calcium.

LigandAssay TypeEffectIC₅₀ / EC₅₀Cell Type
N,N'-di-o-tolylguanidine (DTG) Ischemia-evoked [Ca²⁺]i elevationInhibitionNot explicitly foundCortical Neurons
(+)-PentazocineStore-operated Ca²⁺ entryPotentiationNot explicitly found (Effective at 1µM)MCF7σ1 and SK-N-SH cells[1]
HaloperidolK⁺-evoked [Ca²⁺]i elevationInhibition7.8 µM[2]Cultured Rat Hippocampal Neurons[2]
SA4503Voltage-gated Ca²⁺ influxInhibitionNot explicitly found (Blocks ~30% at 10µM)Hippocampal Neurons[3]
RimcazoleBasal [Ca²⁺]iElevationNot explicitly foundVarious
BD-1063Molixan-induced Ca²⁺ mobilizationSuppressionNot explicitly foundRat Peritoneal Macrophages[4]
Neurite Outgrowth

Sigma-1 receptor activation has been linked to the promotion of neurite outgrowth, a crucial process in neuronal development and regeneration.

LigandAssay TypeEffectIC₅₀ / EC₅₀Cell Type
N,N'-di-o-tolylguanidine (DTG) Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
(+)-PentazocineNGF-induced neurite outgrowthPotentiationNot explicitly foundPC12 cells
HaloperidolNeurite OutgrowthInhibitionDose-dependent inhibition at 1-50 µM[5][6]SH-SY5Y cells, Primary Striatal Neurons[5][6]
SA4503NGF-induced neurite outgrowthPotentiationNot explicitly found (Effective at 0.01-1.0 µM)[7]PC12 cells[7]
RimcazoleNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
BD-1063Reverses agonist-induced potentiation of neurite outgrowthAntagonismNot explicitly foundPC12 cells

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for sigma-1 or sigma-2 receptors.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the target sigma receptor subtype (e.g., guinea pig brain for σ₁, rat liver for σ₂).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., --INVALID-LINK---pentazocine for σ₁, [³H]DTG for σ₂).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to saturate all specific binding sites (e.g., haloperidol).

  • Test Compounds: Serial dilutions of the compound to be tested.

  • Assay Buffer: Typically Tris-HCl buffer at a physiological pH.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

  • Equilibration: Allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each receptor and radioligand.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium ([Ca²⁺]i) Imaging Assay (General Protocol)

This protocol describes a method to measure changes in intracellular calcium concentration in response to ligand application.

Materials:

  • Cell Culture: Adherent cells expressing the sigma receptor of interest grown on coverslips or in microplates.

  • Calcium Indicator Dye: A fluorescent dye that changes its spectral properties upon binding to Ca²⁺ (e.g., Fura-2 AM, Fluo-4 AM).

  • Imaging System: A fluorescence microscope or plate reader capable of ratiometric imaging or measuring fluorescence intensity at appropriate wavelengths.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Test Compounds: Solutions of the ligands to be tested.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the cells on the imaging system and record the baseline fluorescence for a period to establish a stable signal.

  • Compound Addition: Add the test compound to the cells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes) is used to calculate the change in intracellular calcium concentration. The magnitude and kinetics of the calcium response are analyzed to determine the effect of the ligand. EC₅₀ or IC₅₀ values can be determined from dose-response curves.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Its activation triggers a complex array of downstream signaling events.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1-BiP Sigma-1 Receptor-BiP Complex Dissociation Dissociation Sigma1-BiP->Dissociation Leads to IP3R IP3 Receptor Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates VDAC VDAC Ca_Uptake Ca²⁺ Uptake VDAC->Ca_Uptake Ligand Agonist Ligand (e.g., (+)-Pentazocine, SA4503) Ligand->Sigma1-BiP Binds Antagonist Antagonist Ligand (e.g., Haloperidol, BD-1063) Antagonist->Sigma1-BiP Blocks agonist binding Dissociation->IP3R Sigma-1 modulates Modulation Modulation Ca_Release->VDAC Enters via Cell_Signaling Downstream Cellular Signaling (Neurite Outgrowth, etc.) Ca_Release->Cell_Signaling

Caption: Sigma-1 receptor signaling cascade upon agonist activation.

Experimental Workflow for Ligand Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of different sigma receptor ligands.

Efficacy_Workflow Start Start: Select Ligands (DTG, (+)-Pentazocine, etc.) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay1 Intracellular Calcium Assay Start->Functional_Assay1 Functional_Assay2 Neurite Outgrowth Assay Start->Functional_Assay2 Data_Analysis Data Analysis (Ki, IC50, EC50 Calculation) Binding_Assay->Data_Analysis Functional_Assay1->Data_Analysis Functional_Assay2->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison Conclusion Conclusion: Rank Ligand Efficacy Comparison->Conclusion

Caption: Workflow for comparing sigma receptor ligand efficacy.

References

A Comparative Guide to Guanidine-Based Organocatalysts: The Bicyclic Powerhouse TBD vs. Acyclic N-o-tolyl-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative analysis of two guanidine-based catalysts: the well-established, bicyclic 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and the acyclic N-o-tolyl-guanidine. While TBD is a widely studied and highly effective catalyst for a plethora of reactions, it is crucial to note that experimental data on the catalytic applications of this compound in synthetic organic chemistry is conspicuously scarce in the current literature. Consequently, this guide will present a comprehensive overview of TBD's performance, supported by experimental data, alongside a theoretical comparison to this compound based on fundamental principles of catalyst structure and reactivity.

Introduction to TBD and this compound

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful, non-nucleophilic, bicyclic guanidine that has garnered significant attention as a versatile organocatalyst.[1][2] Its high basicity, coupled with a rigid structure, allows it to efficiently catalyze a wide array of reactions, including ring-opening polymerizations, Michael additions, and aldol reactions.[3][4] The key to TBD's efficacy lies in its ability to act as a bifunctional catalyst, utilizing both its Brønsted basicity and its capacity as a hydrogen-bond donor.[5]

This compound is an acyclic, substituted guanidine. Unlike TBD, its applications in organocatalysis are not well-documented. While it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its performance as a catalyst in organic reactions has not been extensively reported.[6] Theoretical considerations suggest that its acyclic nature and the steric hindrance imparted by the ortho-tolyl group may influence its catalytic activity relative to TBD.

Comparative Performance Analysis

Due to the limited data for this compound, this section will focus on the well-documented catalytic performance of TBD and provide a theoretical comparison of the structural and electronic properties that differentiate the two catalysts.

Structural and Electronic Considerations

The disparity in catalytic activity between cyclic and acyclic guanidines can be largely attributed to their structural differences.[5][7]

  • Basicity and Conformational Rigidity: TBD's bicyclic structure locks its conformation, leading to enhanced basicity and a pre-organized active site for catalysis.[1] In contrast, acyclic guanidines like this compound possess greater conformational flexibility. This freedom of rotation can result in a less defined active state, potentially leading to lower reaction rates and selectivity.[1] Studies have shown that acyclic guanidines are generally less basic than TBD.[5]

  • Bifunctional Catalysis: TBD's structure incorporates a protonated guanidinium ion and a hydrogen-bond donor in close proximity, enabling it to activate both the nucleophile and the electrophile simultaneously.[5] While acyclic guanidines can also act as hydrogen-bond donors, their flexibility may not position the donor and basic sites as optimally as in the rigid TBD framework.

  • Steric Hindrance: The ortho-tolyl group in this compound introduces steric bulk near the guanidine core. This may hinder the approach of substrates to the catalytic site, potentially reducing reaction rates compared to the more accessible catalytic sites of TBD.

Catalytic Performance of TBD in Key Reactions

TBD has demonstrated exceptional performance across a range of important organic transformations. Below are summaries of its effectiveness in ring-opening polymerization and Michael additions, with representative experimental data.

Table 1: TBD-Catalyzed Ring-Opening Polymerization (ROP) of Lactide

EntryMonomerCatalyst Loading (mol%)InitiatorSolventTimeConversion (%)Molecular Weight (Mn, g/mol )Polydispersity (Đ)
1rac-Lactide1Benzyl AlcoholCH₂Cl₂1 min>9519,7001.15
2L-Lactide0.1Benzyl AlcoholToluene5 min9828,8001.05
3rac-Lactide0.51-PyrenemethanolCH₂Cl₂10 min9932,4001.10

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Table 2: TBD-Catalyzed Michael Addition Reactions

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (%)
1Diethyl malonateChalcone10Toluene1295N/A
2NitromethaneChalcone20THF2488N/A
3ThiophenolCyclohexenone5CH₂Cl₂199N/A

Data compiled from representative literature. N/A: Not applicable for achiral products. Actual results may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for TBD-Catalyzed Ring-Opening Polymerization of Lactide

In a nitrogen-filled glovebox, a stock solution of TBD in the chosen anhydrous solvent (e.g., CH₂Cl₂) is prepared. To a vial containing the monomer (e.g., lactide) and a magnetic stir bar, the desired amount of initiator (e.g., benzyl alcohol) is added. The appropriate volume of the TBD stock solution is then added to initiate the polymerization. The reaction is stirred at the specified temperature for the designated time. An aliquot is taken to determine the monomer conversion by ¹H NMR spectroscopy. The polymerization is quenched by the addition of a weak acid (e.g., benzoic acid). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.

General Procedure for TBD-Catalyzed Michael Addition

To a solution of the Michael donor (1.0 equiv) and Michael acceptor (1.2 equiv) in the specified solvent, TBD (catalyst loading as indicated) is added at the reaction temperature. The reaction mixture is stirred for the time indicated in the table. Upon completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired Michael adduct.

Mechanistic Insights and Visualizations

TBD's catalytic efficacy is often attributed to its ability to operate through a bifunctional mechanism, activating both the nucleophile and the electrophile. In the case of ring-opening polymerization, TBD is proposed to deprotonate the initiator alcohol, increasing its nucleophilicity, while simultaneously activating the monomer via hydrogen bonding.

TBD_ROP_Mechanism cluster_activation Catalyst Activation cluster_propagation Polymerization TBD TBD Activated_Complex TBD-H+...-OR H-bonds to Monomer TBD->Activated_Complex Deprotonates ROH R-OH (Initiator) ROH->Activated_Complex Monomer Lactone Monomer Monomer->Activated_Complex H-bonds Nucleophilic_Attack Nucleophilic Attack Activated_Complex->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Polymer_Chain Propagating Polymer Chain Ring_Opening->Polymer_Chain Regen_TBD TBD (Regenerated) Polymer_Chain->Regen_TBD Chain Growth

Caption: Proposed bifunctional mechanism of TBD in ring-opening polymerization.

A similar dual activation pathway is plausible in Michael additions, where TBD deprotonates the pronucleophile while activating the Michael acceptor.

TBD_Michael_Addition cluster_workflow Catalytic Cycle TBD TBD Activated\nIntermediate [TBD-H]+[Nu]- TBD->Activated\nIntermediate + Nu-H Pronucleophile Nu-H (Pronucleophile) Acceptor Michael Acceptor Transition\nState H-Bonded Complex Product Michael Adduct Product->TBD Regenerates Catalyst Activated\nIntermediate->Transition\nState + Acceptor Transition\nState->Product

Caption: Generalized workflow for a TBD-catalyzed Michael addition.

Conclusion

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) stands out as a highly efficient and versatile organocatalyst with a broad scope of applications, a fact that is well-supported by extensive experimental data. Its rigid bicyclic structure and potent, yet tunable, basicity contribute to its remarkable catalytic activity. In contrast, this compound remains a largely unexplored entity in the realm of organocatalysis. Based on theoretical considerations of its acyclic nature, conformational flexibility, and potential steric hindrance, it is hypothesized to be a less potent catalyst than TBD. Further experimental investigation into the catalytic properties of this compound and other acyclic guanidines is warranted to fully elucidate their potential and limitations in synthetic organic chemistry. For practitioners seeking a reliable and powerful guanidine-based organocatalyst, TBD remains the superior and well-documented choice.

References

A Comparative Guide to the Biological Effects of N-o-tolyl-guanidine: In-Vitro vs. In-Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of N,N'-di-o-tolylguanidine (DTG), a well-established sigma receptor ligand, from both in-vitro and in-vivo studies. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to be a valuable resource for researchers investigating the therapeutic potential of this compound.

I. Quantitative Data Summary: In-Vitro vs. In-Vivo Effects

The following tables summarize key quantitative parameters of DTG's biological activity, offering a direct comparison between laboratory and whole-organism studies.

Table 1: In-Vitro Receptor Binding Affinity and Functional Activity

ParameterSigma-1 ReceptorSigma-2 ReceptorCell Type/TissueReference
Ki (nM) 6142Guinea Pig Brain[1](--INVALID-LINK--)
Kd (nM) 19.8 (high affinity site)-Rat Forebrain Membranes[2](--INVALID-LINK--)
1310 (low affinity site)
KD (nM) -56Jurkat T cell line membranes[3](--INVALID-LINK--)
Bmax (fmol/mg protein) 291 (high affinity site)-Rat Forebrain Membranes[2](--INVALID-LINK--)
8680 (low affinity site)
Bmax (fmol/mg protein) -11706Jurkat T cell line membranes[3](--INVALID-LINK--)
IC50 (µM) -~200 (for SK channel block)HEK-293 cells (transfected with rSK2 or hSK3)[4](--INVALID-LINK--)
IC50 (µM) 74.7 (Ischemia-induced Ca2+ overload)-Cultured Cortical Neurons[5](--INVALID-LINK--)

Table 2: In-Vivo Efficacy and Potency

EffectAnimal ModelDosageRoute of AdministrationKey FindingsReference
Antinociception Mice (Tail-flick test)10, 15, and 20 mg/kgIntraperitoneal (i.p.)Significant, short-lived increase in tail-withdrawal latencies.[1](--INVALID-LINK--)
Hypothermia Mice10, 15, and 20 mg/kgi.p.Induced hypothermia.[1](--INVALID-LINK--)
Neuroprotection Rat (MCAO model)15 mg/kgSubcutaneous (s.c.)Reduced infarct size and increased neuronal survival when administered 24 hours after occlusion.[6](--INVALID-LINK--)
Anticonvulsant RatED50 = 5.25 nmolUnilateral focal injectionPotent suppression of bicuculline-induced seizures.[7](--INVALID-LINK--)

II. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

A. In-Vitro Experimental Protocols

1. Sigma Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kd) and density (Bmax) of DTG for sigma receptors.

  • Materials:

    • [3H]-1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand.

    • Membrane preparations from target tissue (e.g., guinea pig brain, rat forebrain, or cultured cells).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Unlabeled DTG for determining non-specific binding.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

    • Saturation Binding Assay:

      • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]DTG in the absence (total binding) and presence (non-specific binding) of a high concentration of unlabeled DTG.

      • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

      • Terminate the incubation by rapid filtration through glass fiber filters.

      • Wash the filters with ice-cold buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

B. In-Vivo Experimental Protocols

1. Tail-Flick Test for Antinociception in Mice

  • Objective: To assess the analgesic effect of DTG by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

  • Materials:

    • N,N'-di-o-tolylguanidine (DTG) solution.

    • Vehicle control (e.g., saline).

    • Male mice (e.g., Swiss-Webster).

    • Tail-flick analgesia meter with a radiant heat source.

    • Animal restrainers.

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room and restrainers for several days before the experiment.

    • Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal third of the tail on the radiant heat source and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

    • Drug Administration: Administer DTG or vehicle via the desired route (e.g., intraperitoneally).

    • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis:

      • Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

      • Compare the %MPE between the DTG-treated and vehicle-treated groups using appropriate statistical tests.

2. Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection

  • Objective: To evaluate the neuroprotective effects of DTG in a model of focal cerebral ischemia.

  • Materials:

    • N,N'-di-o-tolylguanidine (DTG) solution.

    • Vehicle control.

    • Male rats (e.g., Sprague-Dawley or Wistar).

    • Anesthesia (e.g., isoflurane).

    • Surgical instruments for MCAO (e.g., microscope, micro-scissors, forceps).

    • Monofilament suture to occlude the middle cerebral artery.

    • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct size determination.

  • Procedure:

    • Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • MCAO Induction: Ligate the CCA and the distal ECA. Insert a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • Drug Administration: Administer DTG or vehicle at the desired time point (e.g., 24 hours post-MCAO) via the chosen route (e.g., subcutaneous).

    • Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system.

    • Infarct Size Determination: After a specific duration (e.g., 48 or 72 hours post-MCAO), euthanize the rat and remove the brain. Slice the brain and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Data Analysis:

      • Quantify the infarct volume using image analysis software.

      • Compare the infarct volume and neurological scores between the DTG-treated and vehicle-treated groups.

III. Signaling Pathways and Experimental Workflows

Visualizations of the molecular pathways and experimental processes are provided below to enhance understanding.

A. Signaling Pathways

Sigma_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane / ER Membrane cluster_intracellular Intracellular DTG N-o-tolyl-guanidine (DTG) Sigma1R Sigma-1 Receptor DTG->Sigma1R Binds Sigma2R Sigma-2 Receptor DTG->Sigma2R Binds IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates IP3R IP3 Receptor Sigma1R->IP3R Stabilizes ERK ERK Signaling Sigma1R->ERK Activates ROS ROS Production Sigma2R->ROS Modulates Apoptosis Apoptosis Sigma2R->Apoptosis Regulates Ca_release Ca2+ Release from ER IP3R->Ca_release Neuronal_Survival Neuronal Survival & Plasticity Ca_release->Neuronal_Survival ROS->Apoptosis ERK->Neuronal_Survival

B. Experimental Workflows

In_Vitro_Workflow start Start prep Prepare Tissue/ Cell Membranes start->prep assay Perform Radioligand Binding Assay (Saturation or Competition) prep->assay incubate Incubate Membranes with [3H]DTG assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

In_Vivo_Workflow start Start acclimate Acclimate Animals to Test Environment start->acclimate baseline Measure Baseline (e.g., Tail-Flick Latency) acclimate->baseline administer Administer DTG or Vehicle baseline->administer test Perform Behavioral Test at Timed Intervals administer->test record Record Data (e.g., Latency, Score) test->record analyze Statistical Analysis record->analyze end End analyze->end

This guide provides a foundational understanding of the biological effects of this compound. Further research is encouraged to fully elucidate its complex mechanisms of action and therapeutic potential.

References

Benchmarking N-o-tolyl-guanidine as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of N-o-tolyl-guanidine and its derivatives as corrosion inhibitors. Targeted at researchers, scientists, and professionals in drug development, this document presents a comparative analysis with other guanidine-based inhibitors, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven overview of their efficacy in different metallic systems and corrosive environments.

Performance Data of Guanidine-Based Corrosion Inhibitors

The following tables summarize the inhibition efficiency of N,N'-di-o-tolyl-guanidine (DTG) and other guanidine derivatives under various experimental conditions.

Table 1: Performance of N,N'-di-o-tolyl-guanidine (DTG) as a Corrosion Inhibitor for Copper

Inhibitor Concentration (M)Corrosive MediumMetalExperimental TechniqueInhibition Efficiency (%)Reference
5 x 10⁻⁶0.5 M HClCopperPotentiodynamic Polarization (PDP)94.8[1]
10 x 10⁻⁶0.5 M HClCopperPotentiodynamic Polarization (PDP)96.5[1]
15 x 10⁻⁶0.5 M HClCopperPotentiodynamic Polarization (PDP)97.9[1]
20 x 10⁻⁶0.5 M HClCopperPotentiodynamic Polarization (PDP)>98[1][2]
20 x 10⁻⁶0.5 M HClCopperElectrochemical Impedance Spectroscopy (EIS)>98[1][2]

Table 2: Performance of Other Guanidine Derivatives as Corrosion Inhibitors for Steel

InhibitorInhibitor ConcentrationCorrosive MediumMetalExperimental TechniqueInhibition Efficiency (%)Reference
N-(5,6-diphenyl-4,5-dihydro-[1][2][3]triazin- 3-yl)-guanidine (NTG)1x10⁻⁴ M1 M HClMild SteelWeight Loss99[3][4]
N-(5,6-diphenyl-4,5-dihydro-[1][2][3]triazin- 3-yl)-guanidine (NTG)1x10⁻⁴ M0.5 M H₂SO₄Mild SteelWeight Loss96[3][4]
Guanidine Thiocyanate Derivative1.1x10⁻⁴ M2.5 M HCl-HFSteelGravimetric92.1[5][6]
Guanidine Thiocyanate Derivative9.8x10⁻⁴ M2.5 M HCl-HFSteelGravimetricIncreases with concentration[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Weight Loss Method

The gravimetric (weight loss) method is a fundamental technique for assessing corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Mild steel rods (e.g., 2 cm length, 0.5 cm diameter) are mechanically polished with different grades of emery paper, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[3]

  • Initial Measurement: The initial weight of each specimen is accurately recorded.

  • Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at a specified temperature for a set duration (e.g., 6 hours).[3]

  • Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

G Weight Loss Experimental Workflow cluster_prep Specimen Preparation cluster_exp Corrosion Test cluster_calc Data Analysis prep1 Polish Steel Rod prep2 Degrease with Acetone prep1->prep2 prep3 Wash & Dry prep2->prep3 exp1 Initial Weighing prep3->exp1 exp2 Immerse in Corrosive Medium (with/without inhibitor) exp1->exp2 exp3 Clean & Dry exp2->exp3 exp4 Final Weighing exp3->exp4 calc1 Calculate Weight Loss exp4->calc1 calc2 Calculate Inhibition Efficiency calc1->calc2 G Potentiodynamic Polarization (PDP) Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Prepare Three-Electrode Cell setup2 Prepare Working Electrode setup1->setup2 setup3 Add Corrosive Solution (with/without inhibitor) setup2->setup3 meas1 Establish Open Circuit Potential (OCP) setup3->meas1 meas2 Scan Potential (Cathodic to Anodic) meas1->meas2 meas3 Record Current Response meas2->meas3 an1 Plot Tafel Curves meas3->an1 an2 Determine Corrosion Current (Icorr) an1->an2 an3 Calculate Inhibition Efficiency an2->an3 G Electrochemical Impedance Spectroscopy (EIS) Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Prepare Three-Electrode Cell setup2 Prepare Working Electrode setup1->setup2 setup3 Add Corrosive Solution (with/without inhibitor) setup2->setup3 meas1 Stabilize at Open Circuit Potential (OCP) setup3->meas1 meas2 Apply AC Voltage over Frequency Range meas1->meas2 meas3 Measure Impedance Response meas2->meas3 an1 Generate Nyquist & Bode Plots meas3->an1 an2 Model with Equivalent Circuit an1->an2 an3 Determine Charge Transfer Resistance (Rct) an2->an3 an4 Calculate Inhibition Efficiency an3->an4

References

A Comparative Guide to the Quantitative Analysis of N-o-tolyl-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of N-o-tolyl-guanidine is crucial for quality control, formulation development, and metabolic studies. This guide provides a comparative overview of various analytical methods applicable to the quantification of this compound. Due to a lack of extensive validated methods specifically for this compound, this guide leverages data and protocols from the closely related and structurally similar compound, 1,3-Di-o-tolylguanidine (DTG), as a surrogate. The principles and methodologies described herein are readily adaptable for this compound analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and identification capabilities, particularly for volatile derivatives. Titrimetric and UV-Vis spectrophotometric methods, while less sensitive, offer simpler, more cost-effective alternatives for the analysis of bulk substances.

Table 1: Comparison of Quantitative Performance Data for Guanidine Derivatives

ParameterHPLC-MS/MS (for DTG in urine)[1][2]GC-MS (General)Titration (for DTG)[3]UV-Vis Spectrophotometry (General for Guanidines)[4]
Linearity Range 0.05 - 20 ng/mLAnalyte DependentAssay DependentConcentration Dependent
Limit of Detection (LOD) 0.02 ng/mL[1]Low ppm to ppbHigher than instrumentalppm range
Limit of Quantification (LOQ) 0.05 ng/mL[1]Low ppm to ppbHigher than instrumentalppm range
Accuracy (% Recovery) 101 - 108%[1]Typically 90-110%Typically >98%Typically 95-105%
Precision (% RSD) Intra-day: 0.47–3.90% Inter-day: 0.66–3.76%[1][2]< 15%< 2%< 5%
Selectivity HighHighLowModerate
Sample Throughput ModerateModerate to HighHighHigh
Cost HighHighLowLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for guanidine derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the determination of this compound in complex matrices like biological fluids. The protocol is adapted from a validated method for the analysis of 1,3-Di-o-tolylguanidine (DTG) in human urine.[1][2]

Sample Preparation (Solid-Phase Extraction)

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.

  • Load the urine sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water (v/v) to remove matrix interferences.

  • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.

Derivatization (Example with Silylation)

  • Evaporate the sample extract to dryness.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Titrimetric Method

This classical method is suitable for the assay of bulk this compound and is based on its basic properties. The protocol is adapted from a standard test method for DPG and DTG.[3]

Procedure

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in an appropriate solvent (e.g., ethanol).

  • Add a few drops of a suitable indicator (e.g., bromophenol blue).

  • Titrate the solution with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached, indicated by a color change of the indicator.

  • Calculate the purity of this compound based on the volume of HCl consumed.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

Procedure

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or acetonitrile).

  • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Prepare a sample solution with an unknown concentration of this compound.

  • Measure the absorbance of the sample solution at the same λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a general workflow for the quantitative analysis of a chemical analyte like this compound, from sample reception to final data analysis.

Quantitative_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Login sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_receipt->sample_prep standard_prep Standard Preparation sample_receipt->standard_prep instrument_analysis Instrumental Analysis (HPLC-MS/MS, GC-MS, etc.) sample_prep->instrument_analysis standard_prep->instrument_analysis data_processing Data Processing & Integration instrument_analysis->data_processing quantification Quantification & Calculation data_processing->quantification reporting Result Reporting & Review quantification->reporting

General workflow for quantitative analysis.
Logical Relationship of Analytical Method Selection

The choice of an analytical method is guided by several key factors. This diagram illustrates the decision-making process based on the analytical requirements.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Requirement sensitivity High Sensitivity? start->sensitivity selectivity High Selectivity? start->selectivity cost Low Cost? start->cost hplc_ms HPLC-MS/MS sensitivity->hplc_ms Yes gc_ms GC-MS sensitivity->gc_ms Yes uv_vis UV-Vis sensitivity->uv_vis No selectivity->hplc_ms Yes selectivity->gc_ms Yes titration Titration selectivity->titration No cost->hplc_ms No cost->gc_ms No cost->titration Yes cost->uv_vis Yes

Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of N,N'-Di-o-tolylguanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper handling and disposal of N,N'-Di-o-tolylguanidine (also known as 1,3-Di-o-tolylguanidine or DOTG), a compound commonly used in various industrial and laboratory settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Understanding the Hazards

N,N'-Di-o-tolylguanidine presents several health and environmental risks. It is classified as harmful if swallowed and can cause skin and eye irritation[1][2]. Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects[3].

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed. LD50 (Rat): 500 mg/kg[1].
Aquatic Hazard Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[3].
Skin and Eye Irritation May cause skin and eye irritation upon contact[2].
Other Potential Hazards Some data suggests potential for reproductive and specific target organ toxicity[4][5].
Personal Protective Equipment (PPE) and Handling

When handling N,N'-Di-o-tolylguanidine, especially during waste consolidation and disposal preparation, the following PPE is mandatory:

  • Eye and Face Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations or European Standard EN166[3].

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation[2][3].

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Always wash hands thoroughly after handling the chemical[1][3]. Do not eat, drink, or smoke in areas where the chemical is used[1].

Step-by-Step Disposal Protocol

The disposal of N,N'-Di-o-tolylguanidine must be conducted in compliance with all local, regional, and national regulations. The primary method of disposal is through a licensed and approved waste disposal company[1].

Step 1: Waste Segregation and Collection

  • Collect all waste containing N,N'-Di-o-tolylguanidine, including pure compound, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated and compatible waste container.

  • Ensure the waste container is made of a material that will not react with the chemical.

  • Keep the waste container tightly sealed when not in use.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N,N'-Di-o-tolylguanidine Waste".

  • Include the approximate concentration and quantity of the waste.

  • Attach the appropriate hazard pictograms (e.g., harmful, environmental hazard).

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents[4].

  • The storage area should be cool and dry, protected from direct sunlight[4].

Step 4: Disposal of Empty Containers

  • Empty containers that held N,N'-Di-o-tolylguanidine must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to your N,N'-Di-o-tolylguanidine waste stream[6].

  • After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Never dispose of N,N'-Di-o-tolylguanidine down the drain or in regular trash, as this can lead to environmental contamination[1][3].

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear PPE: Don the appropriate personal protective equipment before attempting cleanup.

  • Contain and Clean:

    • Avoid generating dust[3].

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[3].

    • Do not flush spills into surface water or the sanitary sewer system[3].

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N,N'-Di-o-tolylguanidine.

G A Identify N,N'-Di-o-tolylguanidine Waste for Disposal B Is the waste in a properly labeled, sealed, compatible container? A->B C Transfer to a suitable container. Ensure it is sealed and clearly labeled with contents and hazards. B->C No D Store waste in a designated, secure, and ventilated secondary containment area. B->D Yes C->D E Does the container need to be decontaminated (i.e., is it empty)? D->E F Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. E->F Yes H Contact EHS or a licensed waste disposal company for pickup. E->H No G Dispose of decontaminated container per institutional policy. F->G I Waste collected by approved personnel for final disposal. H->I

Caption: Workflow for the safe disposal of N,N'-Di-o-tolylguanidine.

References

Navigating the Safe Handling of N-o-Tolyl-Guanidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for N-o-Tolyl-Guanidine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing risk. The following procedures are based on available safety data for this compound hydrochloride and structurally similar guanidine derivatives.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed.[1] Guanidine derivatives can also cause skin and eye irritation and may be harmful to aquatic life.[1][2] Furthermore, like other guanidine compounds, there is a potential for the formation of explosive dust-air mixtures.[3] Therefore, a cautious approach and the consistent use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn when handling larger quantities or if there is a splash hazard.To protect against eye contact which can cause serious irritation.
Skin Protection Nitrile gloves (inspect for integrity before each use). A chemically resistant lab coat.To prevent skin contact which can lead to irritation.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of dust particles. In situations where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Some related compounds are light-sensitive, so storage in a dark location or an opaque container is recommended.[1]

  • Keep away from incompatible materials such as oxidizing agents.[1]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to control dust.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Weigh the required amount of the compound on a tared, contained surface within the fume hood to prevent dispersal.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During Use:

  • Avoid actions that could generate dust, such as vigorous scraping or shaking of the powder.

  • Keep the container closed when not in use.

  • Prohibit eating, drinking, and smoking in the laboratory area where the chemical is handled.[1][4]

4. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]

  • Clean the work area and any equipment used with an appropriate solvent and then wipe down with a damp cloth.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including excess reagent and contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Critical Precaution:

    • Do not mix guanidine-containing waste with bleach or acidic solutions. The combination can lead to the formation of highly reactive and potentially hazardous compounds.[5]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency involving this compound.

  • Skin Contact:

    • Immediately flush the affected area with plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • If the person is not breathing, begin artificial respiration.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do not induce vomiting.[1]

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

    • Seek immediate medical attention.[1]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Quantitative Data

The available quantitative toxicological data for a closely related compound is summarized below. This information should be used as a conservative estimate of the potential toxicity of this compound.

Table 2: Toxicological Data for 1,3-Di-o-tolylguanidine

ParameterValueSpecies
LD50 Oral500 mg/kgRat

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Chemical Weigh Chemical Work_in_Hood->Weigh_Chemical Prepare_Solution Prepare Solution (if needed) Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Spill Spill Conduct_Experiment->Spill Exposure Personal Exposure Conduct_Experiment->Exposure Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Follow_Emergency_Plan Follow Emergency Response Plan Spill->Follow_Emergency_Plan Exposure->Follow_Emergency_Plan

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.